molecular formula C6H13NO2 B12426590 L-Isoleucine-15N,d10

L-Isoleucine-15N,d10

Cat. No.: B12426590
M. Wt: 142.23 g/mol
InChI Key: AGPKZVBTJJNPAG-JTHQPQSWSA-N
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Description

L-Isoleucine-15N,d10 is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 142.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

142.23 g/mol

IUPAC Name

(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D,7+1

InChI Key

AGPKZVBTJJNPAG-JTHQPQSWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[15NH2]

Canonical SMILES

CCC(C)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Role of L-Isoleucine-15N,d10 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Isoleucine-15N,d10, a stable isotope-labeled amino acid, serves as a powerful and precise tracer in metabolic research. Its dual labeling with nitrogen-15 (¹⁵N) and ten deuterium (d10) atoms allows for the sensitive and accurate tracking of isoleucine's fate within biological systems. This technical guide provides an in-depth overview of the core applications of L-Isoleucine-¹⁵N,d10, focusing on its use in quantifying protein turnover and elucidating metabolic pathways.

Core Applications in Metabolic Research

The primary application of L-Isoleucine-¹⁵N,d10 in metabolic research is as a tracer to measure the dynamics of protein metabolism, specifically protein synthesis and breakdown.[1] By introducing a known amount of the labeled isoleucine into a biological system, researchers can track its incorporation into newly synthesized proteins and its dilution in the free amino acid pool, providing a quantitative measure of these processes.[1] This is crucial for understanding the metabolic effects of various physiological states, diseases, and therapeutic interventions.

Stable isotope tracers like L-Isoleucine-¹⁵N,d10 are favored over radioactive isotopes due to their safety, making them suitable for use in human studies.[2] The distinct mass shift conferred by the ¹⁵N and d10 labels allows for clear differentiation from the endogenous, unlabeled isoleucine using mass spectrometry.[3]

Quantification of Protein Synthesis

A key metric obtained from L-Isoleucine-¹⁵N,d10 tracer studies is the Fractional Synthesis Rate (FSR) of proteins. FSR represents the fraction of a protein pool that is newly synthesized within a given timeframe. The calculation of FSR is based on the precursor-product principle, where the enrichment of the labeled amino acid in the precursor pool (aminoacyl-tRNA) and the product (protein) are measured.

The general formula for calculating FSR is:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

  • E_p is the enrichment of L-Isoleucine-¹⁵N,d10 in the protein-bound pool.

  • E_precursor is the enrichment of L-Isoleucine-¹⁵N,d10 in the precursor pool (often approximated by plasma or intracellular free amino acid enrichment).

  • t is the duration of the tracer infusion in hours.

Data Presentation: Protein Synthesis Rates

Condition Tracer Used Fractional Synthesis Rate (FSR) (%/hour) Precursor Pool Reference Study
Resting State (Fasted) [²H₅]-phenylalanine0.045 ± 0.003Muscle Tissue FluidFictionalized Data
Resting State (Fasted) [²H₃]-leucine0.047 ± 0.004Muscle Tissue FluidFictionalized Data
Post-Exercise (Fed) [²H₅]-phenylalanine0.110 ± 0.010Muscle Tissue Fluid[4]
Post-Exercise (Fed) [²H₃]-leucine0.109 ± 0.005Muscle Tissue Fluid

Note: The data in this table is illustrative and based on published studies using similar deuterated amino acid tracers. Actual results with L-Isoleucine-¹⁵N,d10 would be expected to be in a similar range but would require specific experimental determination.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo human study designed to measure muscle protein synthesis using a primed, continuous infusion of L-Isoleucine-¹⁵N,d10.

Study Design
  • Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent. Subjects typically undergo a health screening to exclude any metabolic abnormalities.

  • Dietary Control: Subjects are often placed on a standardized diet for a period leading up to the study to ensure metabolic steady-state.

  • Tracer Infusion: A primed, continuous intravenous infusion of L-Isoleucine-¹⁵N,d10 is administered. The "priming dose" rapidly raises the isotopic enrichment of the free amino acid pool to a level that is then maintained by the continuous infusion.

  • Sample Collection: Blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid enrichment. Muscle biopsies are typically taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

Detailed Methodologies

1. Tracer Preparation and Infusion:

  • Sterile L-Isoleucine-¹⁵N,d10 is dissolved in a saline solution.

  • A priming dose is administered to rapidly achieve isotopic steady state in the precursor pool.

  • This is followed by a continuous infusion at a constant rate for a specified duration (e.g., 3-6 hours).

2. Sample Collection:

  • Blood: Venous blood is drawn into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.

  • Muscle Tissue: Muscle biopsies are obtained under local anesthesia. The tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C until analysis.

3. Sample Preparation for Mass Spectrometry Analysis:

  • Plasma:

    • Proteins are precipitated from plasma samples using an acid, such as sulfosalicylic acid.

    • The supernatant containing free amino acids is collected after centrifugation.

  • Muscle Tissue:

    • The frozen muscle tissue is powdered.

    • Proteins are precipitated, and the intracellular free amino acid fraction is separated from the protein-bound fraction.

    • The protein pellet is washed to remove any contaminating free amino acids.

    • The protein pellet is then hydrolyzed to break it down into its constituent amino acids.

  • Derivatization:

    • Amino acid samples from both plasma and hydrolyzed muscle protein are chemically derivatized to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • The isotopic enrichment of L-Isoleucine-¹⁵N,d10 in the free amino acid pools (plasma and intracellular) and in the protein hydrolysates is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).

  • The instrument is set to monitor specific mass-to-charge ratios (m/z) corresponding to the unlabeled (m+0) and labeled (m+11) isoleucine.

  • The ratio of the abundance of the labeled to unlabeled isoleucine is used to calculate the isotopic enrichment.

Signaling Pathways and Experimental Workflows

The metabolic fate of isoleucine and the experimental workflow for a typical tracer study can be visualized using diagrams.

Metabolic Fate of Isoleucine

Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and can also be catabolized for energy. Its catabolism ultimately leads to the production of acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle.

Isoleucine L-Isoleucine Protein Body Proteins Isoleucine->Protein Protein Synthesis Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Protein->Isoleucine Protein Breakdown AcetylCoA Acetyl-CoA Keto_acid->AcetylCoA PropionylCoA Propionyl-CoA Keto_acid->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Metabolic fate of L-Isoleucine.
Experimental Workflow for Protein Synthesis Measurement

The following diagram outlines the key steps in an in vivo study using L-Isoleucine-¹⁵N,d10 to measure muscle protein synthesis.

Start Start: Primed, Continuous Infusion of this compound Biopsy1 Initial Muscle Biopsy (t=0) Start->Biopsy1 Blood_Sampling Serial Blood Sampling Start->Blood_Sampling Sample_Processing Sample Preparation: - Protein Precipitation - Hydrolysis - Derivatization Biopsy1->Sample_Processing Biopsy2 Final Muscle Biopsy (t=end) Blood_Sampling->Biopsy2 Blood_Sampling->Sample_Processing Biopsy2->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis: - Calculate Isotopic Enrichment - Calculate FSR MS_Analysis->Data_Analysis End End: Determination of Protein Synthesis Rate Data_Analysis->End

Workflow for in vivo protein synthesis measurement.

References

An In-depth Technical Guide to L-Isoleucine-15N,d10: Structure, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stable isotope-labeled amino acid, L-Isoleucine-15N,d10. It details its chemical structure and properties, and explores its critical applications in quantitative proteomics, metabolomics, and metabolic flux analysis. This document also offers detailed experimental protocols for its use as an internal standard in mass spectrometry-based analytical methods and visualizes its role in relevant biological pathways.

Chemical Structure and Properties

This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-isoleucine. In this molecule, the nitrogen atom in the amino group is replaced by its heavier isotope, nitrogen-15 (¹⁵N), and ten hydrogen atoms are replaced by deuterium (¹⁰D). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is the basis for its use in a variety of sophisticated analytical techniques.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₆H₃D₁₀¹⁵NO₂
Molecular Weight 142.23 g/mol [1][2]
Appearance White to off-white solid[1]
Isotopic Enrichment Deuterium (D₁₀) ≥ 98%, Nitrogen-15 (¹⁵N) ≥ 98%[2]
Chemical Purity ≥ 98%[2]
Solubility Slightly soluble in water.
Storage Store at room temperature, away from light and moisture. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.
Unlabeled CAS Number 73-32-5

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis and as a tracer in metabolic studies. Its use significantly enhances the accuracy and precision of analytical measurements.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the accurate quantification of L-isoleucine in complex biological samples such as plasma, urine, and cell culture media. The principle of this method, known as stable isotope dilution, involves adding a known amount of the labeled standard to the sample. The labeled and unlabeled forms of isoleucine are chemically identical and thus exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometer signal from the endogenous (unlabeled) isoleucine to the signal from the added (labeled) standard, a precise and accurate concentration of the endogenous analyte can be determined, correcting for any sample loss or matrix effects during the analytical process.

Metabolic Flux Analysis

As a stable isotope-labeled tracer, this compound is a powerful tool for metabolic flux analysis (MFA). In these experiments, cells or organisms are cultured in a medium containing the labeled isoleucine. The labeled nitrogen and deuterium atoms are then incorporated into various downstream metabolites through metabolic pathways. By tracking the distribution and incorporation of these stable isotopes in different metabolites over time using techniques like mass spectrometry or NMR, researchers can elucidate the rates of metabolic reactions (fluxes) and map the flow of metabolites through complex biochemical networks. This provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common research applications.

Quantitative Analysis of Isoleucine in Human Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of L-isoleucine in human plasma using this compound as an internal standard.

3.1.1. Materials

  • This compound

  • Human plasma (collected with anticoagulant)

  • Sulfosalicylic acid (30% w/v) for protein precipitation

  • Formic acid

  • Ammonium formate

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • LC-MS/MS system with a triple quadrupole mass spectrometer

3.1.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

  • Vortexing and Incubation: Vortex the mixture for 30 seconds and then incubate at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Internal Standard Addition and Dilution: Transfer 50 µL of the clear supernatant to a new tube. Add 450 µL of an internal standard working solution (containing a known concentration of this compound in mobile phase A). Vortex for 30 seconds.

  • Injection: Inject 4 µL of the final solution into the LC-MS/MS system.

3.1.3. LC-MS/MS Parameters

  • LC Column: A mixed-mode column, such as an Acclaim™ Trinity™ P1, is suitable for separating polar amino acids without derivatization.

  • Mobile Phase A: 0.1% Formic acid and 1 mM ammonium formate in water.

  • Mobile Phase B: 0.1% Formic acid and 1 mM ammonium formate in 90:10 acetonitrile:water.

  • Gradient Elution: A gradient program should be optimized to achieve good separation of isoleucine from other amino acids and matrix components. A typical gradient might start with a low percentage of mobile phase B, which is then increased over time to elute the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled L-isoleucine and this compound. For example:

    • L-Isoleucine: Q1 (m/z) -> Q3 (m/z)

    • This compound: Q1 (m/z) -> Q3 (m/z) (Note: The exact m/z values will depend on the specific instrument and experimental conditions and should be optimized accordingly.)

3.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of unlabeled L-isoleucine spiked with a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of L-isoleucine in the unknown samples is then determined from this calibration curve.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polar nature of amino acids necessitates a derivatization step to increase their volatility.

3.2.1. Derivatization Protocol (using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Drying: A known volume of the sample extract is dried completely under a stream of nitrogen.

  • Derivatization: Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.

  • Heating: Heat the mixture at 100°C for 4 hours to ensure complete derivatization.

  • Neutralization: After cooling, neutralize the sample with sodium bicarbonate.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Role in Signaling Pathways: The mTOR Pathway

L-isoleucine, along with other branched-chain amino acids (BCAAs), plays a crucial role in the regulation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor binds Amino_Acids Amino Acids (Isoleucine, Leucine) Rag_GTPases Rag_GTPases Amino_Acids->Rag_GTPases activate PI3K PI3K Receptor->PI3K activates S6K1 S6K1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis promotes 4EBP1 4E-BP1 4EBP1->Protein_Synthesis inhibits Autophagy_Inhibition Autophagy Inhibition Akt Akt PI3K->Akt activates TSC_Complex TSC_Complex Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates mTORC1->S6K1 phosphorylates & activates mTORC1->4EBP1 phosphorylates & inhibits mTORC1->Autophagy_Inhibition promotes Rag_GTPases->mTORC1 recruits to lysosome & activates

As illustrated in the diagram, amino acids such as isoleucine activate mTORC1 through a mechanism involving the Rag GTPases, which is distinct from the growth factor-PI3K-Akt signaling axis. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately promoting protein synthesis and inhibiting autophagy, thereby driving cell growth and proliferation. Understanding how isoleucine and other nutrients regulate this pathway is of significant interest in various research areas, including cancer biology and metabolic diseases.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of proteomics, metabolomics, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides unparalleled accuracy in the quantification of L-isoleucine in complex biological matrices. Furthermore, its application as a tracer in metabolic flux analysis offers deep insights into the dynamic nature of cellular metabolism. The detailed protocols and the understanding of its role in key signaling pathways provided in this guide are intended to facilitate its effective implementation in a wide range of research applications, ultimately contributing to advancements in our understanding of biology and the development of new therapeutic strategies.

References

A Technical Guide to the Isotopic Enrichment and Purity of L-Isoleucine-15N,d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the isotopic enrichment and chemical purity of L-Isoleucine-15N,d10. This isotopically labeled amino acid is a critical tool in various research and development applications, including metabolic studies, quantitative proteomics, and as an internal standard in bioanalytical methods. Accurate characterization of its isotopic and chemical purity is paramount for generating reliable and reproducible experimental data.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use in quantitative studies. Below is a summary of typical specifications provided by commercial suppliers.

ParameterSpecificationAnalytical Method
Isotopic Enrichment
15N Enrichment≥ 98%Mass Spectrometry, NMR Spectroscopy
Deuterium (d10) Enrichment≥ 98%Mass Spectrometry, NMR Spectroscopy
Chemical Purity
Chemical Purity≥ 98%NMR Spectroscopy, HPLC
Physical Properties
Molecular FormulaC₆H₃D₁₀¹⁵NO₂-
Molecular Weight142.23 g/mol -

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail the typical experimental protocols for the analysis of this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS), often coupled with Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS), is the gold standard for determining the isotopic enrichment of labeled compounds.

Objective: To quantify the percentage of L-Isoleucine molecules that are fully labeled with one ¹⁵N atom and ten deuterium atoms.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of this compound.

    • Dissolve the sample in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.

    • Prepare a series of calibration standards by mixing the this compound stock solution with a known amount of unlabeled L-Isoleucine standard.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the prepared samples onto a reverse-phase C18 column.

      • Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the precursor-to-product ion transitions for both the labeled and unlabeled L-Isoleucine.

      • For this compound, the precursor ion will have an m/z corresponding to [M+H]⁺ of the fully labeled molecule.

      • For unlabeled L-Isoleucine, the precursor ion will have an m/z corresponding to its [M+H]⁺.

  • Data Analysis:

    • Integrate the peak areas of the selected transitions for both the labeled and unlabeled analytes in the calibration standards and the sample.

    • Construct a calibration curve by plotting the ratio of the peak areas (labeled/unlabeled) against the known concentration ratios.

    • Determine the isotopic enrichment of the this compound sample by comparing its peak area ratio to the calibration curve.

Determination of Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for assessing the chemical purity of a compound by identifying and quantifying any impurities present.

Objective: To determine the chemical purity of the this compound sample and identify any potential organic impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative analysis (qNMR).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹⁵N NMR spectrum to confirm the presence and enrichment of the ¹⁵N isotope. Due to the low gyromagnetic ratio of ¹⁵N, this may require a longer acquisition time or a higher concentration of the sample.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals corresponding to the this compound and the internal standard in the ¹H NMR spectrum.

    • Calculate the chemical purity by comparing the integral of the analyte signals to the integral of the internal standard signal, taking into account the number of protons and the molecular weights of both the analyte and the standard.

    • Analyze the ¹⁵N NMR spectrum to confirm the high enrichment of the ¹⁵N isotope.

Mandatory Visualizations

Signaling and Metabolic Pathways

L-Isoleucine is an essential branched-chain amino acid (BCAA) involved in several key metabolic pathways. Its labeled form is used to trace these pathways.

L_Isoleucine_Metabolism cluster_biosynthesis Biosynthesis cluster_degradation Degradation Threonine Threonine alpha_Ketobutyrate alpha_Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase alpha_Aceto_alpha_hydroxybutyrate alpha_Aceto_alpha_hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate Acetohydroxyacid synthase alpha_beta_Dihydroxy_beta_methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate Acetohydroxyacid isomeroreductase alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate Dihydroxyacid dehydratase L_Isoleucine L_Isoleucine alpha_Keto_beta_methylvalerate->L_Isoleucine Branched-chain aminotransferase alpha_Keto_beta_methylvalerate_deg alpha_Keto_beta_methylvalerate_deg L_Isoleucine->alpha_Keto_beta_methylvalerate_deg Branched-chain aminotransferase Tiglyl_CoA Tiglyl_CoA alpha_Keto_beta_methylvalerate_deg->Tiglyl_CoA Branched-chain alpha-ketoacid dehydrogenase Tigllyl_CoA Tigllyl_CoA Propionyl_CoA_Acetyl_CoA Propionyl_CoA_Acetyl_CoA Tigllyl_CoA->Propionyl_CoA_Acetyl_CoA Multiple Steps Succinyl_CoA Succinyl_CoA Propionyl_CoA_Acetyl_CoA->Succinyl_CoA TCA Cycle Anaplerosis

Caption: Simplified metabolic pathways of L-Isoleucine biosynthesis and degradation.

Experimental Workflows

The following diagrams illustrate the workflows for the analytical procedures described in this guide.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Weigh this compound and Unlabeled Standard dissolve Dissolve in Solvent start->dissolve calibrate Prepare Calibration Standards dissolve->calibrate inject Inject Sample calibrate->inject separate Chromatographic Separation inject->separate detect MS Detection (SRM/PRM) separate->detect integrate Integrate Peak Areas detect->integrate curve Construct Calibration Curve integrate->curve calculate Calculate Isotopic Enrichment curve->calculate

Caption: Workflow for determining isotopic enrichment by LC-MS/MS.

Purity_Analysis_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_data_nmr Data Analysis start_nmr Weigh this compound and Internal Standard dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr acquire_1h Acquire 1H NMR Spectrum dissolve_nmr->acquire_1h acquire_15n Acquire 15N NMR Spectrum acquire_1h->acquire_15n process_nmr Process Spectra acquire_15n->process_nmr integrate_nmr Integrate Signals process_nmr->integrate_nmr calculate_purity Calculate Chemical Purity integrate_nmr->calculate_purity

Caption: Workflow for determining chemical purity by NMR spectroscopy.

Logical Relationships

This compound is frequently used as an internal standard in quantitative mass spectrometry-based proteomics, a technique known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or in spike-in experiments.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_quant Data Quantification biological_sample Biological Sample (e.g., cell lysate, plasma) spike_in Spike-in Known Amount of This compound biological_sample->spike_in protein_digestion Protein Digestion (e.g., with Trypsin) spike_in->protein_digestion peptide_separation Peptide Separation by LC protein_digestion->peptide_separation ms_analysis MS Analysis of Peptides peptide_separation->ms_analysis peak_integration Integrate Peak Areas of Labeled and Unlabeled Isoleucine-containing Peptides ms_analysis->peak_integration ratio_calculation Calculate Peak Area Ratios peak_integration->ratio_calculation quantification Quantify Endogenous Protein/Peptide ratio_calculation->quantification

Caption: Workflow for using this compound as an internal standard for protein quantification.

L-Isoleucine-15N,d10 as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Tracers in Biological Research

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for use in a wide range of in vitro and in vivo studies.[1][2] By replacing atoms in a molecule of interest with their heavier, stable isotopes, researchers can track the molecule's journey through metabolic pathways, its incorporation into macromolecules, and its role in cellular signaling. L-Isoleucine-15N,d10 is a stable isotope-labeled (SIL) form of the essential amino acid L-isoleucine, where the nitrogen atom is replaced with 15N and ten hydrogen atoms are replaced with deuterium (d). This dual labeling provides a significant mass shift, facilitating its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This guide provides a comprehensive overview of the application of this compound as a tracer, with a focus on experimental design, data interpretation, and its relevance in drug development.

Core Applications of this compound

The primary applications of this compound revolve around its role as a fundamental building block of proteins and its involvement in key cellular signaling pathways.

Measuring Protein Synthesis and Turnover

A fundamental application of this compound is the measurement of protein synthesis rates, often expressed as the Fractional Synthesis Rate (FSR). By introducing the labeled isoleucine into a biological system, the rate of its incorporation into newly synthesized proteins can be quantified. This provides a dynamic measure of protein metabolism, which is crucial for understanding cellular growth, maintenance, and response to stimuli.

Metabolic Flux Analysis

This compound can be used to trace the flow of carbon and nitrogen atoms through metabolic pathways. This technique, known as metabolic flux analysis, allows researchers to quantify the rates of reactions in a metabolic network. By analyzing the isotopic enrichment in downstream metabolites, it is possible to elucidate the contributions of different pathways to their production.

Investigating Cellular Signaling

Amino acids, including isoleucine, are not only building blocks but also signaling molecules. Isoleucine has been shown to activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4] Using this compound, researchers can probe the dynamics of this pathway in response to nutrient availability.

Experimental Protocols

In Vitro Protocol: Measuring Protein Synthesis in Cell Culture

This protocol outlines the steps for measuring protein synthesis in a mammalian cell line using this compound.

  • Cell Culture and Labeling:

    • Culture mammalian cells (e.g., HEK293, HeLa) in standard growth medium.

    • For the labeling experiment, replace the standard medium with a custom medium lacking unlabeled L-isoleucine but supplemented with a known concentration of this compound. The concentration will depend on the specific cell line and experimental goals but is typically in the physiological range.

    • Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the labeled amino acid into newly synthesized proteins.

  • Sample Collection and Protein Extraction:

    • At each time point, harvest the cells by scraping or trypsinization.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.

  • Protein Digestion:

    • Quantify the protein concentration in the extract using a standard assay (e.g., BCA assay).

    • Take a defined amount of protein (e.g., 50 µg) and perform in-solution tryptic digestion. This involves reduction of disulfide bonds with dithiothreitol (DTT), alkylation of cysteine residues with iodoacetamide (IAA), and overnight digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift in peptides containing this compound.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).

    • Quantify the isotopic enrichment of isoleucine-containing peptides by calculating the ratio of the peak areas for the labeled (heavy) and unlabeled (light) isotopic envelopes.

    • Calculate the Fractional Synthesis Rate (FSR) using the following formula: FSR (%/hour) = (Ep / Eprecursor) / t * 100 Where:

      • Ep is the enrichment of this compound in the protein-bound pool.

      • Eprecursor is the enrichment of this compound in the precursor pool (intracellular free amino acid pool).

      • t is the labeling time in hours.

In Vivo Protocol: Measuring Muscle Protein Synthesis in Rodents

This protocol describes a method for measuring muscle protein synthesis in a rodent model using a flooding dose of this compound.

  • Animal Preparation and Tracer Administration:

    • Acclimatize rodents (e.g., mice or rats) to the experimental conditions.

    • Administer a "flooding dose" of this compound via intravenous (IV) or intraperitoneal (IP) injection. A flooding dose ensures rapid equilibration of the tracer in the precursor pool and minimizes the need to measure the intracellular enrichment directly. The dose will need to be optimized but is typically in the range of 150-200 µmol/100g body weight.

  • Tissue Collection:

    • At a predetermined time after injection (e.g., 30 minutes), euthanize the animal and rapidly excise the muscle tissue of interest (e.g., gastrocnemius, tibialis anterior).

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

  • Sample Processing:

    • Homogenize the frozen muscle tissue in a suitable buffer.

    • Separate the protein and free amino acid fractions by perchloric acid (PCA) precipitation.

    • The supernatant contains the free intracellular amino acids (precursor pool), and the pellet contains the muscle proteins.

  • Protein Hydrolysis and Amino Acid Analysis:

    • Wash the protein pellet to remove contaminants.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

    • Derivatize the amino acids from both the precursor and protein-bound pools for analysis by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

  • Data Analysis:

    • Determine the isotopic enrichment of this compound in both the precursor and protein-bound pools by measuring the ratio of the labeled to unlabeled isoleucine.

    • Calculate the FSR as described in the in vitro protocol.

Data Presentation

Quantitative data from tracer experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Fictional Fractional Synthesis Rates (FSR) of Various Proteins in Response to a Drug Candidate.

ProteinTreatment GroupFSR (%/day) ± SDp-value
Myosin-7Control1.2 ± 0.3
Drug X1.8 ± 0.4< 0.05
Actin, alpha skeletal muscle 1Control0.8 ± 0.2
Drug X1.1 ± 0.3n.s.
Troponin T, fast skeletal typeControl2.5 ± 0.6
Drug X3.5 ± 0.7< 0.01

Table 2: Fictional Metabolic Flux Ratios in a Cancer Cell Line.

Metabolic PathwayFlux Ratio (Tracer vs. Unlabeled)
Isoleucine to Acetyl-CoA0.85
Isoleucine to Propionyl-CoA0.15
Isoleucine incorporation into Protein0.60
Isoleucine catabolism0.40

Mandatory Visualizations

Isoleucine-Mediated mTOR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by isoleucine, leading to the activation of mTORC1 and subsequent regulation of protein synthesis.

mTOR_Signaling Isoleucine L-Isoleucine SLC7A5_SLC3A2 SLC7A5/SLC3A2 (Amino Acid Transporter) Isoleucine->SLC7A5_SLC3A2 mTORC1 mTORC1 SLC7A5_SLC3A2->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Isoleucine activates the mTORC1 signaling pathway.

Experimental Workflow for Proteomics Analysis

This diagram outlines the major steps involved in a typical proteomics experiment using this compound for quantitative analysis.

Proteomics_Workflow start Start: Biological Sample labeling Stable Isotope Labeling (this compound) start->labeling extraction Protein Extraction & Quantification labeling->extraction digestion Enzymatic Digestion (e.g., Trypsin) extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identification & Quantification lcms->data_analysis interpretation Biological Interpretation: FSR, Pathway Analysis data_analysis->interpretation

Caption: A typical workflow for stable isotope labeling proteomics.

Logical Relationship in Tracer Experiment Design

This diagram illustrates the conceptual framework of a tracer experiment, highlighting the key components and their relationships.

Logical_Relationship Tracer_Input Tracer Input (this compound) Biological_System Biological System (Cells, Tissues, Organism) Tracer_Input->Biological_System Metabolic_Process Metabolic Processes (Protein Synthesis, Flux) Biological_System->Metabolic_Process incorporates Analytical_Platform Analytical Platform (Mass Spectrometry) Metabolic_Process->Analytical_Platform is measured by Data_Output Data Output (Isotopic Enrichment, FSR) Analytical_Platform->Data_Output generates

Caption: The logical flow of a stable isotope tracer experiment.

Relevance in Drug Development

The use of this compound and other stable isotope tracers is of significant value in the field of drug development.

  • Target Engagement and Pharmacodynamics: By measuring changes in protein synthesis or metabolic flux in response to a drug candidate, researchers can gain insights into the drug's mechanism of action and its engagement with its intended target.

  • Efficacy Studies: The anabolic or catabolic state of tissues can be a key indicator of disease progression or therapeutic response. Measuring protein synthesis rates can provide a quantitative measure of a drug's efficacy in preclinical models.

  • Toxicity and Off-Target Effects: Alterations in protein turnover in non-target tissues can indicate potential toxicity. Stable isotope labeling can be used to assess these off-target effects.

  • Personalized Medicine: Understanding how an individual's metabolism responds to a particular therapy can aid in the development of personalized medicine approaches. Tracer studies can help to stratify patient populations based on their metabolic phenotypes.

Conclusion

This compound is a versatile and powerful tool for investigating dynamic biological processes. Its application in measuring protein synthesis, tracing metabolic pathways, and probing signaling networks provides invaluable information for basic research and drug development. The methodologies outlined in this guide, coupled with robust data analysis, can yield high-quality, quantitative data to advance our understanding of complex biological systems. As analytical technologies continue to improve in sensitivity and resolution, the applications of stable isotope tracers like this compound are expected to expand further, offering even deeper insights into the intricacies of cellular function in health and disease.

References

The Synthesis and Biosynthesis of 15N,d10-Labeled Isoleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Among these, 15N,d10-labeled L-isoleucine stands out for its utility in quantitative proteomics, metabolomics, and nuclear magnetic resonance (NMR)-based structural biology. This technical guide provides a comprehensive overview of the core methodologies for producing this heavily labeled amino acid, covering both chemical synthesis and biosynthesis. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Introduction to 15N,d10-Labeled Isoleucine

L-isoleucine is an essential amino acid with a complex stereochemistry, featuring two chiral centers. The 15N,d10 isotopologue contains one 15N atom in the amino group and ten deuterium atoms replacing all hydrogens on the carbon backbone. This high level of isotopic enrichment provides a significant mass shift for mass spectrometry (MS)-based applications and unique properties for NMR studies.[1][2] Its primary applications include its use as an internal standard for highly accurate quantification of isoleucine in biological samples and in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

Comparative Overview: Chemical Synthesis vs. Biosynthesis

The production of 15N,d10-labeled isoleucine can be broadly categorized into two approaches: chemical synthesis and biosynthesis. Chemical synthesis offers precise control over the placement of isotopic labels but often involves complex, multi-step procedures. Biosynthesis leverages the enzymatic machinery of microorganisms to incorporate stable isotopes from simple labeled precursors in the growth medium, which can be a cost-effective method for producing enantiomerically pure L-amino acids.

The choice between these methods depends on factors such as the desired isotopic purity, yield, cost, and available laboratory infrastructure. The following table summarizes the key quantitative parameters associated with each approach, based on available literature.

ParameterChemical SynthesisBiosynthesis (Microbial Fermentation)
Starting Materials Isotopically labeled precursors (e.g., deuterated reagents, 15N-phthalimide)15N-ammonium salt, deuterated carbon source (e.g., D2O-based media)
Typical Yield Varies widely based on the specific synthetic routeCan reach up to 120 µmol/mL for 15N-isoleucine[]
Isotopic Enrichment Can achieve >98% for both 15N and deuteriumTypically >95% for 15N[]
Enantiomeric Purity Requires stereoselective steps or chiral resolutionHigh (produces the natural L-isomer)
Key Advantages Precise control over label placement, applicability to non-natural amino acidsCost-effective for high-volume production, high enantiomeric purity
Key Disadvantages Often complex and multi-step, may result in racemic mixtures requiring resolutionIsotopic scrambling can occur, requires expertise in fermentation and downstream processing

Chemical Synthesis of 15N,d10-Labeled Isoleucine

A representative workflow for the chemical synthesis is depicted below. This pathway integrates the Gabriel synthesis for the introduction of the 15N-labeled amine and stereoselective methods for establishing the correct stereochemistry of isoleucine.

cluster_synthesis Chemical Synthesis Workflow A Deuterated Precursor (e.g., d-sec-butyl bromide) B Coupling with a Malonic Ester Derivative A->B C Hydrolysis and Decarboxylation B->C D α-Halogenation C->D F Gabriel Synthesis (SN2 Reaction) D->F E 15N-Phthalimide E->F G Hydrolysis and Deprotection F->G H Purification (e.g., Chromatography) G->H I 15N,d10-L-Isoleucine H->I

A representative workflow for the chemical synthesis of 15N,d10-isoleucine.
Experimental Protocol: Chemical Synthesis (Conceptual)

The following protocol outlines a conceptual, multi-step chemical synthesis for 15N,d10-labeled isoleucine, integrating deuteration and 15N-labeling.

Step 1: Synthesis of Deuterated α-Bromo Acid

  • Preparation of Deuterated Precursor: Start with a fully deuterated precursor such as 2-butanol-d10.

  • Conversion to Bromide: Convert the deuterated alcohol to the corresponding deuterated sec-butyl bromide using a suitable brominating agent (e.g., PBr3).

  • Malonic Ester Synthesis: React the deuterated sec-butyl bromide with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the dialkyl malonate.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid by heating to yield deuterated 3-methylpentanoic acid.

  • α-Bromination: Perform an α-bromination of the carboxylic acid using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, or via a Hell-Volhard-Zelinsky reaction.

Step 2: Introduction of the 15N-labeled Amino Group

  • Preparation of 15N-Phthalimide: Synthesize 15N-phthalimide from phthalic anhydride and a 15N-labeled nitrogen source, such as 15N-ammonium sulfate.[4]

  • Gabriel Synthesis: React the deuterated α-bromo acid with potassium 15N-phthalimide. This SN2 reaction introduces the 15N-protected amino group at the α-position.

  • Deprotection: Remove the phthaloyl protecting group by hydrazinolysis (using hydrazine) or acid hydrolysis to yield the crude 15N,d10-isoleucine.

Step 3: Purification and Chiral Resolution

  • Purification: The crude product is purified using techniques such as ion-exchange chromatography or crystallization.

  • Chiral Resolution (if necessary): If the synthesis is not stereospecific, the resulting racemic mixture of DL-isoleucine must be resolved. This can be achieved through enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.

Biosynthesis of 15N,d10-Labeled Isoleucine

The biosynthesis of 15N,d10-isoleucine is typically achieved through microbial fermentation. Strains of bacteria, such as Corynebacterium glutamicum or Escherichia coli, that are efficient producers of isoleucine are cultured in a minimal medium where the standard nitrogen and carbon sources are replaced with their stable isotope-labeled counterparts.

The biosynthetic pathway of isoleucine in most bacteria starts from L-threonine. The key steps are outlined in the diagram below.

cluster_biosynthesis_pathway Isoleucine Biosynthesis Pathway Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB Threonine dehydratase AHB α-Aceto-α-hydroxybutyrate AKB->AHB Acetohydroxy acid synthase DHIV α,β-Dihydroxy-β-methylvalerate AHB->DHIV Acetohydroxy acid isomeroreductase KMV α-Keto-β-methylvalerate DHIV->KMV Dihydroxy-acid dehydratase Isoleucine L-Isoleucine KMV->Isoleucine Branched-chain amino acid aminotransferase Pyruvate Pyruvate Pyruvate->AHB Glutamate L-Glutamate (from 15NH4+) aKG α-Ketoglutarate Glutamate->aKG aKG->Glutamate

The threonine-dependent biosynthetic pathway of L-isoleucine.
Experimental Protocol: Microbial Production and Purification

This protocol is based on the method described for the production of 15N-isoleucine using Corynebacterium glutamicum. To produce 15N,d10-isoleucine, deuterated carbon sources and D2O would be required.

1. Strain and Pre-culture Preparation:

  • Microorganism: Corynebacterium glutamicum (e.g., ATCC 13032), a known amino acid overproducer.

  • Pre-culture Medium: A rich medium (e.g., Luria-Bertani broth) is used to grow an initial culture of the bacteria.

  • Incubation: The pre-culture is incubated at 30°C with shaking until it reaches the late exponential phase of growth.

2. Fermentation:

  • Production Medium: A minimal medium is prepared containing a deuterated carbon source (e.g., deuterated glucose or glycerol), (15NH4)2SO4 as the sole nitrogen source, and essential minerals and vitamins. The medium is prepared in D2O. To induce isoleucine production, a precursor such as α-ketobutyrate may be added.

  • Inoculation: The production medium is inoculated with the pre-culture.

  • Fermentation Conditions: The culture is incubated at 30°C with controlled pH and aeration for a period of 24-72 hours.

3. Harvesting and Purification:

  • Cell Removal: The bacterial cells are removed from the culture medium by centrifugation or microfiltration.

  • Purification of Isoleucine: The supernatant, which contains the secreted 15N,d10-isoleucine, is then subjected to purification. Ion-exchange chromatography is a highly effective method for separating amino acids.

    • Cation-Exchange Chromatography: The supernatant is acidified and loaded onto a strong cation-exchange column (e.g., Dowex 50).

    • Washing: The column is washed with deionized water to remove unbound impurities.

    • Elution: The bound isoleucine is eluted with a basic solution, such as aqueous ammonia.

    • Desalting and Lyophilization: The fractions containing isoleucine are collected, pooled, and the eluent is removed by evaporation or lyophilization to yield the purified 15N,d10-isoleucine.

4. Quality Control:

  • Isotopic Enrichment: The isotopic enrichment of the final product is determined by mass spectrometry (e.g., GC-MS or LC-MS/MS).

  • Chemical Purity: The chemical purity is assessed by NMR spectroscopy and/or HPLC.

  • Enantiomeric Purity: The enantiomeric purity is confirmed using chiral chromatography.

Conclusion

Both chemical synthesis and biosynthesis offer viable routes to 15N,d10-labeled isoleucine, each with its own set of advantages and challenges. Chemical synthesis provides unparalleled control for creating specific isotopologues but requires significant synthetic expertise. In contrast, biosynthesis is a powerful method for producing large quantities of the naturally occurring L-isomer with high isotopic enrichment from relatively inexpensive labeled precursors. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make an informed decision on the most appropriate method for their research and development endeavors. As analytical techniques continue to advance, the demand for high-quality, isotopically labeled compounds like 15N,d10-isoleucine will undoubtedly grow, further driving innovation in their production.

References

A Technical Guide to L-Isoleucine-¹⁵N,d₁₀: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Isoleucine-¹⁵N,d₁₀, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its core characteristics, outlines experimental protocols for its use, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

L-Isoleucine-¹⁵N,d₁₀ is a non-polar, hydrophobic, essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and ten hydrogen atoms are substituted with deuterium (d₁₀).[1][2] These isotopic labels make it an invaluable tracer for quantitative analysis in various biological systems without the safety concerns associated with radioactive isotopes. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into metabolic pathways and proteins.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of L-Isoleucine-¹⁵N,d₁₀.

PropertyValueSource(s)
Molecular Formula C₆D₁₀H₃¹⁵NO₂[3]
Molecular Weight 142.23 g/mol [3]
Isotopic Purity (¹⁵N) ≥98%
Isotopic Purity (D) ≥98%
Chemical Purity ≥98%
Appearance White solid
Solubility 25 mg/mL in H₂O (with ultrasonic and warming to 60°C)
Storage Store at room temperature, away from light and moisture. Stock solutions: -80°C for 6 months, -20°C for 1 month.

Note: The melting point for L-Isoleucine-¹⁵N,d₁₀ is not explicitly stated in the available literature. However, the melting point for unlabeled L-Isoleucine is reported to be approximately 284 °C (with decomposition), and for L-Isoleucine-¹⁵N, it is 168-170 °C. It is expected that the melting point of L-Isoleucine-¹⁵N,d₁₀ would be in a similar range.

Metabolic Significance and Applications

L-Isoleucine-¹⁵N,d₁₀ serves as a powerful tool in metabolic research and quantitative proteomics. Its primary applications include:

  • Metabolic Flux Analysis: As a tracer, it allows researchers to track the fate of isoleucine through various catabolic and anabolic pathways, providing insights into cellular metabolism in both healthy and diseased states.

  • Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing L-Isoleucine-¹⁵N,d₁₀. This leads to the incorporation of the "heavy" amino acid into newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance.

  • Internal Standard: It is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Isoleucine Catabolism Pathway

The catabolism of L-isoleucine is a key mitochondrial pathway that breaks down the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. Tracing the incorporation of ¹⁵N and deuterium from L-Isoleucine-¹⁵N,d₁₀ into downstream metabolites provides a detailed map of this pathway's activity.

Isoleucine_Catabolism Ile L-Isoleucine-¹⁵N,d₁₀ aKeto α-keto-β-methylvalerate Ile->aKeto Transamination AcCoA Acetyl-CoA aKeto->AcCoA Oxidative Decarboxylation PropCoA Propionyl-CoA aKeto->PropCoA β-oxidation-like steps TCA Citric Acid Cycle AcCoA->TCA PropCoA->TCA

Isoleucine catabolic pathway.

Experimental Protocols

The following sections provide detailed methodologies for common applications of L-Isoleucine-¹⁵N,d₁₀.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a quantitative proteomics experiment using L-Isoleucine-¹⁵N,d₁₀.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis LightCulture Culture 1: 'Light' Medium (Unlabeled Isoleucine) CellLysis Cell Lysis LightCulture->CellLysis HeavyCulture Culture 2: 'Heavy' Medium (L-Isoleucine-¹⁵N,d₁₀) HeavyCulture->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant Mix Mix 'Light' & 'Heavy' Proteins (1:1) ProteinQuant->Mix Digestion In-solution or In-gel Trypsin Digestion Mix->Digestion Desalting Peptide Desalting (e.g., C18 StageTips) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis: Peptide Identification & Quantification LCMS->DataAnalysis

General workflow for a SILAC experiment.

Methodology:

  • Cell Culture and Labeling:

    • Select a cell line that is auxotrophic for isoleucine.

    • Prepare two types of culture media: a "light" medium containing unlabeled L-isoleucine and a "heavy" medium where L-isoleucine is replaced with L-Isoleucine-¹⁵N,d₁₀. The medium should be free of other sources of isoleucine, often requiring dialyzed fetal bovine serum.

    • Culture the cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

    • Apply experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

  • Sample Preparation for Mass Spectrometry:

    • Cell Lysis: Harvest and lyse the cells from both "light" and "heavy" cultures separately using a suitable lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Protein Digestion: Reduce and alkylate the cysteine residues, followed by digestion of the protein mixture into peptides using an endoproteinase such as trypsin.

    • Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a method like solid-phase extraction with C18 columns or tips.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The mass spectrometer will detect pairs of peptide peaks corresponding to the "light" and "heavy" forms, separated by the mass difference imparted by the isotopic labels.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "light" and "heavy" peptide pairs.

Metabolic Tracing in Cell Culture

This protocol describes a general workflow for tracing the metabolic fate of L-Isoleucine-¹⁵N,d₁₀ in cultured cells.

Metabolic_Tracing_Workflow Culture Cell Culture in Isoleucine-free Medium AddTracer Supplement with L-Isoleucine-¹⁵N,d₁₀ Culture->AddTracer Incubate Incubate for a Defined Time Course AddTracer->Incubate Quench Quench Metabolism (e.g., Cold Methanol) Incubate->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by GC-MS or LC-MS Extract->Analyze FluxAnalysis Metabolic Flux Analysis Analyze->FluxAnalysis

Workflow for metabolic tracing experiments.

Methodology:

  • Cell Culture and Labeling:

    • Seed cells and grow them to the desired confluency in standard culture medium.

    • Switch the cells to an isoleucine-free medium supplemented with L-Isoleucine-¹⁵N,d₁₀. The concentration should be similar to that in standard medium.

    • Incubate the cells for a specific period (a time-course experiment is recommended to determine optimal labeling time).

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, for instance, by washing the cells with ice-cold saline and adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extract using GC-MS or LC-MS to identify and quantify the isotopologues of downstream metabolites.

    • The mass shift caused by the incorporation of ¹⁵N and deuterium will indicate which metabolites have been derived from the labeled isoleucine.

  • Data Analysis:

    • Analyze the mass spectra to determine the isotopic enrichment in various metabolites.

    • Use this data to calculate metabolic flux rates through the relevant pathways.

Conclusion

L-Isoleucine-¹⁵N,d₁₀ is a versatile and powerful tool for modern biological research. Its use in quantitative proteomics and metabolic tracing studies provides high-quality, reproducible data that can elucidate complex biological processes, identify drug targets, and aid in the development of new therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively incorporate this stable isotope-labeled amino acid into their experimental workflows.

References

Foundational Studies Using L-Isoleucine-15N,d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational applications of L-Isoleucine-15N,d10, a stable isotope-labeled amino acid, in core research and drug development. This powerful tool enables precise quantitative analysis of protein dynamics and metabolic fluxes, providing critical insights into cellular physiology and disease mechanisms.

Core Applications of this compound

This compound serves two primary roles in foundational studies:

  • Metabolic Tracer: To track the incorporation of isoleucine into newly synthesized proteins, allowing for the measurement of protein turnover rates (synthesis and degradation). This is crucial for understanding how cells maintain protein homeostasis (proteostasis) and how this process is altered in disease states.[1][2][3][4]

  • Internal Standard: In mass spectrometry-based proteomics, this compound is used as an internal standard for the accurate quantification of its unlabeled counterpart and other analytes.[5] Its identical chemical properties to the natural isoleucine, but distinct mass, allow for correction of variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize quantitative data from foundational studies utilizing stable isotope-labeled amino acids to determine protein turnover rates in various mouse tissues. These rates are crucial for understanding the dynamic nature of the proteome.

Table 1: Protein Turnover Rates in Various Mouse Tissues

TissueMedian Protein Half-Life (Days)Key FindingsReference
Liver~2.5High turnover rate, reflecting its metabolic activity.
Kidney~3.0High turnover, related to its filtration and reabsorption functions.
Heart~4.6Intermediate turnover rate.
Skeletal Muscle~10.8Slower turnover compared to metabolically active organs.
Brain~9.8Generally slow turnover, with some proteins exhibiting extreme longevity.

Table 2: Fractional Synthesis Rates (FSR) of Specific Proteins

ProteinTissueFSR (%/day)Significance
Collagen alpha-1(I) chainSoleus Muscle0.58Very slow turnover, indicative of structural proteins.
N-myc downstream-regulated gene 2 proteinSoleus Muscle5.40Faster turnover, suggesting a more dynamic regulatory role.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are foundational protocols for key experiments involving this compound.

Protocol 1: In Vivo Metabolic Labeling of Mice for Protein Turnover Analysis

This protocol describes the administration of a diet containing this compound to mice to measure protein synthesis rates in various tissues.

1. Diet Preparation:

  • A standard laboratory mouse diet is supplemented with crystalline this compound.

  • The labeled amino acid is thoroughly mixed with the powdered diet, which is then re-pelleted. The goal is to achieve a specific relative isotopic abundance in the diet.

2. Animal Labeling:

  • Mice are provided with the this compound-containing diet and water ad libitum.

  • The labeling duration can range from hours to several weeks, depending on the expected turnover rate of the proteins of interest. Tissues with slow protein turnover, like the brain, require longer labeling times.

3. Sample Collection:

  • At predetermined time points, mice are euthanized.

  • Tissues of interest (e.g., liver, brain, muscle) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

4. Sample Preparation for Mass Spectrometry:

  • Frozen tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Proteins are extracted and their concentration is determined using a standard protein assay (e.g., BCA assay).

  • Proteins are reduced with DTT and alkylated with iodoacetamide to break and prevent the reformation of disulfide bonds.

  • The protein mixture is then digested into peptides using an enzyme such as trypsin.

  • The resulting peptides are desalted and concentrated using solid-phase extraction (e.g., C18 spin columns) prior to LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra of the most abundant peptide ions.

6. Data Analysis and Calculation of Protein Turnover:

  • The raw mass spectrometry data is processed using software that can identify peptides and quantify the ratio of heavy (this compound-containing) to light (unlabeled) isotopic peaks.

  • The fractional synthesis rate (FSR) of a protein is calculated using the precursor-product equation: FSR = ΔProtein-bound tracer / (Eprecursor × time).

  • Eprecursor represents the isotopic enrichment of the amino acid precursor pool (e.g., the free intracellular this compound).

Protocol 2: SILAC for In Vitro Quantification of Protein Synthesis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for comparing protein abundance between different cell populations.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in parallel.

  • One population is grown in "light" medium containing natural L-isoleucine.

  • The other population is grown in "heavy" medium where natural L-isoleucine is replaced with this compound.

  • Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid into the proteome.

2. Experimental Treatment:

  • Once fully labeled, the cells can be subjected to different experimental conditions (e.g., drug treatment vs. control).

3. Sample Preparation:

  • The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein content.

  • The combined cell lysate is then processed for mass spectrometry as described in Protocol 1 (steps 4 and 5).

4. Data Analysis:

  • The relative abundance of proteins between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectra.

Signaling Pathway Visualization

L-Isoleucine and the mTOR Signaling Pathway

L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by amino acids is a key event that promotes anabolic processes.

mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L-Isoleucine L-Isoleucine Amino_Acid_Transporter Amino_Acid_Transporter L-Isoleucine->Amino_Acid_Transporter Uptake Rag_GTPases Rag_GTPases Amino_Acid_Transporter->Rag_GTPases Activates mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inhibits) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits when active Rag_GTPases->mTORC1 Recruits to Lysosome Rheb Rheb Rheb->mTORC1 Activates Experimental_Workflow Diet_Prep Diet Preparation (with this compound) Animal_Labeling In Vivo Labeling of Mice Diet_Prep->Animal_Labeling Tissue_Harvest Tissue Harvesting Animal_Labeling->Tissue_Harvest Protein_Extraction Protein Extraction and Digestion Tissue_Harvest->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis (Turnover Rate Calculation) LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

References

Exploring Metabolic Pathways with L-Isoleucine-15N,d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Isoleucine-15N,d10 as a stable isotope tracer for elucidating metabolic pathways. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in various physiological processes, and its metabolism is implicated in numerous diseases, including metabolic disorders and cancer. The use of isotopically labeled L-Isoleucine, such as this compound, enables researchers to trace its metabolic fate, quantify flux through specific pathways, and gain a deeper understanding of cellular and organismal metabolism.

Core Concepts in Stable Isotope Tracing

Stable isotope tracing is a powerful technique that involves the introduction of a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. By tracking the incorporation of this isotope into downstream metabolites, researchers can delineate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux. This compound is a valuable tracer because the heavy nitrogen (¹⁵N) and deuterium (d10) atoms allow for clear differentiation from the endogenous, unlabeled isoleucine pool by mass spectrometry.

L-Isoleucine Catabolic Pathway

The catabolism of L-Isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in other biosynthetic pathways. Understanding this pathway is fundamental to interpreting data from tracer studies using this compound.

L_Isoleucine_Catabolism L-Isoleucine Catabolic Pathway cluster_0 Mitochondrial Matrix cluster_1 Enzyme Key LIso This compound KMV α-keto-β-methylvalerate LIso->KMV BCAT MB MB KMV->MB CoA HADH TiglylCoA Tiglyl-CoA CoA->TiglylCoA ACADSB MAA MAA CoA->MAA AcetylCoA Acetyl-CoA CoA->AcetylCoA ACAT1 PropionylCoA Propionyl-CoA CoA->PropionylCoA ACAT1 MHB MHB TiglylCoA->MHB TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA via Succinyl-CoA BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-ketoacid dehydrogenase complex ACADSB ACADSB: Short/branched chain acyl-CoA dehydrogenase ECHS1 ECHS1: Enoyl-CoA hydratase, short chain 1 HADH HADH: Hydroxyacyl-CoA dehydrogenase ACAT1 ACAT1: Acetyl-CoA acetyltransferase 1 Experimental_Workflow Experimental Workflow cluster_0 Experimental Design & Preparation cluster_1 Tracer Administration & Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Interpretation A Define Research Question (e.g., measure isoleucine flux in cancer cells) B Select Model System (e.g., cell culture, animal model) A->B C Prepare this compound Tracer Solution B->C D Administer Tracer (e.g., add to cell media, intravenous infusion) C->D E Time-Course Sampling (e.g., collect cells/tissues at various time points) D->E F Quench Metabolism (e.g., rapid freezing in liquid nitrogen) E->F G Metabolite Extraction F->G H Sample Derivatization (if necessary for GC-MS) G->H I LC-MS/MS or GC-MS Analysis H->I J Isotopologue Distribution Analysis I->J K Metabolic Flux Calculation J->K L Biological Interpretation K->L Logical_Relationship Logical Flow of a Tracer Study A Hypothesis Formulation B Experimental Design A->B C Tracer Selection (this compound) B->C D Method Development (LC-MS/MS, GC-MS) B->D E Experiment Execution C->E D->E F Data Acquisition E->F G Data Processing & Analysis F->G H Biological Interpretation G->H H->A Refine Hypothesis

An In-Depth Technical Guide to the Applications of L-Isoleucine-15N,d10 in Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of the stable isotope-labeled amino acid, L-Isoleucine-15N,d10, in the fields of proteomics and metabolomics. This powerful tool enables precise and accurate quantification of proteins and metabolites, offering critical insights into complex biological processes. This document details its core applications, provides in-depth experimental protocols, and presents quantitative data to illustrate its utility.

Core Applications of this compound

This compound serves as a crucial internal standard and tracer in a variety of advanced analytical techniques. Its utility stems from its chemical identity to its endogenous counterpart, L-isoleucine, while its distinct mass, due to the incorporation of one nitrogen-15 (¹⁵N) and ten deuterium (d10) atoms, allows for its clear differentiation in mass spectrometry-based analyses.

Quantitative Proteomics

In proteomics, this compound is a key component in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for the quantitative analysis of proteins. By metabolically incorporating "heavy" amino acids like this compound into the proteome of one cell population and comparing it to a "light" (unlabeled) control, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1][2][3] This technique is invaluable for studying protein expression, post-translational modifications, and protein-protein interactions.[1][3]

Dynamic SILAC, a variation of the method, allows for the measurement of protein turnover by tracking the incorporation of heavy amino acids over time.

Quantitative Metabolomics

In metabolomics, this compound is primarily used as an internal standard for the accurate quantification of endogenous L-isoleucine and other amino acids in complex biological samples such as plasma, tissues, and cell extracts. The addition of a known amount of the labeled standard at an early stage of sample preparation corrects for variability in sample extraction, processing, and instrument response, thereby ensuring high precision and accuracy in quantitative analysis.

Metabolic Flux Analysis

This compound is also a valuable tracer in metabolic flux analysis, a technique used to elucidate the rates of metabolic reactions within a biological system. By introducing the labeled isoleucine into a system and tracking the incorporation of the ¹⁵N and deuterium labels into downstream metabolites, researchers can map and quantify the flow of atoms through metabolic pathways. This provides a dynamic view of cellular metabolism that is not attainable through static metabolite concentration measurements alone.

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

SILAC for Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using this compound.

Materials:

  • Cell culture medium deficient in L-isoleucine

  • L-Isoleucine (light)

  • This compound (heavy)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS system

Methodology:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing isoleucine-deficient medium with either light L-isoleucine or this compound, respectively, at the normal physiological concentration. Add dFBS to the required concentration (e.g., 10%).

  • Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium. To ensure complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings.

  • Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate using a protein assay. Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Separation and Digestion: Separate the mixed proteins by SDS-PAGE. Excise the protein bands of interest or the entire gel lane for a global analysis. Perform in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy to light peptide pairs corresponds to the relative abundance of the protein in the two samples.

Use as an Internal Standard in Metabolomics

This protocol describes the use of this compound as an internal standard for the quantification of L-isoleucine in plasma.

Materials:

  • This compound stock solution of known concentration

  • Plasma samples

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

  • LC-MS/MS system with a suitable column for amino acid analysis (e.g., HILIC or mixed-mode)

Methodology:

  • Sample Preparation: To a known volume of plasma, add a precise amount of the this compound internal standard solution.

  • Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS: Inject the supernatant into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions for both endogenous (light) L-isoleucine and the labeled (heavy) this compound.

  • Quantification: Create a calibration curve using known concentrations of unlabeled L-isoleucine. The concentration of endogenous L-isoleucine in the plasma sample is determined by calculating the peak area ratio of the light analyte to the heavy internal standard and comparing this ratio to the calibration curve.

Metabolic Flux Analysis

This protocol provides a general framework for a metabolic flux experiment using this compound as a tracer.

Materials:

  • Cell culture medium with a defined concentration of L-isoleucine

  • This compound

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium containing a known concentration of L-isoleucine. At the start of the experiment, switch the cells to a medium where a specific percentage of the L-isoleucine is replaced with this compound.

  • Time-Course Sampling: Harvest cells at various time points after the introduction of the labeled tracer.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using a cold extraction solvent.

  • Sample Analysis: Analyze the metabolite extracts by LC-MS/MS or GC-MS to measure the isotopic enrichment in isoleucine and its downstream metabolites.

  • Flux Calculation: Use specialized software to model the metabolic network and calculate the flux rates through different pathways based on the measured mass isotopomer distributions.

Data Presentation

The following tables provide examples of how quantitative data derived from experiments using this compound can be presented.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NameProtein NameH/L Ratiop-valueRegulation
P02768ALBSerum albumin0.980.85Unchanged
P60709ACTBActin, cytoplasmic 12.150.03Upregulated
P08238HSP90AA1Heat shock protein HSP 90-alpha0.450.01Downregulated

This is a hypothetical table for illustrative purposes.

Table 2: Example of Quantitative Metabolomics Data using this compound as an Internal Standard

AnalyteRetention Time (min)MRM Transition (m/z)Concentration in Control (µM)Concentration in Treated (µM)Fold Change
L-Isoleucine3.35132.1 -> 86.175.2 ± 5.1112.8 ± 8.31.50
L-Leucine3.48132.1 -> 86.1130.5 ± 9.8135.2 ± 11.11.04
L-Valine2.95118.1 -> 72.1215.7 ± 15.3220.1 ± 18.51.02

This is a hypothetical table for illustrative purposes. The MRM transitions are examples and may vary depending on the instrument and method.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships described in this guide.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture ('Light' Medium) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' this compound Medium) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Mix Cell Lysates (1:1 Ratio) Control->Mix Treatment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis & Quantification LCMS->Quant

SILAC Experimental Workflow

Metabolomics_Internal_Standard_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Quantification (Peak Area Ratio vs. Calibration Curve) Analyze->Quantify

Internal Standard Workflow for Metabolomics

Metabolic_Flux_Analysis_Workflow cluster_Labeling Labeling Phase cluster_Sampling Sampling & Extraction cluster_Analysis Analysis & Modeling Culture Cell Culture Tracer Introduce this compound Tracer Culture->Tracer TimeCourse Time-Course Sample Collection Tracer->TimeCourse Quench Quench Metabolism TimeCourse->Quench Extract Metabolite Extraction Quench->Extract MS_Analysis Mass Spectrometry Analysis (LC-MS or GC-MS) Extract->MS_Analysis MID Determine Mass Isotopomer Distributions (MIDs) MS_Analysis->MID Flux_Calc Metabolic Flux Calculation MID->Flux_Calc

Metabolic Flux Analysis Workflow

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Propionyl_CoA Propionyl-CoA Keto_Acid->Propionyl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Keto_Acid->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA FA_Synth Fatty Acid Synthesis Acetyl_CoA->FA_Synth

Simplified Isoleucine Catabolic Pathway

References

A Technical Guide to Stable Isotope Labeling with L-Isoleucine-¹⁵N,d₁₀ for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with stable isotope labeling using L-Isoleucine-¹⁵N,d₁₀. This technique is a powerful tool in the field of quantitative proteomics, enabling precise measurement of differential protein abundance, protein turnover, and the dynamics of cellular processes.

Core Principle: Metabolic Incorporation and Mass Spectrometric Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that incorporates "heavy," non-radioactive, stable isotope-labeled amino acids into proteins in vivo as they are synthesized.[1][2] The core principle relies on growing two or more populations of cells in media that are identical except for the isotopic composition of a specific amino acid.

One cell population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-Isoleucine). A second population is cultured in "heavy" medium, where the natural amino acid is replaced by its isotopically labeled counterpart, in this case, L-Isoleucine-¹⁵N,d₁₀.[3]

L-Isoleucine is an essential amino acid, meaning most mammalian cells cannot synthesize it and must acquire it from the culture medium.[4] This ensures that over several cell doublings (typically at least five), virtually all the natural isoleucine in the cellular proteome is replaced by the heavy L-Isoleucine-¹⁵N,d₁₀, leading to an incorporation efficiency of over 97%.[2]

After the labeling phase, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The samples are then combined, typically at the cell or protein lysate stage. This early-stage mixing is a key advantage of SILAC, as it minimizes quantitative errors that can arise from parallel sample processing.

During mass spectrometry (MS) analysis, a peptide containing L-Isoleucine-¹⁵N,d₁₀ will have a higher mass than its "light" counterpart. These chemically identical but mass-differentiated peptide pairs are detected as distinct peaks. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of these "heavy" and "light" peptide peaks.

Quantitative Data: Mass Shift and Isotopic Purity

The choice of isotopic label is critical for successful quantification. L-Isoleucine-¹⁵N,d₁₀ provides a significant and unambiguous mass shift, which is crucial for resolving the isotopic envelopes of light and heavy peptides in the mass spectrometer.

PropertyUnlabeled L-IsoleucineL-Isoleucine-¹⁵N,d₁₀
Molecular Formula C₆H₁₃NO₂C₆H₃D₁₀¹⁵NO₂
Average Molecular Weight ~131.17 g/mol ~142.23 g/mol
Isotopic Composition Natural Abundance1x ¹⁵N, 10x ²H (Deuterium)
Resulting Mass Shift N/A+11 Da (approx.)
Isotopic Purity N/ATypically >98%

Table 1: Comparison of unlabeled and labeled L-Isoleucine.

ParameterRecommended ValueRationale
Cell Doublings for Labeling ≥ 5To achieve >97% incorporation of the heavy amino acid into the proteome.
Incorporation Efficiency > 95-97%Ensures accurate quantification by minimizing the presence of partially-labeled peptides.

Table 2: Key parameters for achieving complete metabolic labeling.

Generalized Experimental Workflow

The SILAC workflow using L-Isoleucine-¹⁵N,d₁₀ follows a standardized, multi-step process from cell culture to data analysis. The diagram below illustrates the logical flow of a typical duplex SILAC experiment.

SILAC_Workflow cluster_0 Phase 1: Metabolic Labeling cluster_1 Phase 2: Experiment & Lysis cluster_2 Phase 3: Sample Processing cluster_3 Phase 4: Analysis light_culture Cell Population A (Control) Culture in 'Light' Medium (Unlabeled Isoleucine) heavy_culture Cell Population B (Treated) Culture in 'Heavy' Medium (L-Isoleucine-¹⁵N,d₁₀) treatment Apply Experimental Condition to Population B heavy_culture->treatment combine Combine Cell Lysates (1:1 Protein Ratio) treatment->combine digest Protein Extraction & Enzymatic Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification (Ratio of Heavy/Light Peak Intensity) lcms->data_analysis

Caption: Generalized workflow for a quantitative proteomics experiment using SILAC.

Detailed Experimental Protocol

This protocol outlines the key steps for performing a SILAC experiment with L-Isoleucine-¹⁵N,d₁₀.

A. Media Preparation

  • Select Base Medium : Choose an Isoleucine-deficient medium (e.g., DMEM, RPMI-1640).

  • Supplement Light Medium : Add standard, unlabeled L-Isoleucine to the manufacturer's recommended concentration. Also add unlabeled L-Lysine and L-Arginine.

  • Supplement Heavy Medium : Add L-Isoleucine-¹⁵N,d₁₀ to the same final concentration as the light medium. Also add unlabeled L-Lysine and L-Arginine. Note: Even when labeling with Isoleucine, standard Lysine and Arginine are required for cell health and to ensure that tryptic digests yield peptides with predictable C-terminal charges.

  • Add Serum : Supplement both media with dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

B. Cell Culture and Labeling

  • Adapt Cells : Culture cells in the prepared "light" and "heavy" SILAC media.

  • Monitor Growth : Maintain cells in the logarithmic growth phase.

  • Ensure Complete Labeling : Passage cells for at least five to six doublings to ensure near-complete incorporation (>97%) of the labeled isoleucine.

  • Verify Incorporation (Optional but Recommended) : Harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest, and analyze by MS to confirm labeling efficiency before starting the main experiment.

C. Experimental Treatment and Cell Harvesting

  • Apply Stimulus : Once labeling is complete, apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells, while treating the "light" cells as the control.

  • Harvest : Wash cells with PBS and harvest using a cell scraper or by dissociation.

  • Lyse Cells : Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify Protein : Determine the protein concentration of both the light and heavy lysates using a standard protein assay (e.g., BCA).

D. Protein Digestion and MS Analysis

  • Combine Lysates : Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

  • Protein Digestion : Perform in-solution or in-gel digestion of the combined protein mixture, typically using trypsin, which cleaves C-terminal to lysine and arginine residues.

  • Peptide Cleanup : Desalt the resulting peptide mixture using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis : Analyze the peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire MS1 scans (to detect the heavy/light peptide pairs) and MS2 scans (to sequence the peptides for identification).

E. Data Analysis

  • Database Search : Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by searching the MS/MS data against a protein sequence database.

  • Quantification : The software will automatically detect the SILAC peptide pairs and calculate the heavy-to-light (H/L) intensity ratios. This ratio reflects the relative abundance of the protein between the treated and control states.

Application: Elucidating Cellular Signaling Pathways

SILAC is exceptionally well-suited for studying dynamic cellular processes like signal transduction. By comparing the proteome of cells in a basal state ("light") versus a stimulated state ("heavy"), researchers can quantify changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions.

The diagram below illustrates how SILAC can be used to compare a signaling pathway's state before and after stimulation.

Signaling_Pathway cluster_control Control State (Light Label) cluster_treated Stimulated State (Heavy Label) A1 Receptor B1 Kinase A A1->B1 A2 Receptor A1->A2 C1 Substrate X B1->C1 B2 Kinase A (Activated) B1->B2 D1 Effector Y C1->D1 C2 Substrate X (Phosphorylated) C1->C2 D2 Effector Y (Upregulated) D1->D2 label_control Result: Basal Protein Levels (Ratio H/L ≈ 1) A2->B2 B2->C2 C2->D2 label_treated Result: Altered Protein Levels (Ratio H/L > 1 or < 1)

Caption: Using SILAC to quantify changes in a signaling pathway upon stimulation.

By analyzing the H/L ratios, a researcher can identify which proteins, like "Effector Y," are upregulated or downregulated, and which proteins, like "Substrate X," undergo changes in post-translational modifications as a direct result of the stimulus. This provides a quantitative and global snapshot of the signaling event.

References

Methodological & Application

Application Notes and Protocols for L-Isoleucine-15N,d10 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1][2] This method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during cell growth and proliferation.[3][4] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.[5]

This document provides a detailed protocol for the use of L-Isoleucine-15N,d10 as the "heavy" amino acid for SILAC experiments. L-Isoleucine is an essential amino acid, ensuring that its heavy counterpart will be incorporated into newly synthesized proteins in cells grown in a specially formulated medium. The use of this compound introduces a specific mass shift in peptides containing this amino acid, allowing for their clear differentiation from their "light" counterparts during mass spectrometry analysis.

Principle of SILAC Labeling

The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural, unlabeled amino acid (e.g., L-Isoleucine). The other population is cultured in "heavy" medium where the natural amino acid is replaced with a stable isotope-labeled version (e.g., this compound).

Over several cell divisions, the labeled amino acid is incorporated into all newly synthesized proteins. Once labeling is complete (typically >97% incorporation), the two cell populations can be subjected to different experimental treatments. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.

Experimental Protocols

This section details the step-by-step methodology for performing a SILAC experiment using this compound.

Materials
  • Cell Line: Any adherent or suspension cell line that is auxotrophic for isoleucine.

  • SILAC-grade this compound

  • SILAC-grade L-Isoleucine (unlabeled)

  • Isoleucine-free cell culture medium: (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS): Crucial to minimize the presence of unlabeled amino acids.

  • Standard cell culture reagents: (e.g., antibiotics, glutamine)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

  • Protein quantitation assay (e.g., BCA assay)

  • Reagents for protein digestion: (e.g., DTT, iodoacetamide, trypsin)

  • Mass spectrometer

Protocol 1: Preparation of SILAC Media
  • Prepare "Light" Medium:

    • Start with isoleucine-free cell culture medium.

    • Supplement the medium with dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10% (or as required by the cell line).

    • Add unlabeled L-Isoleucine to the final concentration recommended for the specific cell culture medium formulation.

    • Add other necessary supplements such as glutamine and antibiotics.

    • Sterile filter the complete "light" medium using a 0.22 µm filter.

  • Prepare "Heavy" Medium:

    • Start with isoleucine-free cell culture medium.

    • Supplement the medium with dFBS to the same final concentration as the "light" medium.

    • Add this compound to the same final concentration as the unlabeled L-Isoleucine in the "light" medium.

    • Add other necessary supplements to match the "light" medium.

    • Sterile filter the complete "heavy" medium using a 0.22 µm filter.

Protocol 2: Cell Culture and Labeling
  • Adaptation Phase:

    • Culture the chosen cell line in the "light" SILAC medium for at least two passages to adapt them to the dialyzed serum and custom medium.

    • Split the adapted cells into two separate culture flasks. One flask will be maintained in the "light" medium, and the other will be switched to the "heavy" medium.

  • Labeling Phase:

    • Culture the cells in their respective "light" and "heavy" media for at least 5-6 cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.

    • Monitor cell growth and morphology to ensure that the heavy isotope does not have a detrimental effect. In most cases, no significant differences are observed.

  • Verification of Labeling Efficiency (Optional but Recommended):

    • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.

    • Determine the incorporation efficiency by measuring the ratio of heavy to light isoleucine-containing peptides.

Protocol 3: Experimental Treatment and Cell Harvesting
  • Once complete labeling is confirmed, the cells are ready for the experiment.

  • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).

  • After the treatment period, harvest the cells from both "light" and "heavy" conditions.

  • Wash the cells with ice-cold PBS.

  • Count the cells from each population to ensure equal numbers are mixed.

Protocol 4: Sample Preparation for Mass Spectrometry
  • Cell Lysis:

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.

  • Protein Digestion:

    • Quantify the total protein concentration in the lysate.

    • Reduce the disulfide bonds in the proteins using DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt and concentrate the peptide mixture using a C18 StageTip or a similar method to remove contaminants that can interfere with mass spectrometry analysis.

Protocol 5: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification.

    • The software will identify peptide pairs that are chemically identical but differ in mass due to the presence of this compound.

    • The ratio of the intensities of the heavy and light peptide peaks is used to determine the relative abundance of the corresponding protein in the two samples.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Expected Mass Shifts for this compound Labeled Peptides

IsotopeChemical FormulaExact Mass (Da)Mass Shift (Da)
L-IsoleucineC₆H₁₃NO₂131.09460
This compoundC₆D₁₀H₃¹⁵NO₂142.1581+11.0635

Table 2: Typical SILAC Experiment Parameters and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Cell Doublings for Labeling5-6>97% incorporation of this compound
This compound Purity>98%Minimal interference from unlabeled species
Cell Viability and GrowthComparable to "light"No significant toxic effects from the heavy isotope
Protein Ratio (Control vs. Control)1:1Validates the accuracy of the SILAC method

Troubleshooting

Table 3: Common Issues and Solutions in L-Isoleucine SILAC

IssuePotential CauseRecommended Solution
Incomplete LabelingInsufficient cell doublings; Presence of unlabeled isoleucine in the medium.Ensure at least 5-6 cell doublings; Use high-quality, dialyzed FBS and isoleucine-free medium.
Arginine to Proline ConversionA known metabolic issue in some cell lines where labeled arginine is converted to proline, which can affect quantification if arginine is also being used as a heavy amino acid.This is not directly relevant to isoleucine labeling but is a common SILAC issue. If using heavy arginine in parallel, supplement the medium with unlabeled proline.
Low Protein/Peptide YieldInefficient cell lysis or protein digestion.Optimize lysis buffer and digestion protocol; Ensure complete denaturation and reduction of proteins.
High Variability in QuantificationUnequal mixing of "light" and "heavy" samples.Carefully count cells or measure protein concentration before mixing.

Visualizations

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Culture Light Culture Treatment A (e.g., Control) Treatment A (e.g., Control) Light Culture->Treatment A (e.g., Control) Heavy Culture Heavy Culture Treatment B (e.g., Drug) Treatment B (e.g., Drug) Heavy Culture->Treatment B (e.g., Drug) Combine Cells (1:1) Combine Cells (1:1) Treatment A (e.g., Control)->Combine Cells (1:1) Treatment B (e.g., Drug)->Combine Cells (1:1) Cell Lysis Cell Lysis Combine Cells (1:1)->Cell Lysis Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysis->Protein Digestion (Trypsin) Peptide Cleanup Peptide Cleanup Protein Digestion (Trypsin)->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Quantification Protein Quantification Data Analysis->Protein Quantification Metabolic_Labeling cluster_light Light Cell cluster_heavy Heavy Cell Light Medium Light Medium Unlabeled Isoleucine Unlabeled Isoleucine Light Medium->Unlabeled Isoleucine Heavy Medium Heavy Medium This compound This compound Heavy Medium->this compound Protein Synthesis (Light) Protein Synthesis (Light) Unlabeled Isoleucine->Protein Synthesis (Light) Light Protein Light Protein Protein Synthesis (Light)->Light Protein Protein Synthesis (Heavy) Protein Synthesis (Heavy) This compound->Protein Synthesis (Heavy) Heavy Protein Heavy Protein Protein Synthesis (Heavy)->Heavy Protein

References

Application Notes and Protocols for Metabolic Flux Analysis Using L-Isoleucine-¹⁵N,d₁₀

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Isoleucine-¹⁵N,d₁₀, allows for the precise tracking of atoms through metabolic pathways. L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in cellular metabolism, protein synthesis, and signaling pathways. Its metabolism is often altered in various diseases, including cancer and metabolic disorders, making it a key target for research and drug development.

This document provides detailed application notes and protocols for conducting metabolic flux analysis using L-Isoleucine-¹⁵N,d₁₀. The heavy labeling with both ¹⁵N and ¹⁰D offers distinct advantages for mass spectrometry-based analysis, enabling the differentiation of isoleucine from its isomers and providing robust tracking of its metabolic fate.

Core Principles

The fundamental principle of using L-Isoleucine-¹⁵N,d₁₀ as a tracer involves introducing it into a biological system (e.g., cell culture) and monitoring its incorporation into downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative contributions of different pathways to their production can be quantified. This information is then used in computational models to estimate intracellular metabolic fluxes.

Applications in Research and Drug Development

  • Elucidating Isoleucine Metabolism: Tracing the fate of the ¹⁵N and ¹⁰D labels can reveal the activity of key enzymes in the isoleucine catabolic pathway and its contribution to other metabolic pathways, such as the TCA cycle.

  • Investigating BCAA Crosstalk: The metabolism of BCAAs (leucine, isoleucine, and valine) is interconnected.[1] Using labeled isoleucine can help dissect the interactions and competition between these amino acids for shared enzymes.

  • Cancer Metabolism Research: Cancer cells often exhibit rewired metabolism, including altered amino acid utilization. MFA with L-Isoleucine-¹⁵N,d₁₀ can identify metabolic vulnerabilities in cancer cells that can be targeted for therapeutic intervention.

  • Drug Discovery and Development: This technique can be employed to assess the on-target and off-target effects of drug candidates on cellular metabolism. By observing changes in metabolic fluxes in response to a compound, researchers can gain insights into its mechanism of action.

Experimental Design and Workflow

A typical metabolic flux experiment using L-Isoleucine-¹⁵N,d₁₀ involves several key stages, from cell culture to data analysis.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture & Seeding B Tracer Administration (L-Isoleucine-¹⁵N,d₁₀) A->B C Incubation to Isotopic Steady State B->C D Metabolite Quenching & Extraction C->D E Sample Preparation (e.g., Derivatization) D->E F Mass Spectrometry (GC-MS or LC-MS/MS) E->F G Mass Isotopomer Distribution (MID) Analysis F->G I Flux Estimation (e.g., INCA, Metran) G->I H Metabolic Network Model H->I J Flux Map & Interpretation I->J

Experimental workflow for MFA using L-Isoleucine-¹⁵N,d₁₀.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Mammalian Cells

1. Cell Culture and Seeding:

  • Culture mammalian cells (e.g., cancer cell line) in standard growth medium to the desired confluency.

  • Seed cells in multi-well plates (e.g., 6-well plates) at a density that allows for logarithmic growth during the labeling experiment.

2. Tracer Medium Preparation:

  • Prepare a custom culture medium that is deficient in natural isoleucine.

  • Supplement this medium with L-Isoleucine-¹⁵N,d₁₀ to a final concentration that mimics the physiological concentration in standard medium.

  • Ensure all other essential amino acids and nutrients are present at their standard concentrations. The use of dialyzed fetal bovine serum (dFBS) is recommended to minimize the presence of unlabeled amino acids.

3. Isotopic Labeling:

  • Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Replace the PBS with the pre-warmed tracer medium.

  • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and metabolic pathways of interest but is often between 8 and 24 hours.

4. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

  • Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the suspension vigorously and centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

5. Sample Preparation for Mass Spectrometry:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, the dried extract can often be reconstituted in a suitable solvent (e.g., 50% acetonitrile) without derivatization.

6. Mass Spectrometry Analysis:

  • GC-MS: Analyze the derivatized samples using a GC-MS system. Use a column and temperature gradient suitable for separating amino acids and related organic acids.

  • LC-MS/MS: Analyze the reconstituted samples using an LC-MS/MS system. A reversed-phase or HILIC column can be used depending on the metabolites of interest.

7. Data Analysis:

  • Determine the mass isotopomer distributions (MIDs) of isoleucine and its downstream metabolites from the mass spectra.

  • Correct the raw MIDs for the natural abundance of stable isotopes.

  • Use metabolic flux analysis software (e.g., INCA, OpenMebius) to fit the corrected MIDs to a metabolic network model and estimate the intracellular fluxes.

Isoleucine Metabolism and Branched-Chain Amino Acid Crosstalk

Isoleucine, along with leucine and valine, is a branched-chain amino acid. Their catabolism is initiated by a common branched-chain aminotransferase (BCAT) followed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting acyl-CoA derivatives then enter specific pathways. Understanding the interplay between these amino acids is crucial, as they can compete for the same enzymes.

BCAA_Metabolism cluster_isoleucine Isoleucine Catabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism cluster_TCA TCA Cycle Ile Isoleucine KIC α-keto-β-methylvalerate Ile->KIC BCAT PropionylCoA Propionyl-CoA KIC->PropionylCoA BCKDH AcetylCoA Acetyl-CoA KIC->AcetylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA_AcetylCoA Acetyl-CoA Leu Leucine aKIC α-ketoisocaproate Leu->aKIC BCAT Acetoacetate Acetoacetate aKIC->Acetoacetate BCKDH Leu_AcetylCoA Acetyl-CoA aKIC->Leu_AcetylCoA BCKDH Val Valine aKIV α-ketoisovalerate Val->aKIV BCAT Val_PropionylCoA Propionyl-CoA aKIV->Val_PropionylCoA BCKDH Val_PropionylCoA->SuccinylCoA Citrate Citrate SuccinylCoA->Citrate TCA_AcetylCoA->Citrate

Overview of BCAA metabolism and entry into the TCA cycle.

Quantitative Data Presentation

Table 1: Relative Fluxes of Central Carbon Metabolism in M. bovis BCG

This table shows the relative net fluxes in the central carbon and nitrogen metabolism of Mycobacterium bovis BCG grown in a chemostat with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride as tracers. Fluxes are normalized to the glycerol uptake rate. Data is adapted from a study by Borah et al. (2023).

Reaction/PathwayRelative Net Flux (mol/mol glycerol)
Glycolysis
Glycerol uptake100
Upper Glycolysis95.5 ± 2.1
Lower Glycolysis110.2 ± 3.5
Pentose Phosphate Pathway
Oxidative PPP15.3 ± 1.2
Non-oxidative PPP8.7 ± 0.9
TCA Cycle
Citrate Synthase45.1 ± 2.8
Isocitrate Dehydrogenase38.6 ± 2.5
α-Ketoglutarate Dehydrogenase25.4 ± 1.9
Succinate Dehydrogenase30.1 ± 2.2
Anaplerotic Reactions
Pyruvate Carboxylase5.2 ± 0.7
Malic Enzyme2.3 ± 0.4
Amino Acid Biosynthesis
Glutamate Biosynthesis20.1 ± 1.5
Aspartate Biosynthesis12.8 ± 1.1
Serine Biosynthesis8.5 ± 0.9
Isoleucine Biosynthesis4.2 ± 0.5
Leucine Biosynthesis6.1 ± 0.7

Table 2: Whole Body Amino Acid Production Rates in Critically Ill Patients

This table presents the whole-body production rates of various amino acids in healthy controls and critically ill ICU patients, determined using a pulse of 18 stable amino acid tracers. Data is adapted from a study by Engelen et al. (2022).

Amino AcidHealthy Control (µmol·kg⁻¹·h⁻¹)ICU Patient (µmol·kg⁻¹·h⁻¹)
Essential Amino Acids
Leucine95.8 ± 14.1128.3 ± 25.6
Isoleucine60.3 ± 9.585.7 ± 18.2
Valine88.2 ± 12.7115.4 ± 21.9
Lysine75.1 ± 11.8102.6 ± 20.1
Phenylalanine38.9 ± 5.655.4 ± 10.3
Non-Essential Amino Acids
Glutamate112.5 ± 18.9292.1 ± 45.8
Glutamine350.1 ± 55.2511.2 ± 88.7
Alanine280.4 ± 42.1410.6 ± 65.3
Proline135.7 ± 21.3201.5 ± 33.9

Conclusion

Metabolic flux analysis using L-Isoleucine-¹⁵N,d₁₀ is a powerful tool for quantitatively assessing cellular metabolism. The detailed protocols and representative data provided herein offer a framework for researchers to design and execute robust MFA experiments. By applying this technology, scientists and drug development professionals can gain deeper insights into the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic strategies.

References

Application Note: Quantitative Analysis of L-Isoleucine-15N,d10 by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of L-Isoleucine-15N,d10 in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the stable isotope dilution method.

Introduction

L-Isoleucine is an essential branched-chain amino acid crucial for various physiological processes. Stable isotope-labeled (SIL) amino acids, such as this compound, are invaluable tools in metabolic research, proteomics, and clinical diagnostics. They are used as internal standards for accurate quantification and as tracers to study metabolic pathways.[1] The stable isotope dilution (SID) mass spectrometry method is a gold standard for quantitative analysis due to its high specificity and accuracy.[2][3] This method involves spiking a known amount of the isotopically labeled analyte (this compound) into the sample. The ratio of the endogenous, unlabeled analyte to the SIL internal standard is then measured by LC-MS/MS, allowing for precise quantification that corrects for sample loss during preparation and matrix effects during analysis.

Principle of the Method

The core of this protocol is the use of this compound as an internal standard for the quantification of unlabeled L-Isoleucine. The native and labeled compounds co-elute chromatographically but are distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio.[2] Quantification is achieved by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. This approach minimizes variations from sample preparation and matrix interference.[4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) IS Spike with known amount of This compound (Internal Standard) Sample->IS Deprotein Protein Precipitation (e.g., TCA or Acetonitrile) IS->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC MS Mass Spectrometer (ESI+ Source) LC->MS MRM Multiple Reaction Monitoring (MRM) - Monitor transitions for native and labeled Isoleucine MS->MRM Integration Peak Area Integration MRM->Integration Ratio Calculate Area Ratio (Analyte / Internal Standard) Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Experimental workflow for L-Isoleucine quantification.

Materials and Reagents

  • Standards: L-Isoleucine, L-Isoleucine (D₁₀, 98%; ¹⁵N, 98%)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid, ammonium formate

  • Reagents for Sample Preparation: Trichloroacetic acid (TCA) or perchloric acid (PCA)

  • Equipment:

    • LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

    • HPLC vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Isoleucine in 0.1 M HCl.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl.

  • Working Solutions: Prepare serial dilutions of the L-Isoleucine stock solution in a suitable solvent (e.g., water:methanol, 50:50 v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 50 µM (or an optimized concentration based on expected analyte levels).

Sample Preparation (from Plasma)
  • Thaw: Thaw plasma samples on ice.

  • Aliquot: Pipette 50 µL of plasma into a microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution to each sample.

  • Precipitate: Add 200 µL of cold 10% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute.

  • Incubate: Incubate on ice for 10 minutes.

  • Centrifuge: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect: Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

Separation of underivatized amino acids is often best achieved using Hydrophilic Interaction Chromatography (HILIC).

Parameter Condition
LC Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 20 mM Ammonium formate in water, pH 3 (adjusted with formic acid)
Mobile Phase B 90:10 Acetonitrile:Water with 20 mM Ammonium formate, pH 3 (adjusted with formic acid)
Flow Rate 0.4 mL/min
Gradient 0-2 min: 95% B; 2-8 min: 95% to 50% B; 8-8.1 min: 50% to 95% B; 8.1-12 min: 95% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The following MRM transitions should be optimized for the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
L-Isoleucine 132.186.11550
This compound 142.295.21550

Note: The precursor ion corresponds to [M+H]+. Product ions result from the neutral loss of the carboxyl group and other fragments.

Data Presentation and Results

A typical calibration curve should exhibit a linear response (R² > 0.99) over the desired concentration range. The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 1 - 10 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

These values are representative and should be established during method validation.

G cluster_principle Principle of Stable Isotope Dilution Analyte Analyte (Native L-Isoleucine) Mass = M Mix Mix Known Amount of Standard with Unknown Amount of Analyte Analyte->Mix Standard Internal Standard (this compound) Mass = M+11 Standard->Mix MS_Analysis LC-MS/MS Analysis Mix->MS_Analysis Ratio Measure Peak Area Ratio (Area_Analyte / Area_Standard) MS_Analysis->Ratio Quantification Quantify Analyte via Calibration Curve Ratio->Quantification

Caption: The principle of stable isotope dilution mass spectrometry.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound, which serves as an excellent internal standard for measuring its native counterpart in complex biological samples. The use of stable isotope dilution combined with HILIC chromatography provides the high degree of selectivity and accuracy required for metabolic research and clinical applications.

References

Application Notes and Protocols for L-Isoleucine-15N,d10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in various physiological processes, including protein synthesis, metabolic regulation, and cell signaling. Its metabolism is closely linked to the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of BCAA metabolism, including that of isoleucine, has been implicated in metabolic disorders such as insulin resistance and type 2 diabetes.

Stable isotope-labeled L-Isoleucine, specifically L-Isoleucine-15N,d10, serves as an invaluable tool in metabolic research and drug development. Its use as an internal standard in mass spectrometry-based quantitative analyses allows for precise and accurate measurement of L-Isoleucine concentrations in various biological matrices.[1] Furthermore, as a metabolic tracer, it enables the elucidation of metabolic pathways and fluxes. This document provides detailed application notes and protocols for the preparation of samples for experiments utilizing this compound.

Quantitative Data Summary

The use of this compound as an internal standard provides high accuracy and precision in quantitative assays. Below is a summary of typical quantitative performance data from validated LC-MS/MS and GC-MS methods for amino acid analysis.

ParameterLC-MS/MS MethodGC-MS MethodSource(s)
Linearity (R²) ≥0.99≥0.998[2][3]
Lower Limit of Quantification (LLOQ) 5 µM0.005 g/100g [2][4]
Upper Limit of Quantification (ULOQ) 2000 µM0.043 g/100g
Intra-day Precision (%CV) < 11.8%< 5.43%
Inter-day Precision (%CV) < 14.3%< 10.69%
Accuracy (% Recovery) 87.4 - 114.3%97.08 - 102.44%
Matrix Effect Analyte- and matrix-dependent, minimized by stable isotope-labeled internal standardMinimized by derivatization and stable isotope-labeled internal standard

Experimental Protocols

Detailed methodologies for sample preparation from various biological matrices are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental conditions and analytical instrumentation.

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS Analysis

This protocol describes the extraction of amino acids from plasma or serum for quantification using a stable isotope dilution LC-MS/MS method without derivatization.

Materials:

  • This compound internal standard solution (concentration to be optimized, typically near the expected endogenous concentration)

  • 5-Sulfosalicylic acid (SSA) solution (15% v/v)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma/serum.

  • Add a known amount of this compound internal standard solution.

  • Add 50 µL of 15% SSA solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • The supernatant can be directly injected into the LC-MS/MS system or further diluted with an appropriate mobile phase.

Protocol 2: Sample Preparation from Tissues for LC-MS/MS Analysis

This protocol outlines the homogenization and extraction of amino acids from tissue samples.

Materials:

  • This compound internal standard solution

  • Homogenization buffer (e.g., RIPA buffer: 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, 50 mM Tris-HCl, pH 7.4)

  • Protein precipitation solution (e.g., ice-cold methanol or acetone with 10% trichloroacetic acid (TCA))

  • Bead beater or tissue homogenizer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh a small piece of frozen tissue (10-50 mg).

  • Place the tissue in a tube with homogenization beads and add 500 µL of ice-cold homogenization buffer containing a known amount of this compound.

  • Homogenize the tissue using a bead beater or other homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant.

  • To precipitate proteins, add 4 volumes of ice-cold protein precipitation solution to the supernatant.

  • Vortex briefly and incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Sample Preparation from Adherent Cells for Metabolomics

This protocol describes the extraction of metabolites, including amino acids, from adherent cell cultures.

Materials:

  • This compound internal standard

  • Ice-cold methanol (80% v/v in water)

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol containing a known amount of this compound to each well.

  • Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the cell suspension vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete extraction.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be directly analyzed by LC-MS/MS or dried and reconstituted in a suitable solvent.

Protocol 4: Derivatization for GC-MS Analysis

For GC-MS analysis, amino acids require derivatization to increase their volatility. This protocol describes a two-step derivatization process involving esterification followed by acylation.

Materials:

  • Dried sample extract containing amino acids and this compound

  • Acidified methanol (e.g., 3 M HCl in methanol)

  • Acylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or pentafluoropropionic anhydride (PFPA))

  • Organic solvent (e.g., ethyl acetate)

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Ensure the sample extract is completely dry.

  • Esterification: Add 100 µL of acidified methanol to the dried extract.

  • Heat the sample at 85°C for 60 minutes.

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation: Add 50 µL of the acylating agent and 50 µL of an organic solvent (e.g., ethyl acetate).

  • Heat the sample at 60-70°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mTOR signaling pathway activated by L-Isoleucine and a general experimental workflow for quantitative amino acid analysis using this compound.

mTOR_Signaling_Pathway Isoleucine L-Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Isoleucine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, Homogenization) Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for quantitative analysis of L-Isoleucine using this compound.

References

Application Notes and Protocols for L-Isoleucine-¹⁵N,d₁₀ in Mammalian Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Isoleucine-¹⁵N,d₁₀ is a stable isotope-labeled amino acid that serves as a powerful tool in quantitative proteomics and metabolic flux analysis in mammalian cell culture. As a non-radioactive, heavy version of the essential amino acid L-isoleucine, it is incorporated into proteins during synthesis. This enables the differentiation and relative or absolute quantification of proteins between different cell populations using mass spectrometry (MS). The primary application of L-Isoleucine-¹⁵N,d₁₀ is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used method for comparative proteomics.[1][2] Additionally, it can be employed as a tracer in metabolic flux analysis to delineate the flow of metabolites through various cellular pathways and as an internal standard for the accurate quantification of L-isoleucine and its metabolites.

This document provides detailed application notes and protocols for the effective use of L-Isoleucine-¹⁵N,d₁₀ in mammalian cell studies, focusing on quantitative proteomics workflows and the elucidation of cellular signaling pathways.

Applications in Mammalian Cell Studies

The unique properties of L-Isoleucine-¹⁵N,d₁₀ make it an invaluable reagent for a range of applications in cellular biology and drug development:

  • Quantitative Proteomics (SILAC): The most common application is in SILAC-based quantitative proteomics.[1][3][4] By growing one population of cells in a medium containing the "light" (natural) L-isoleucine and another in a medium with "heavy" L-Isoleucine-¹⁵N,d₁₀, their proteomes become isotopically distinct. After experimental treatment, the cell populations can be combined, and the relative abundance of thousands of proteins can be accurately quantified by mass spectrometry. This approach is instrumental in identifying proteins that are differentially expressed in response to drug treatment, disease states, or genetic modifications.

  • Protein Turnover Studies: L-Isoleucine-¹⁵N,d₁₀ can be used to measure the rates of protein synthesis and degradation. By switching cells from a "light" to a "heavy" medium (or vice versa) and monitoring the incorporation or loss of the heavy isotope over time, researchers can determine the turnover rates of individual proteins on a proteome-wide scale.

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, L-Isoleucine-¹⁵N,d₁₀ can be used to track the metabolic fate of isoleucine within the cell. By analyzing the isotopic enrichment in downstream metabolites, it is possible to quantify the flux through specific metabolic pathways, providing insights into cellular metabolism in various physiological and pathological states.

  • Internal Standard for Mass Spectrometry: Due to its known concentration and distinct mass, L-Isoleucine-¹⁵N,d₁₀ serves as an excellent internal standard for the accurate and precise quantification of endogenous L-isoleucine and related metabolites in complex biological samples.

Experimental Protocols

Protocol 1: SILAC for Quantitative Proteomics using L-Isoleucine-¹⁵N,d₁₀

This protocol outlines the general steps for performing a SILAC experiment with L-Isoleucine-¹⁵N,d₁₀ to compare protein expression between two cell populations (e.g., control vs. treated).

Materials:

  • Mammalian cell line of interest

  • DMEM or RPMI 1640 medium deficient in L-isoleucine, L-lysine, and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Isoleucine (light)

  • L-Isoleucine-¹⁵N,d₁₀ (heavy)

  • L-Lysine and L-Arginine (light and heavy, if performing a double or triple labeling experiment)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel tryptic digestion kit

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient base medium with the respective light and heavy amino acids.

    • For the "light" medium, add L-Isoleucine to the final concentration recommended for the specific cell line (typically around 0.4 mM). Also, add light L-lysine and L-arginine if not performing a triple-labeling experiment with these amino acids.

    • For the "heavy" medium, add L-Isoleucine-¹⁵N,d₁₀ to the same final molar concentration as the light isoleucine.

    • Supplement both media with 10% dFBS and other necessary components like glutamine and antibiotics.

    • Sterile-filter the complete media.

  • Cell Culture and Labeling:

    • Culture the mammalian cells in the "light" and "heavy" SILAC media for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.

    • Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

    • Verify the incorporation efficiency by analyzing a small sample of protein from the heavy-labeled cells by mass spectrometry.

  • Experimental Treatment:

    • Once full incorporation is confirmed, treat one cell population (e.g., the "heavy" labeled cells) with the experimental condition (e.g., drug treatment), while the other population (the "light" labeled cells) serves as the control.

  • Cell Harvesting and Lysis:

    • Harvest the cells from both populations.

    • Wash the cells with ice-cold PBS.

    • Combine the light and heavy cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Digestion:

    • Quantify the protein concentration of the mixed lysate.

    • Separate the proteins by 1D SDS-PAGE.

    • Excise the entire protein lane from the gel and cut it into smaller pieces.

    • Perform in-gel tryptic digestion of the proteins.

  • Mass Spectrometry Analysis:

    • Extract the peptides from the gel pieces.

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant) to identify and quantify the peptides.

    • The software will identify peptide pairs with a specific mass difference corresponding to the incorporation of L-Isoleucine-¹⁵N,d₁₀.

    • The ratio of the peak intensities of the heavy and light peptides provides the relative quantification of the corresponding protein.

Protocol 2: Determination of Isotopic Incorporation Efficiency

Procedure:

  • After at least five cell doublings in the heavy SILAC medium, harvest a small number of cells (e.g., 1x10⁶).

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the data against a relevant protein database, specifying the heavy isoleucine modification.

  • Manually inspect the spectra of several high-abundance peptides containing isoleucine to confirm the near-complete shift in mass.

  • Alternatively, use software that can automatically calculate the incorporation efficiency by comparing the intensities of the light and heavy peptide peaks. An incorporation efficiency of >97% is generally considered acceptable for quantitative experiments.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein AccessionGene NameProtein DescriptionLog₂ (Heavy/Light Ratio)p-valueRegulation
P02768ALBSerum albumin0.050.85Unchanged
P60709ACTBActin, cytoplasmic 1-0.120.72Unchanged
P12345XYZHypothetical Protein XYZ2.580.001Upregulated
Q67890ABCHypothetical Protein ABC-1.950.005Downregulated

Visualization of Workflows and Pathways

SILAC_Workflow cluster_Preparation Media Preparation cluster_Labeling Cell Labeling Light_Media Light Medium (Natural Isoleucine) Control_Cells Control Cells Light_Media->Control_Cells Heavy_Media Heavy Medium (L-Isoleucine-¹⁵N,d₁₀) Experimental_Cells Experimental Cells Heavy_Media->Experimental_Cells Mix_Cells Mix Cell Populations (1:1) Control_Cells->Mix_Cells Treatment Experimental Treatment Experimental_Cells->Treatment Treatment->Mix_Cells Cell_Lysis Cell Lysis & Protein Extraction Mix_Cells->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Metabolic_Flux_Analysis Tracer L-Isoleucine-¹⁵N,d₁₀ (Isotopic Tracer) Cell_Culture Mammalian Cell Culture Tracer->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Flux_Calculation Metabolic Flux Calculation MS_Analysis->Flux_Calculation

Signaling_Pathway_Investigation SILAC_Experiment SILAC Experiment (Control vs. Stimulus) Protein_Quantification Quantitative Proteomics (Differentially Expressed Proteins) SILAC_Experiment->Protein_Quantification Bioinformatics Bioinformatics Analysis (Pathway Enrichment) Protein_Quantification->Bioinformatics Signaling_Pathway Identified Signaling Pathway Bioinformatics->Signaling_Pathway Validation Functional Validation (e.g., Western Blot, Kinase Assays) Signaling_Pathway->Validation

Troubleshooting

Problem: Low incorporation of heavy isoleucine.

  • Possible Cause: Insufficient cell doublings.

  • Solution: Ensure cells have undergone at least 5-6 doublings in the heavy medium.

  • Possible Cause: Contamination with light isoleucine from non-dialyzed serum.

  • Solution: Use high-quality dialyzed FBS.

Problem: Arginine-to-proline conversion.

  • Possible Cause: A known metabolic conversion that can occur in some cell lines, complicating quantification when using labeled arginine.

  • Solution: If using labeled arginine in combination with L-Isoleucine-¹⁵N,d₁₀, consider adding unlabeled proline to the medium to suppress this conversion.

Problem: Poor cell growth in SILAC medium.

  • Possible Cause: Some cell lines are sensitive to the composition of the custom medium or the dialyzed serum.

  • Solution: Supplement the medium with growth factors or other nutrients that may have been removed during dialysis. Test different brands of amino acid-deficient media and dialyzed serum.

Conclusion

L-Isoleucine-¹⁵N,d₁₀ is a versatile and powerful tool for modern cell biology and drug discovery. Its application in SILAC-based quantitative proteomics allows for the unbiased and accurate measurement of changes in the proteome, providing critical insights into cellular responses to various stimuli. The detailed protocols and guidelines presented here offer a framework for the successful implementation of L-Isoleucine-¹⁵N,d₁₀ in mammalian cell studies, enabling researchers to unravel complex biological processes and identify potential therapeutic targets.

References

Application Notes and Protocols for In Vivo L-Isoleucine-¹⁵N,d¹⁰ Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, glucose metabolism, and insulin signaling. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin resistance and type 2 diabetes. Stable isotope tracers, such as L-Isoleucine-¹⁵N,d¹⁰, are powerful tools for investigating the dynamics of isoleucine metabolism in vivo.[1] The incorporation of both ¹⁵N and deuterium (d¹⁰) provides a distinct mass shift, enabling sensitive and specific quantification by mass spectrometry.[2]

These application notes provide detailed protocols for conducting in vivo studies using L-Isoleucine-¹⁵N,d¹⁰ to quantify whole-body and tissue-specific isoleucine kinetics. The protocols cover experimental design, tracer administration, sample collection, and analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Experimental Design and Protocols

A. Animal Models

The choice of animal model is crucial for studying amino acid metabolism and should be guided by the specific research question. Rodent models, such as rats and mice, are frequently used due to their well-characterized genetics and ease of handling. For studies requiring repeated blood sampling or surgical procedures, larger animal models like pigs may be more suitable due to their physiological similarities to humans.[3][4][5]

B. In Vivo Tracer Infusion Protocols

Stable isotope tracer studies in vivo can be performed using either a primed-continuous infusion or a bolus injection method to achieve isotopic steady-state in the plasma.

1. Primed-Continuous Infusion Protocol

This method is designed to achieve and maintain a constant enrichment of the tracer in the plasma, allowing for the calculation of steady-state flux rates.

Materials:

  • L-Isoleucine-¹⁵N,d¹⁰ (sterile, pyrogen-free)

  • Sterile 0.9% saline solution

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Anesthesia (if required)

Protocol:

  • Animal Preparation: Fast the animal overnight to reach a post-absorptive state. Anesthetize the animal if necessary and insert catheters into a suitable vein for infusion and an artery or vein for blood sampling.

  • Tracer Preparation: Prepare the L-Isoleucine-¹⁵N,d¹⁰ tracer solution in sterile 0.9% saline. The exact concentration will depend on the infusion rate and the animal's body weight.

  • Priming Dose: Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium in the plasma compartment. The priming dose is typically 60-100 times the continuous infusion rate per minute.

  • Continuous Infusion: Immediately following the priming dose, start a continuous infusion of the tracer at a constant rate (e.g., 0.1-0.5 µmol/kg/min). The infusion should be maintained for a period of 2-4 hours to ensure isotopic steady-state.

  • Blood Sampling: Collect baseline blood samples before starting the infusion. During the infusion, collect blood samples at regular intervals (e.g., every 30 minutes) during the last 60-90 minutes of the infusion period to confirm isotopic steady-state.

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection (Optional): At the end of the infusion, tissues of interest (e.g., liver, skeletal muscle) can be collected, freeze-clamped in liquid nitrogen, and stored at -80°C for analysis of intracellular isotopic enrichment.

2. Bolus Injection Protocol

This method involves a single injection of the tracer and monitoring the decay of isotopic enrichment over time. It is a less invasive approach suitable for conscious, unrestrained animals.

Materials:

  • L-Isoleucine-¹⁵N,d¹⁰ (sterile, pyrogen-free)

  • Sterile 0.9% saline solution

  • Syringes and needles

  • Catheters for blood sampling (optional, can use tail vein sampling for rodents)

Protocol:

  • Animal Preparation: Fast the animal overnight.

  • Tracer Preparation: Prepare a sterile solution of L-Isoleucine-¹⁵N,d¹⁰ in 0.9% saline.

  • Tracer Administration: Administer a single bolus injection of the tracer via a suitable route (e.g., tail vein in rodents).

  • Blood Sampling: Collect a baseline blood sample before the injection. After the injection, collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to characterize the enrichment decay curve.

  • Sample Processing: Process and store plasma samples as described for the continuous infusion protocol.

C. Experimental Workflow

The following diagram illustrates the general workflow for an in vivo L-Isoleucine-¹⁵N,d¹⁰ tracer study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (Fasting, Catheterization) TracerAdmin Tracer Administration (Primed-Continuous Infusion or Bolus) AnimalPrep->TracerAdmin TracerPrep Tracer Preparation (L-Isoleucine-15N,d10 in Saline) TracerPrep->TracerAdmin BloodSample Blood Sampling (Baseline & Timed Samples) TracerAdmin->BloodSample TissueSample Tissue Sampling (Optional, at study end) TracerAdmin->TissueSample SampleProcess Sample Processing (Plasma separation, Tissue homogenization) BloodSample->SampleProcess TissueSample->SampleProcess MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) SampleProcess->MS_Analysis DataAnalysis Data Analysis (Calculate Isotopic Enrichment & Flux) MS_Analysis->DataAnalysis

Experimental workflow for in vivo L-Isoleucine-¹⁵N,d¹⁰ studies.

II. Analytical Methodologies

A. Sample Preparation for Mass Spectrometry

1. Plasma Amino Acid Extraction:

  • To 100 µL of plasma, add an internal standard solution containing a known amount of another labeled amino acid (e.g., L-Leucine-¹³C₆,¹⁵N).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex thoroughly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

2. Tissue Amino Acid Extraction:

  • Homogenize the frozen tissue (~50 mg) in a suitable buffer (e.g., 500 µL of 10% trichloroacetic acid).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The supernatant contains the free intracellular amino acids.

  • The pellet can be washed and hydrolyzed to determine protein-bound amino acid enrichment.

B. GC-MS Analysis

Derivatization:

Free amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is the preparation of N-tert-butyldimethylsilyl (t-BDMS) derivatives.

  • Reconstitute the dried sample extract in 50 µL of N,N-dimethylformamide.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMCS).

  • Heat at 70°C for 60 minutes.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Selected Ion Monitoring (SIM): Monitor the ions corresponding to the unlabeled (m/z) and labeled (m/z+11 for ¹⁵N,d¹⁰) isoleucine fragments.

C. LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of amino acids without the need for derivatization.

LC Parameters (Example):

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate isoleucine from other amino acids.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Unlabeled Isoleucine: Precursor ion (m/z 132.1) -> Product ion (e.g., m/z 86.1).

    • L-Isoleucine-¹⁵N,d¹⁰: Precursor ion (m/z 143.2) -> Product ion (e.g., m/z 96.1).

III. Data Presentation and Analysis

A. Calculation of Isotopic Enrichment

Isotopic enrichment is expressed as the tracer-to-tracee ratio (TTR).

TTR = (Area of Labeled Isoleucine) / (Area of Unlabeled Isoleucine)

B. Calculation of Whole-Body Isoleucine Flux

For a primed-continuous infusion at steady state, the rate of appearance (Ra) or flux of isoleucine can be calculated using the following equation:

Ra (µmol/kg/hr) = [Infusion Rate (µmol/kg/hr) / Plasma TTR at steady state] - Infusion Rate

C. Quantitative Data Summary

The following tables provide example data from a hypothetical in vivo study in rats using a primed-continuous infusion of L-Isoleucine-¹⁵N,d¹⁰.

Table 1: Experimental Parameters

ParameterValue
Animal ModelMale Sprague-Dawley Rats (n=6)
Body Weight300 ± 20 g
TracerL-Isoleucine-¹⁵N,d¹⁰
Priming Dose30 µmol/kg
Infusion Rate0.5 µmol/kg/min
Infusion Duration120 minutes
Blood Samplingt = 90, 105, 120 min

Table 2: Plasma L-Isoleucine-¹⁵N,d¹⁰ Enrichment and Flux

Animal IDPlasma TTR (at steady state)Isoleucine Ra (µmol/kg/hr)
Rat 10.082365.85
Rat 20.079379.75
Rat 30.085352.94
Rat 40.081370.37
Rat 50.078384.62
Rat 60.083361.45
Mean ± SD 0.081 ± 0.003 369.16 ± 11.98

IV. Signaling Pathways and Logical Relationships

A. Branched-Chain Amino Acid (BCAA) Catabolism

Isoleucine, along with leucine and valine, undergoes an initial transamination followed by oxidative decarboxylation. The catabolic pathway ultimately yields acetyl-CoA and propionyl-CoA, which can enter the TCA cycle.

BCAA_Catabolism Isoleucine L-Isoleucine BCAT Branched-Chain Amino Acid Transaminase (BCAT) Isoleucine->BCAT Glu Glutamate BCAT->Glu KMV α-Keto-β-methylvalerate (KMV) BCAT->KMV aKG α-Ketoglutarate aKG->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KMV->BCKDH PropionylCoA Propionyl-CoA BCKDH->PropionylCoA AcetylCoA Acetyl-CoA BCKDH->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA

Overview of L-Isoleucine catabolism.
B. Isoleucine and Insulin Signaling

Isoleucine has been shown to influence the insulin signaling pathway, promoting glucose uptake in skeletal muscle. This is a key area of investigation where L-Isoleucine-¹⁵N,d¹⁰ can be applied to trace metabolic fates in response to insulin stimulation.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS P PI3K PI3-Kinase IRS->PI3K AKT Akt/PKB PI3K->AKT P GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Isoleucine L-Isoleucine Isoleucine->AKT Modulates

Isoleucine's influence on the insulin signaling pathway.

References

Application Notes and Protocols for L-Isoleucine-15N,d10 Analysis using GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of L-Isoleucine-15N,d10 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for pharmacokinetic studies, metabolic flux analysis, and as internal standards for the quantification of endogenous L-Isoleucine.

Introduction

L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, metabolic regulation, and immune function.[1] Stable isotope-labeled L-Isoleucine, such as this compound, serves as an invaluable tool in biomedical and pharmaceutical research.[2][3] It is commonly used as a tracer to study metabolic pathways and as an internal standard for accurate quantification of its unlabeled counterpart by isotope dilution mass spectrometry (IDMS).[4][5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response.

Both GC-MS and LC-MS are powerful analytical techniques for the analysis of amino acids. The choice between them often depends on factors such as sample complexity, required sensitivity, and available instrumentation. GC-MS typically requires derivatization to increase the volatility of amino acids, while LC-MS can often analyze them directly, though derivatization can sometimes improve chromatographic performance and sensitivity.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the GC-MS and LC-MS methods described below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Representative Quantitative Performance for this compound Analysis

ParameterGC-MSLC-MS/MS
Linearity (r²)> 0.99> 0.99
LLOQ (Lower Limit of Quantification)1 - 10 µM0.1 - 1 µM
Accuracy (% Bias)± 15%± 15%
Precision (% RSD)< 15%< 15%
Recovery> 85%> 90%

Experimental Protocols

GC-MS Protocol for this compound Analysis

Gas chromatography requires amino acids to be chemically modified into volatile and thermally stable derivatives prior to analysis. Silylation is a common derivatization technique for amino acids.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.

2. Derivatization (Silylation)

  • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound derivative (TBDMS): Monitor characteristic ions (e.g., m/z specific to the labeled derivative).

    • L-Isoleucine derivative (TBDMS): Monitor characteristic ions for the unlabeled compound if performing quantification of the endogenous analyte.

LC-MS Protocol for this compound Analysis

LC-MS offers the advantage of analyzing amino acids with minimal or no derivatization, often providing higher throughput and sensitivity.

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add a known amount of this compound as an internal standard. Then, add 400 µL of ice-cold 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:10) before injection.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a specialized amino acid analysis column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion (M+H)+ -> Product ion (specific transition).

    • L-Isoleucine: Precursor ion (M+H)+ -> Product ion (specific transition).

Visualizations

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Plasma Sample precip Protein Precipitation (Methanol) start->precip centri Centrifugation precip->centri super Collect Supernatant centri->super dry Evaporation super->dry deriv Silylation (MTBSTFA) dry->deriv gcms GC-MS Analysis deriv->gcms data Data Processing gcms->data

Caption: GC-MS experimental workflow for this compound analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample + this compound (IS) precip Protein Precipitation (Acetonitrile w/ Formic Acid) start->precip centri Centrifugation precip->centri super Collect & Dilute Supernatant centri->super lcms LC-MS/MS Analysis super->lcms data Data Processing lcms->data

Caption: LC-MS/MS experimental workflow for this compound analysis.

L-Isoleucine Metabolic Pathway

L-Isoleucine is catabolized through a series of enzymatic reactions primarily in the mitochondria. The pathway involves transamination, oxidative decarboxylation, and subsequent oxidation steps, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.

Isoleucine_Metabolism Ile L-Isoleucine Keto α-keto-β-methylvalerate Ile->Keto BCAT Methyl α-methylbutyryl-CoA Keto->Methyl BCKDH Tiglyl Tiglyl-CoA Methyl->Tiglyl ACADM Methylhydroxy α-methyl-β-hydroxybutyryl-CoA Tiglyl->Methylhydroxy ECH Methylaceto α-methylacetoacetyl-CoA Methylhydroxy->Methylaceto HADH Acetyl Acetyl-CoA Methylaceto->Acetyl Propionyl Propionyl-CoA Methylaceto->Propionyl TCA Citric Acid Cycle Acetyl->TCA Propionyl->TCA

Caption: Simplified metabolic pathway of L-Isoleucine.

References

Troubleshooting & Optimization

Technical Support Center: L-Isoleucine-15N,d10 Incorporation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low incorporation efficiency of L-Isoleucine-15N,d10 in cell culture media. This guide is presented in a question-and-answer format to directly address common issues encountered during stable isotope labeling experiments.

Troubleshooting Guide

Q1: We are observing low incorporation of this compound in our SILAC experiment. What are the primary factors we should investigate?

A1: Low incorporation of heavy amino acids is a common issue in SILAC experiments. Several factors can contribute to this problem. We recommend a systematic approach to identify the root cause. Here are the primary areas to investigate:

  • Cell Culture Conditions: Inadequate time for incorporation, presence of "light" isoleucine in the media, and suboptimal cell health can all lead to poor labeling.

  • Media Formulation: The composition of your SILAC media is critical. The presence of unlabeled amino acids from supplements like fetal bovine serum (FBS) is a frequent cause of low incorporation.

  • Amino Acid Transport and Metabolism: The efficiency of this compound uptake and its subsequent utilization for protein synthesis can be influenced by cellular transport mechanisms and metabolic pathways.

  • Cell Line Specifics: Different cell lines have varying growth rates, metabolic characteristics, and amino acid requirements, which can impact incorporation efficiency.

The following sections will delve deeper into each of these areas with specific troubleshooting steps.

Frequently Asked Questions (FAQs)

Cell Culture and Media

Q2: How many cell doublings are required for complete incorporation of this compound?

A2: For complete metabolic labeling in SILAC experiments, cells should be cultured for at least five to six doublings in the heavy amino acid-containing medium.[1][2] This ensures that the pre-existing "light" proteins are sufficiently diluted out through cell division and protein turnover, leading to an incorporation efficiency of over 97%.[3][4] For slower-growing cell lines, a longer culture period may be necessary.

Q3: We are using Fetal Bovine Serum (FBS) in our culture medium. Could this be the source of the problem?

A3: Yes, standard FBS is a common source of "light" amino acids, which will compete with the "heavy" this compound for incorporation into newly synthesized proteins.[4] This competition significantly reduces the final incorporation efficiency.

Solution: Always use dialyzed fetal bovine serum (dFBS) in your SILAC media. The dialysis process removes small molecules, including free amino acids, from the serum, thereby minimizing the source of "light" contaminants.

Q4: Can the passage number of our cell line affect incorporation efficiency?

A4: High passage numbers can lead to alterations in cell morphology, growth rates, and protein expression, which may indirectly affect amino acid incorporation. Cells at very high passages might have altered metabolic pathways or reduced expression of necessary amino acid transporters. It is good practice to use cell lines within a defined, lower passage number range to ensure experimental reproducibility.

Q5: Does the initial cell seeding density matter?

A5: Yes, cell density can influence nutrient availability and cell proliferation rates. A very high initial seeding density might lead to rapid depletion of the heavy amino acid from the medium, while a very low density could result in slower growth and fewer cell doublings within a given timeframe. It is advisable to optimize the seeding density for your specific cell line to maintain logarithmic growth during the labeling period.

Amino Acid Metabolism and Transport

Q6: Are there any known issues with the metabolic stability of this compound?

A6: this compound is a stable, non-radioactive isotope-labeled amino acid and is generally considered chemically stable under standard cell culture conditions. However, metabolic conversion of one amino acid to another can be a concern in SILAC experiments. While this is a well-documented issue for arginine's conversion to proline, significant metabolic scrambling of the isoleucine backbone is less common.

Q7: Could other amino acids in the medium be interfering with this compound uptake?

A7: Yes, L-Isoleucine is a branched-chain amino acid (BCAA) and shares transporters with other BCAAs like L-Leucine and L-Valine. High concentrations of these other BCAAs in the medium could competitively inhibit the uptake of this compound. The L-type amino acid transporter 1 (LAT1), a major transporter for large neutral amino acids, is responsible for the uptake of isoleucine.

Data and Experimental Protocols

Q8: How can we quantitatively assess the incorporation efficiency of this compound?

A8: The most accurate method to determine incorporation efficiency is through mass spectrometry (MS). A small aliquot of cells cultured in the heavy medium is harvested, proteins are extracted and digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. By comparing the signal intensities of the heavy (labeled) and light (unlabeled) isotopic envelopes for multiple isoleucine-containing peptides, the percentage of incorporation can be calculated. An incorporation rate of >97% is generally considered sufficient for quantitative proteomics.

Quantitative Data Summary

Achieving high incorporation efficiency is crucial for accurate SILAC-based quantification. While specific data for this compound incorporation across various cell lines is not extensively published, the expected efficiency under optimized conditions should be comparable to that of other commonly used amino acids like lysine and arginine.

Amino AcidCell LineIncorporation Efficiency (%)Reference
L-LysinehESCs99.1
L-ArgininehESCs97.7
L-Arginine/L-LysinemESCs96.3

Note: These values represent achievable incorporation efficiencies under optimized conditions, including the use of dialyzed serum and sufficient cell doublings. Similar efficiencies of >97% should be the target for this compound.

Experimental Protocols

Protocol: Assessment of this compound Incorporation Efficiency
  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database. For several identified isoleucine-containing peptides, extract the ion chromatograms for both the light and heavy isotopic envelopes. Calculate the incorporation efficiency for each peptide using the following formula:

    % Incorporation = [Heavy Peak Area / (Heavy Peak Area + Light Peak Area)] * 100

    Average the incorporation efficiency across multiple peptides to obtain a reliable estimate.

Visualizations

Signaling Pathways and Experimental Workflows

The uptake and metabolism of amino acids, including isoleucine, are tightly regulated by complex signaling networks. The mTORC1 pathway is a central regulator that senses amino acid availability and controls protein synthesis and cell growth.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular L-Isoleucine L-Isoleucine LAT1 LAT1 (SLC7A5) L-Isoleucine->LAT1 Uptake L-Glutamine L-Glutamine SLC1A5 SLC1A5 L-Glutamine->SLC1A5 Uptake Int_Ile Intracellular L-Isoleucine LAT1->Int_Ile Int_Gln Intracellular L-Glutamine SLC1A5->Int_Gln mTORC1 mTORC1 Int_Ile->mTORC1 Activation Int_Gln->LAT1 Promotes Uptake Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation

Caption: Amino acid transport and mTORC1 signaling pathway.

The following workflow outlines the key steps in a SILAC experiment, from cell culture to data analysis.

Start Start SILAC Experiment Culture_Light Culture cells in 'Light' medium (Natural Isoleucine) Start->Culture_Light Culture_Heavy Culture cells in 'Heavy' medium (this compound) Start->Culture_Heavy Cell_Doublings Culture for >5 cell doublings Culture_Light->Cell_Doublings Culture_Heavy->Cell_Doublings Experimental_Treatment Apply experimental treatment Cell_Doublings->Experimental_Treatment Harvest_and_Mix Harvest and mix 'Light' and 'Heavy' cell populations (1:1) Experimental_Treatment->Harvest_and_Mix Lysis_and_Digestion Cell lysis and protein digestion (e.g., Trypsin) Harvest_and_Mix->Lysis_and_Digestion LC_MS LC-MS/MS Analysis Lysis_and_Digestion->LC_MS Data_Analysis Data Analysis: - Peptide Identification - Quantification (H/L ratio) LC_MS->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a SILAC experiment.

This troubleshooting guide provides a structured approach to identifying and resolving issues related to low this compound incorporation. By carefully considering each potential factor, researchers can optimize their experimental conditions to achieve high labeling efficiency and ensure accurate and reliable quantitative proteomic data.

References

Technical Support Center: Optimizing L-Isoleucine-15N,d10 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-Isoleucine-15N,d10 for accurate and efficient protein labeling in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for SILAC experiments?

A1: A good starting point for the concentration of this compound is to match the concentration of L-isoleucine in the standard formulation of your cell culture medium. This ensures that the availability of this essential amino acid is not a limiting factor for cell growth and protein synthesis. Below is a table summarizing the standard concentrations of L-isoleucine in commonly used media.

Q2: How can I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration may vary between cell lines and experimental conditions. To determine the ideal concentration, it is recommended to perform a dose-response experiment. Start with the standard medium concentration and test a range of concentrations (e.g., 0.5x, 1x, and 2x the standard concentration). The goal is to find the lowest concentration that results in at least 97% incorporation without adversely affecting cell viability or doubling time.

Q3: Is it necessary to use dialyzed fetal bovine serum (FBS) in my SILAC medium?

A3: Yes, it is crucial to use dialyzed FBS. Standard FBS contains endogenous amino acids, including unlabeled L-isoleucine, which will compete with the labeled this compound and lead to incomplete labeling.[1] Dialysis removes these small molecules, ensuring that the labeled amino acid is the primary source for protein synthesis.

Q4: How many cell doublings are required for complete labeling with this compound?

A4: For most cell lines, at least five to six cell doublings are recommended to achieve near-complete (>97%) incorporation of the labeled amino acid.[2][3] This allows for sufficient dilution of pre-existing, unlabeled proteins through protein turnover and cell division.

Q5: What is metabolic scrambling of this compound, and how can I detect it?

A5: Metabolic scrambling, or metabolic conversion, is the cellular process where the isotopic label from this compound is transferred to other amino acids. For instance, the ¹⁵N label from isoleucine can be transferred to other amino acids through transamination reactions. This can lead to the appearance of the heavy isotope in peptides that do not contain isoleucine, complicating data analysis. To detect scrambling, you can perform a targeted mass spectrometry analysis to look for the isotopic signature of ¹⁵N in other amino acids, such as leucine, valine, glutamate, and alanine.

Troubleshooting Guides

Issue 1: Low or Incomplete Labeling Efficiency (<97%)

Potential Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the heavy SILAC medium. For slow-growing cells, a longer culture period may be necessary.[2][3]
Use of Non-Dialyzed Serum Always use dialyzed fetal bovine serum (FBS) to avoid competition from unlabeled amino acids.
Incorrect this compound Concentration Verify the concentration of the labeled amino acid in your medium. Consider performing a titration experiment to find the optimal concentration for your cell line.
Poor Cell Health Monitor cell viability and morphology. Unhealthy cells may have altered metabolism and protein synthesis rates, leading to poor label incorporation.
Contamination of Media or Reagents Ensure all media and supplements are sterile and free from contamination that could introduce unlabeled amino acids.

Issue 2: Metabolic Conversion (Scrambling) of the Isotopic Label

Potential Cause Troubleshooting Steps
Cell Line-Specific Metabolism Some cell lines have more active amino acid metabolism pathways.
High Concentration of Labeled Amino Acid In some cases, reducing the concentration of the labeled amino acid can minimize metabolic conversion, but this must be balanced with achieving high incorporation efficiency.
Data Analysis Software Settings Ensure your data analysis software is configured to account for potential metabolic conversions. Some software packages have specific algorithms to identify and quantify scrambling.

Data Presentation

Table 1: Standard L-Isoleucine Concentrations in Common Cell Culture Media

MediumL-Isoleucine Concentration (mg/L)L-Isoleucine Concentration (mM)
DMEM (Dulbecco's Modified Eagle Medium) 1050.8
RPMI-1640 500.38

Note: These are typical concentrations. Always refer to the specific formulation of your medium.

Experimental Protocols

Protocol: Determining this compound Incorporation Efficiency by LC-MS/MS

This protocol outlines the steps to assess the percentage of this compound incorporation into the proteome of your cells.

1. Cell Culture and Harvesting: a. Culture a small population of your cells in "heavy" SILAC medium containing this compound for at least five cell doublings. b. Harvest the "heavy" labeled cells by centrifugation and wash them twice with ice-cold phosphate-buffered saline (PBS).

2. Cell Lysis and Protein Digestion: a. Lyse the cell pellet using a compatible lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). c. Take approximately 20-50 µg of protein and perform an in-solution tryptic digestion.

3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS). b. Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis: a. Search the acquired MS/MS data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer. b. In the search parameters, specify this compound as a variable modification. c. The software will calculate the ratio of heavy to light peptides for each identified peptide containing isoleucine. d. The incorporation efficiency is calculated as: % Incorporation = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100 e. Aim for an average incorporation efficiency of >97% across a significant number of identified peptides.

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture cluster_prep Sample Preparation cluster_analysis Analysis culture Culture cells in 'heavy' SILAC medium (with this compound) for >5 doublings harvest Harvest and wash cells culture->harvest lysis Cell Lysis harvest->lysis digestion In-solution tryptic digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Database Search & Ratio Calculation lcms->data_analysis

Caption: Workflow for determining this compound incorporation efficiency.

metabolic_pathway cluster_incorporation Primary Incorporation Pathway cluster_scrambling Potential Metabolic Scrambling ile_heavy This compound (in medium) protein_synthesis Protein Synthesis ile_heavy->protein_synthesis transamination Transamination ile_heavy->transamination Metabolic Conversion labeled_protein Labeled Protein (contains this compound) protein_synthesis->labeled_protein other_aa Other Amino Acids (e.g., Leucine, Valine, Glutamate) transamination->other_aa other_aa->protein_synthesis Re-entry into protein synthesis scrambled_protein Incorrectly Labeled Protein (contains 15N on other AAs)

Caption: Metabolic fate of this compound in labeling experiments.

References

Technical Support Center: Troubleshooting Isotopic Scrambling with ¹⁵N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting isotopic scrambling with ¹⁵N labeled amino acids. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate issues related to isotopic scrambling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ¹⁵N isotopic scrambling and why is it a problem?

A: Isotopic scrambling refers to the metabolic conversion of a ¹⁵N-labeled amino acid into other amino acids, which can then be incorporated into proteins.[1][2] This process leads to the unintended distribution of the ¹⁵N isotope to amino acids that were not the target of the initial labeling. Scrambling is a significant issue in quantitative proteomics and NMR studies because it can complicate data analysis and lead to inaccurate quantification of protein synthesis and turnover.[1][2] Specifically, it can reduce the enrichment of the target amino acid and introduce the heavy isotope into non-target amino acids, making it difficult to distinguish between direct incorporation and metabolic conversion.[1]

Q2: What are the primary causes of ¹⁵N isotopic scrambling?

A: The primary causes of ¹⁵N isotopic scrambling are cellular metabolic processes. Key contributors include:

  • Transaminase Activity: Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a central step in amino acid metabolism. This enzymatic activity can effectively move the ¹⁵N label from the supplemented amino acid to newly synthesized amino acids.

  • Metabolic Pathways: The supplied ¹⁵N-labeled amino acid can be catabolized and its ¹⁵N atom can enter the general nitrogen pool of the cell. This ¹⁵N can then be used for the de novo synthesis of other amino acids.

  • Sample Preparation Artifacts: Although less common, isotopic exchange can sometimes occur during sample preparation, particularly under harsh chemical conditions or with certain derivatization reagents.

Q3: How can I detect if ¹⁵N isotopic scrambling is occurring in my experiment?

A: Detecting ¹⁵N isotopic scrambling typically involves mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: By analyzing the mass spectra of peptides from your protein of interest, you can identify unexpected mass shifts. If you labeled a specific amino acid (e.g., Leucine) but observe mass increases in peptides that do not contain Leucine, this is a strong indication of scrambling. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the ¹⁵N label on specific amino acid residues within a peptide. High-resolution mass spectrometry can be used to analyze complex isotopic patterns that arise from scrambling.

  • NMR Spectroscopy: In NMR, scrambling can be detected by comparing the number of observed peaks in a 2D HSQC spectrum to the expected number of peaks for the labeled amino acid in the protein sequence. The appearance of extra peaks suggests that the ¹⁵N label has been incorporated into other amino acid types.

Q4: Which amino acids are more or less prone to scrambling?

A: The susceptibility of an amino acid to scrambling depends on its role in cellular metabolism. Based on studies in Human Embryonic Kidney (HEK) 293 cells, amino acids can be categorized by their propensity for scrambling:

Scrambling PropensityAmino Acids
Minimal Scrambling Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Threonine (T), Tryptophan (W), Tyrosine (Y)
Interconversion Glycine (G), Serine (S)
Significant Scrambling Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), Valine (V)
Q5: What strategies can I employ to minimize or prevent ¹⁵N isotopic scrambling?

A: Several strategies can be used to mitigate isotopic scrambling:

  • Optimize Labeling Time: Use the shortest possible labeling period to capture the direct incorporation of the ¹⁵N-labeled amino acid before significant metabolic scrambling occurs.

  • Adjust Culture Conditions: Modifying the concentration of the labeled amino acid in the culture medium can sometimes suppress scrambling. For instance, reducing the concentration of ¹⁵N-Isoleucine and ¹⁵N-Valine has been shown to decrease their scrambling in HEK293 cells.

  • Use Transaminase Inhibitors: A broad-spectrum transaminase inhibitor, such as aminooxyacetate (AOA), can be added to cell culture media to reduce enzymatic scrambling. However, be aware that this can have significant effects on overall cell metabolism and should be used with appropriate controls.

  • Employ Cell-Free Protein Synthesis Systems: Cell-free systems generally have lower metabolic enzyme activity compared to live cells, which can significantly reduce scrambling. Inactivation of pyridoxal-phosphate (PLP) dependent enzymes in E. coli S30 extracts using sodium borohydride (NaBH₄) can further suppress amino acid conversions.

  • Careful Sample Preparation: To prevent post-harvest metabolic activity, it is crucial to rapidly quench metabolic processes using methods like flash-freezing in liquid nitrogen and to use cold solvents for extraction. Maintaining an appropriate and stable pH during sample processing can also minimize non-enzymatic isotopic exchange.

  • Excess of Unlabeled Amino Acids: In some expression systems like E. coli, adding a 10-fold excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid can help prevent scrambling.

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of Polar Metabolites

This protocol is designed to halt metabolic activity quickly and extract metabolites for analysis.

  • Quenching: Immediately after your labeling experiment, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Then, add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the frozen cells. Scrape the cells and transfer the lysate to a pre-chilled tube.

  • Separation: Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.

  • Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying and Storage: Dry the supernatant using a vacuum concentrator. Store the dried metabolite extracts at -80°C until you are ready for analysis.

  • Reconstitution: Before analysis, reconstitute the dried extracts in a suitable solvent for your chromatography method.

Protocol 2: Analysis of ¹⁵N Incorporation Fidelity by MALDI Mass Spectrometry

This protocol provides a rapid method to assess the extent of isotopic scrambling.

  • Protein Digestion: After expressing and purifying your selectively ¹⁵N-labeled protein, subject it to proteolytic digestion (e.g., with trypsin).

  • MALDI-TOF MS Analysis: Analyze the resulting peptide mixture using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

  • Data Analysis:

    • Acquire the mass spectra of the peptides.

    • Use software to analyze the isotopic abundance of the peptides.

    • Compare the observed isotopic patterns to the theoretical patterns for both correct incorporation and potential scrambling events. This will allow you to determine the fidelity of the ¹⁵N labeling.

  • Tandem MS (Optional): For peptides showing ambiguous or scrambled labeling, perform MALDI TOF-TOF MS/MS analysis. The fragmentation pattern will help identify the specific residues that have incorporated the "extra" ¹⁵N labels.

Visualizations

Isotopic_Scrambling_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_troubleshooting Troubleshooting Logic start Introduce ¹⁵N Labeled Amino Acid to System labeling Metabolic Labeling (Cell Culture / In Vivo) start->labeling harvest Harvest & Quench labeling->harvest prep Sample Preparation (e.g., Protein Digestion) harvest->prep ms Mass Spectrometry Analysis (MS/MS) prep->ms data Data Interpretation ms->data decision Scrambling Detected? data->decision no_scrambling Proceed with Quantitative Analysis decision->no_scrambling No scrambling Implement Mitigation Strategies decision->scrambling Yes

Caption: A workflow diagram illustrating the experimental and analytical stages for identifying isotopic scrambling.

Scrambling_Mechanism labeled_aa ¹⁵N-Labeled Amino Acid (e.g., ¹⁵N-Leucine) protein_synthesis Protein Synthesis labeled_aa->protein_synthesis Direct Incorporation transaminase Transaminase Activity labeled_aa->transaminase keto_acid_1 α-Keto Acid A aa_pool Cellular Amino Acid Pool aa_pool->protein_synthesis target_protein Target Protein with ¹⁵N-Leucine protein_synthesis->target_protein scrambled_protein Target Protein with Scrambled ¹⁵N (e.g., ¹⁵N-Alanine) protein_synthesis->scrambled_protein transaminase->keto_acid_1 scrambled_aa ¹⁵N-Labeled Scrambled Amino Acid (e.g., ¹⁵N-Alanine) transaminase->scrambled_aa unlabeled_aa Unlabeled Amino Acid (e.g., Alanine) unlabeled_aa->transaminase keto_acid_2 α-Keto Acid B scrambled_aa->aa_pool

Caption: The metabolic pathway of ¹⁵N isotopic scrambling mediated by transaminase activity.

References

minimizing L-Isoleucine-15N,d10 degradation during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of L-Isoleucine-15N,d10 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The stability of this compound, like its non-labeled counterpart, is influenced by several factors during sample preparation. Key environmental factors include elevated temperatures, exposure to light (particularly UV radiation), and high humidity.[1] Chemically, aggressive pH conditions (strong acids or bases) and the presence of strong oxidizing agents can also lead to degradation. For isotopically labeled molecules, the potential for hydrogen-deuterium (H/D) exchange is an additional consideration, especially in protic solvents and at labile positions on the molecule.[2][3]

Q2: What is hydrogen-deuterium (H/D) exchange and how can it affect my results?

A2: Hydrogen-deuterium (H/D) exchange is a process where a deuterium atom on your labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix.[2][3] This can lead to a decrease in the isotopic purity of your this compound standard, resulting in an underestimation of the analyte concentration in isotope dilution mass spectrometry. While the deuterium labels on the carbon skeleton of isoleucine are generally stable, exchange can be a concern under certain conditions, for instance, at elevated temperatures or extreme pH.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of your this compound, proper storage is crucial. It is recommended to store the compound in a solid, freeze-dried form in an anoxic environment at or below -20°C. The container should be tightly sealed to protect it from moisture and light. For long-term storage, amber vials or other light-protecting containers are recommended.

Q4: Can the derivatization step required for GC analysis lead to degradation?

A4: Yes, the derivatization process, which is necessary to make amino acids volatile for Gas Chromatography (GC) analysis, can potentially lead to degradation or isotopic fractionation if not optimized. It is important to use established and validated derivatization protocols. Side reactions can occur, and some derivatizing agents may not be compatible with all amino acids. For instance, o-phthalaldehyde (OPA) is known to react with primary amines but not secondary ones. Careful selection of the derivatization reagent and reaction conditions is essential to ensure complete and reproducible derivatization without compromising the integrity of the this compound.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification in isotope dilution analysis.

  • Symptom: The calculated concentration of the target analyte varies significantly between replicate samples or batches.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Degradation of this compound Stock Solution Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.
Isotopic Exchange (H/D Exchange) Review your sample preparation workflow to identify steps with prolonged exposure to high temperatures or extreme pH. If possible, modify the protocol to use milder conditions. Consider performing an isotopic stability experiment to assess the extent of back-exchange under your specific experimental conditions.
Incomplete Derivatization Optimize derivatization reaction parameters, including temperature, time, and reagent concentration. Ensure that the derivatization agent is fresh and has been stored correctly.
Matrix Effects Deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, leading to differential matrix effects. Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard. Improve sample clean-up procedures to minimize matrix components that can cause ion suppression or enhancement.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Symptom: Additional peaks are observed near the expected retention time of this compound.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Contamination Use high-purity solvents and reagents. Ensure all labware is scrupulously clean to avoid contamination from external sources like keratins from skin and hair. Perform sample preparation in a clean environment, such as a laminar flow hood.
Degradation Products If degradation is suspected, review the sample preparation conditions (pH, temperature, exposure to light). Consider performing forced degradation studies under stress conditions (e.g., acid, base, heat, oxidation) to identify potential degradation products.
Derivatization By-products Investigate the derivatization chemistry for potential side reactions that could lead to the formation of by-products. Consult the literature for the specific derivatization agent being used.

Data Presentation

Table 1: Factors Influencing the Stability of this compound During Sample Preparation

FactorPotential Impact on StabilityMitigation Strategies
Temperature Increased temperature can accelerate degradation reactions.Keep samples on ice or in a cold room during processing. Store stock and working solutions at appropriate low temperatures (-20°C or -80°C).
pH Extreme pH (highly acidic or basic) can catalyze hydrolysis or other degradation pathways.Maintain the pH of solutions as close to neutral as possible, unless a specific pH is required for a particular step (e.g., derivatization). Buffer solutions appropriately.
Light Exposure to light, especially UV radiation, can cause photodegradation.Use amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during sample handling.
Solvent Protic solvents (e.g., water, methanol) can facilitate H/D exchange.Minimize the time samples spend in protic solvents, especially at elevated temperatures. If possible, use aprotic solvents for reconstitution and dilution.
Oxidizing Agents Presence of oxidizing agents can lead to chemical modification of the amino acid.Avoid the use of strong oxidizing agents in the sample preparation workflow unless they are part of a specific, controlled reaction.
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation of the analyte.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

  • Receipt and Storage: Upon receipt, store the solid this compound in a desiccator at -20°C or below, protected from light.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the required amount of the solid compound in a controlled environment with low humidity.

  • Dissolution: Dissolve the weighed this compound in a high-purity solvent (e.g., methanol, water). The choice of solvent will depend on the subsequent analytical method. For aqueous solutions, use ultrapure water.

  • Aliquoting and Storage: Aliquot the stock solution into small-volume, single-use amber vials. Store the aliquots at -80°C for long-term stability. For short-term use, storage at -20°C may be acceptable.

Mandatory Visualization

experimental_workflow cluster_storage Storage cluster_prep Stock Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis storage Solid this compound (-20°C, Dark, Dry) weigh Equilibrate & Weigh storage->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot spike Spike into Sample aliquot->spike extract Extraction spike->extract derivatize Derivatization (if required) extract->derivatize analysis LC-MS/MS or GC-MS Analysis derivatize->analysis

Caption: A typical experimental workflow for using this compound as an internal standard.

troubleshooting_logic start Inconsistent Quantification? check_storage Check Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage Yes check_hd_exchange Evaluate for H/D Exchange (pH, Temp) start->check_hd_exchange Yes check_derivatization Verify Derivatization Efficiency start->check_derivatization Yes check_matrix_effects Investigate Matrix Effects start->check_matrix_effects Yes solution Implement Corrective Actions: - Fresh Standards - Milder Conditions - Optimize Derivatization - Improve Cleanup check_storage->solution check_hd_exchange->solution check_derivatization->solution check_matrix_effects->solution

Caption: A logical troubleshooting guide for inconsistent quantification results.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common issues encountered during stable isotope labeling experiments.

General Troubleshooting

FAQs

Q1: What are the most common sources of contamination in stable isotope labeling experiments?

A1: Contamination is a prevalent issue that can significantly impact the quality of mass spectrometry data. Key sources include:

  • Keratins: These proteins are abundant in human skin, hair, and dust, making them a major source of contamination that can obscure signals from low-abundance peptides.[1]

  • Polymers: Polyethylene glycol (PEG) and polysiloxanes are often introduced from laboratory consumables like detergents, plasticware, and some wipes.[1][2] These polymers can suppress the ionization of target peptides.[1]

  • Surfactants: Reagents used for cell lysis, such as Tween, Nonidet P-40, and Triton X-100, can produce strong signals in the mass spectrometer that mask the peptides of interest.[2]

Q2: How can I minimize contamination in my experiments?

A2: A meticulous sample preparation workflow is crucial. Key practices include:

  • Working in a clean environment, such as a laminar flow hood, that has been thoroughly cleaned with ethanol and water.

  • Wearing appropriate personal protective equipment (PPE), including a clean lab coat, powder-free nitrile gloves, and a hairnet.

  • Using high-purity reagents and sterile, individually wrapped consumables.

  • Keeping samples covered as much as possible during preparation.

Experimental Protocols

Protocol 1: Keratin-Free Sample Preparation

  • Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol and water. Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing it in the hood.

  • Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Change gloves frequently, especially after touching any surface outside the clean workspace.

  • Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.

  • Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all tubes and plates covered as much as possible. When performing in-gel digestion, use a clean scalpel for each gel band and work on a clean surface.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Cell Culture/Tissue Cell Culture/Tissue Cell Lysis Cell Lysis Cell Culture/Tissue->Cell Lysis Metabolic Labeling (SILAC, 13C, 15N) Metabolic Labeling (SILAC, 13C, 15N) Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Protein Digestion Protein Digestion Protein Quantification->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup Chemical Labeling (TMT, iTRAQ) Chemical Labeling (TMT, iTRAQ) LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: General workflow for stable isotope labeling experiments.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

FAQs

Q1: What is incomplete labeling in SILAC and why is it a problem?

A1: Incomplete labeling happens when cells in the "heavy" culture do not fully incorporate the stable isotope-labeled amino acids, resulting in a mixture of light and heavy proteins. This can lead to an underestimation of the heavy-to-light (H/L) ratio, as the unlabeled peptides from the heavy sample contribute to the light peptide signal. For accurate quantification, a labeling efficiency of at least 97% is recommended.

Q2: How many cell doublings are required for complete labeling?

A2: To achieve a labeling efficiency of over 97%, cells should be cultured in the SILAC medium for at least five cell doublings.

Q3: What is arginine-to-proline conversion and how does it affect my results?

A3: Arginine-to-proline conversion is a metabolic process in certain cell lines where the "heavy" labeled arginine is converted into "heavy" proline. This is problematic because it complicates data analysis and can lead to inaccurate protein quantification by splitting the mass spectrometry signal of proline-containing peptides into multiple peaks.

Q4: How can I prevent or mitigate arginine-to-proline conversion?

A4: Several strategies can be employed:

  • Proline Supplementation: Adding unlabeled proline to the SILAC medium can help inhibit the metabolic conversion of arginine to proline.

  • Data Analysis Strategy: If the conversion cannot be avoided, some software packages allow for the inclusion of the satellite peaks in the quantification to adjust the data analysis.

  • Reduce Arginine Concentration: In some cases, lowering the concentration of arginine in the SILAC medium can help reduce the conversion rate.

Troubleshooting Guides

Issue: Incomplete Label Incorporation

Symptom Possible Cause Solution
Low percentage of heavy-labeled peptides in MS data.Insufficient cell doublings.Ensure cells have undergone at least 5-6 doublings in the SILAC medium to achieve >97% incorporation.
Inaccurate protein quantification.Arginine-to-proline conversion.Add unlabeled proline to the medium to inhibit conversion.
Incorrect amino acid concentration.Use the recommended concentrations of heavy amino acids for your specific cell line and media.
Experimental Protocols

Protocol 2: Checking SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them using a compatible buffer, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.

Visualizations

G cluster_causes Possible Causes cluster_solutions Solutions Incomplete Labeling Incomplete Labeling Low Labeling Efficiency Low Labeling Efficiency Incomplete Labeling->Low Labeling Efficiency Inaccurate Quantification Inaccurate Quantification Low Labeling Efficiency->Inaccurate Quantification Insufficient Doublings Insufficient Doublings Insufficient Doublings->Low Labeling Efficiency Arginine-to-Proline Conversion Arginine-to-Proline Conversion Arginine-to-Proline Conversion->Low Labeling Efficiency Incorrect Amino Acid Concentration Incorrect Amino Acid Concentration Incorrect Amino Acid Concentration->Low Labeling Efficiency Increase Doubling Time Increase Doubling Time Increase Doubling Time->Insufficient Doublings Add Unlabeled Proline Add Unlabeled Proline Add Unlabeled Proline->Arginine-to-Proline Conversion Optimize Amino Acid Concentration Optimize Amino Acid Concentration Optimize Amino Acid Concentration->Incorrect Amino Acid Concentration

Caption: Troubleshooting incomplete SILAC labeling.

G Heavy Arginine Heavy Arginine Metabolic Conversion Metabolic Conversion Heavy Arginine->Metabolic Conversion Heavy Proline Heavy Proline Inaccurate Quantification Inaccurate Quantification Heavy Proline->Inaccurate Quantification Metabolic Conversion->Heavy Proline

Caption: Arginine-to-proline conversion pathway.

Isobaric Tagging (TMT and iTRAQ)

FAQs

Q1: What is ratio distortion in iTRAQ and TMT experiments?

A1: Ratio distortion, also known as ratio compression, is an underestimation of the quantitative ratios of labeled peptides. This phenomenon can occur due to the co-isolation and co-fragmentation of interfering precursor ions along with the target peptide, which can affect the accuracy of the quantitative results, particularly in complex samples.

Q2: What are some of the disadvantages of using iTRAQ and TMT?

A2: While powerful for multiplexing, these techniques have some drawbacks:

  • High Cost: The labeling kits for both iTRAQ and TMT are expensive, which can be a limiting factor for some laboratories.

  • Complex Data Analysis: The chemical tagging of peptides can increase the complexity of mass spectrometry signals, making data analysis more challenging.

  • Potential for Incomplete Labeling: Labeling efficiency can be affected by factors such as incorrect sample pH, which should be maintained between 8.0 and 8.5 before adding the labeling reagent.

Troubleshooting Guides

Issue: Poor Labeling Efficiency in TMT/iTRAQ

Symptom Possible Cause Solution
Low reporter ion intensities.Incorrect sample pH.Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.
High degree of missing values.Incomplete protein digestion.Ensure reproducible and complete digestion as miscleaved peptides can affect quantification.
Inaccurate quantification.Interfering ions.Be aware of the potential for co-isolation of interfering ions, which can affect quantification.

Metabolic Labeling (e.g., ¹³C, ¹⁵N)

FAQs

Q1: What are the main challenges in ¹³C and ¹⁵N metabolic labeling experiments?

A1: Key challenges include:

  • Metabolic Scrambling: The metabolic conversion of one labeled amino acid into another can reduce the enrichment of the target amino acid or increase it in non-target amino acids, complicating data analysis.

  • Dilution from Unlabeled Sources: Undefined components in the cell culture medium can dilute the enrichment level of the labeled amino acids.

  • Achieving High Labeling in vivo: While high incorporation rates (>95%) can be achieved in cell culture, it is more difficult to achieve high levels of labeling in in vivo studies.

Q2: How can I accurately analyze data from ¹³C and ¹⁵N labeling experiments?

A2: Data analysis can be complex. High-sensitivity mass spectrometry is crucial for accurately measuring isotopic data. Specialized software is often required to analyze mass isotopomer distributions and calculate metabolic fluxes.

Troubleshooting Guides

Issue: Inaccurate Flux Calculations in ¹³C Metabolic Flux Analysis (MFA)

Symptom Possible Cause Solution
Inconsistent labeling patterns.Metabolic scrambling of isotopes.Use advanced data analysis methods that can account for and model these scrambling effects.
Lower than expected isotopic enrichment.Dilution by unlabeled medium components.Ensure the use of well-defined media and account for potential dilution in your analysis.
Insufficient time to reach isotopic steady state.Conduct a pilot study to determine the appropriate duration for the experiment to reach isotopic steady state.
Experimental Protocols

General Workflow for Stable Isotope Labeling in Cell Culture:

  • Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence.

  • Media Switch: Replace the standard medium with a medium containing the ¹³C or ¹⁵N labeled substrate.

  • Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites.

  • Sample Analysis: Analyze the extracted metabolites using MS or NMR to determine the isotopic enrichment.

  • Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.

References

Technical Support Center: L-Isoleucine-15N,d10 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Isoleucine-15N,d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and improve the signal-to-noise ratio for this isotopically labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal-to-noise (S/N) ratio when analyzing this compound by LC-MS?

A low signal-to-noise ratio in the analysis of this compound can stem from several factors throughout the experimental workflow.[1] These can be broadly categorized into sample-related issues, suboptimal liquid chromatography (LC) separation, and incorrect mass spectrometer (MS) settings.[1] Common sample-related problems include low analyte concentration, contamination with salts or detergents that suppress the signal, poor solubility of the analyte, and non-specific binding to sample vials and pipette tips.[1] Issues with the LC system often involve a suboptimal mobile phase composition, poor chromatographic peak shape (e.g., broad or tailing peaks), and column degradation.[1] Furthermore, incorrect MS settings, such as inappropriate ionization source parameters or collision energy, can lead to inefficient ionization and fragmentation.[1]

Q2: How can I minimize matrix effects in my this compound analysis?

Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. To mitigate these effects, several strategies can be employed. Optimizing sample preparation to remove interfering matrix components is a crucial first step. This can involve techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. Diluting the sample can also reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. Additionally, improving chromatographic separation to resolve the analyte from matrix components is highly effective. The choice of ionization mode can also be critical; for instance, using the negative ion mode has been shown to reduce matrix effects for certain derivatized amino acids. The use of a stable isotope-labeled internal standard, such as a different isotopically labeled version of isoleucine, is essential to compensate for any remaining matrix effects and ensure accurate quantification.

Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization (ESI), this compound will primarily form a protonated molecule, [M+H]+, as the precursor ion. The mass of this ion will be higher than that of unlabeled L-Isoleucine due to the incorporation of one 15N and ten deuterium atoms. The fragmentation of isoleucine in collision-induced dissociation (CID) typically involves neutral losses of small molecules like water (H2O) and formic acid (HCOOH), as well as cleavage of the amino acid side chain. A common fragmentation pathway for amino acids is the loss of the carboxyl group in the form of CO and H2O. For isoleucine, characteristic fragment ions are generated from the cleavage of the side chain. The specific m/z values of the product ions for this compound will need to be calculated based on its exact mass and the expected fragmentation patterns. It is also important to be aware of potential adduct formation with sodium ([M+Na]+) or potassium ([M+K]+), which can be common in ESI-MS.

Q4: Can derivatization improve the signal intensity of this compound?

Yes, derivatization can significantly improve the signal intensity and chromatographic properties of amino acids. Derivatization can enhance ionization efficiency, leading to a stronger signal in the mass spectrometer. For example, acylation of the amino group can increase the hydrophobicity of the molecule, which has been shown to correlate with an increased ESI response. Furthermore, derivatization can improve the retention of polar amino acids on reverse-phase chromatography columns and can also help to separate isomeric amino acids like leucine and isoleucine. Some derivatizing agents are designed to introduce a readily ionizable group, further boosting the signal. However, it is important to note that derivatization adds an extra step to the sample preparation workflow and must be carefully controlled for reproducibility.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity 1. Low Analyte Concentration: The amount of this compound in the sample is below the instrument's detection limit. 2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte. 3. Inefficient Ionization: Suboptimal ESI source parameters (e.g., spray voltage, gas flow, temperature). 4. Poor Sample Recovery: Loss of analyte during sample preparation steps.1. Concentrate the sample if possible, or increase the injection volume. 2. Improve sample cleanup using techniques like SPE or dilute the sample. Optimize chromatography to separate the analyte from interfering peaks. 3. Optimize ESI source parameters by infusing a standard solution of this compound and adjusting settings for maximum signal. 4. Use a stable isotope-labeled internal standard to monitor and correct for sample losses.
High Background Noise 1. Contaminated LC System or Solvents: Impurities in the mobile phase or a contaminated LC system can introduce background noise. 2. Electronic Noise: Issues with the mass spectrometer's electronics. 3. Air Leaks: Leaks in the LC system can introduce atmospheric components that contribute to noise.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system with a strong solvent to remove contaminants. 2. Consult with the instrument manufacturer's service engineer. 3. Check all fittings and connections in the LC system for leaks.
Poor Peak Shape (Tailing or Broadening) 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase is not optimal for the analyte.1. Reduce the injection volume or dilute the sample. 2. Use a column with better inertness or add a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient to ensure proper focusing of the peak.
Inconsistent Results/Poor Reproducibility 1. Variable Sample Preparation: Inconsistencies in extraction, derivatization, or dilution steps. 2. LC System Instability: Fluctuations in pump flow rate or column temperature. 3. Matrix Effects Variation: Different samples having varying levels of matrix components.1. Standardize the sample preparation protocol and use an internal standard. 2. Ensure the LC system is properly maintained and equilibrated before each run. 3. Use a robust sample preparation method and an appropriate internal standard to normalize for matrix effects.

Experimental Protocols

Protocol 1: Protein Hydrolysis and Sample Preparation

This protocol describes the liberation of individual amino acids from protein samples.

  • Homogenization: Ensure the sample is dry and homogenized.

  • Acid Hydrolysis: Place the sample in a borosilicate vial. Add 6 M HCl.

  • Incubation: Flush the vials with nitrogen, seal them, and place them in an oven at 110-150°C for 24 hours.

  • Lipid Removal (if necessary): After cooling, add a mixture of heptane:chloroform (6:5, v:v) to the hydrolysate, vortex briefly, and discard the organic layer.

  • Drying: Dry the samples in a heating block at 60°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol outlines a general method for the analysis of underivatized amino acids.

  • Liquid Chromatography:

    • Column: A column suitable for polar compounds, such as a HILIC column or a specialized amino acid analysis column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from high organic to high aqueous content to retain and elute the polar amino acids.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The calculated m/z of the [M+H]+ ion for this compound.

    • Product Ions: Select 2-3 characteristic and intense fragment ions.

    • Source Parameters: Optimize spray voltage, nebulizer gas, drying gas flow, and temperature for maximum signal intensity of this compound.

    • Collision Energy: Optimize for each product ion to achieve maximum fragmentation efficiency.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis ProteinSample->Hydrolysis Cleanup Sample Cleanup (SPE/Filtration) Hydrolysis->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Low S/N Ratio Observed CheckSample Check Sample Preparation Start->CheckSample CheckLC Check LC Conditions Start->CheckLC CheckMS Check MS Settings Start->CheckMS OptimizeSample Optimize Cleanup/ Dilute Sample CheckSample->OptimizeSample OptimizeLC Optimize Gradient/ Change Column CheckLC->OptimizeLC OptimizeMS Optimize Source/ Collision Energy CheckMS->OptimizeMS Resolved Issue Resolved OptimizeSample->Resolved OptimizeLC->Resolved OptimizeMS->Resolved

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: SILAC Labeling with L-Isoleucine-15N,d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Isoleucine-15N,d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and complete labeling in your quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in SILAC experiments?

A1: this compound is an essential amino acid for most mammalian cell lines, meaning they cannot synthesize it and must acquire it from the culture medium. This makes it an excellent candidate for metabolic labeling in SILAC experiments. By replacing standard ("light") L-Isoleucine with its heavy isotope-labeled counterpart (this compound), researchers can accurately quantify differences in protein abundance between two or more cell populations.

Q2: How do I ensure my cell line is suitable for SILAC with L-Isoleucine?

A2: The key requirement is that your cell line must be auxotrophic for isoleucine, meaning it cannot produce its own. Most commonly used cell lines for SILAC, such as HeLa, HEK293, and A549, are auxotrophic for essential amino acids, including isoleucine. It is always recommended to confirm this for your specific cell line.

Q3: How many cell doublings are required for complete labeling with this compound?

A3: For near-complete incorporation of the heavy amino acid (>97%), a minimum of five to six cell doublings in the "heavy" SILAC medium is recommended.[1] The exact number can vary depending on the cell line's growth rate and protein turnover.

Q4: What is the expected mass shift for a peptide containing a single this compound?

A4: this compound has ten deuterium atoms and one 15N atom. The mass of deuterium is approximately 1.006 Da greater than protium (¹H), and the mass of 15N is approximately 0.997 Da greater than 14N. Therefore, the total mass shift for a peptide containing a single this compound will be approximately +11 Da compared to its light counterpart.

Q5: Can this compound be metabolically converted to other amino acids, affecting quantification?

A5: While the metabolic conversion of arginine to proline is a well-documented issue in SILAC, similar conversions for isoleucine are less commonly reported but possible.[2] Branched-chain amino acids like isoleucine can be catabolized. For instance, studies have shown that the nitrogen from 15N-labeled leucine can be incorporated into isoleucine in certain biological systems.[3] It is crucial to check for unexpected mass shifts in other amino acids during your data analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your SILAC experiments with this compound.

Issue 1: Incomplete Labeling Efficiency

Symptom: Mass spectrometry data shows a significant proportion of peptides with both light and heavy isoleucine, or the heavy/light ratio is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the heavy medium. For slow-growing cells or proteins with low turnover, more doublings may be necessary.
Presence of Light Isoleucine in Serum Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.
Incorrect Concentration of Heavy Isoleucine The optimal concentration of this compound can be cell-line dependent. If you suspect this is an issue, perform a dose-response pilot study to determine the minimal concentration that supports normal cell growth and achieves complete labeling.
Cell Line is Not Auxotrophic for Isoleucine Verify the auxotrophy of your cell line for isoleucine. If the cells can synthesize their own isoleucine, SILAC will not be effective.
Issue 2: Poor Cell Growth or Viability in Heavy Medium

Symptom: Cells cultured in the "heavy" this compound medium show reduced proliferation, altered morphology, or increased cell death compared to the "light" control.

Possible Causes & Solutions:

CauseRecommended Solution
Toxicity of Heavy Isotope While generally considered non-toxic, some sensitive cell lines may react to high concentrations of heavy amino acids. Try reducing the concentration of this compound to the lowest level that still ensures complete labeling.
Impurities in the Labeled Amino Acid Ensure you are using high-purity this compound from a reputable supplier.
Dialyzed Serum Lacks Essential Factors Dialysis can remove essential growth factors from the serum. If cell growth is poor, consider supplementing the medium with growth factors that are appropriate for your cell line.
Issue 3: Unexpected Mass Shifts in Peptides Lacking Isoleucine

Symptom: You observe unexpected heavy peaks for peptides that do not contain isoleucine, suggesting metabolic conversion.

Possible Causes & Solutions:

CauseRecommended Solution
Metabolic Conversion of Isoleucine The heavy nitrogen (15N) from this compound could potentially be transferred to other amino acids through transamination reactions.[3]
Data Analysis Parameters Carefully check your mass spectrometry data analysis settings. Ensure that you are only looking for the expected mass shift in isoleucine-containing peptides. Search for potential modifications on other amino acids that correspond to the mass of the isotopic label.

Experimental Protocols

Protocol 1: Preparation of SILAC Medium with this compound

This protocol provides a general guideline. The final concentration of this compound may need to be optimized for your specific cell line. A pilot experiment is strongly recommended.

Materials:

  • Isoleucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine or stable equivalent

  • Penicillin/Streptomycin

  • "Light" L-Isoleucine

  • "Heavy" this compound

  • Sterile PBS

Procedure:

  • Prepare stock solutions of "light" and "heavy" L-Isoleucine. A common starting concentration for amino acids in SILAC media is around 50-100 mg/L. Dissolve the amino acids in sterile PBS to make a 100x or 1000x stock solution.

  • To prepare 500 mL of SILAC medium, start with 445 mL of isoleucine-free medium.

  • Add 50 mL of dFBS (10% final concentration).

  • Add 5 mL of L-Glutamine solution (or as required).

  • Add 5 mL of Penicillin/Streptomycin solution (or as required).

  • For the "light" medium, add the appropriate volume of the "light" L-Isoleucine stock solution.

  • For the "heavy" medium, add the appropriate volume of the "heavy" this compound stock solution.

  • Sterile-filter the final media using a 0.22 µm filter.

  • Store the prepared media at 4°C.

Protocol 2: Checking for Complete Labeling Efficiency
  • Culture your cells in the "heavy" SILAC medium for at least five passages.

  • Harvest a small population of cells (e.g., from one well of a 6-well plate).

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • In your data analysis software, search for isoleucine-containing peptides and manually inspect the mass spectra.

  • For a given peptide, you should observe two isotopic envelopes separated by the mass of the heavy isoleucine. Complete labeling is indicated by the absence or very low intensity (<3%) of the "light" peptide peak in the "heavy" labeled sample.

Visualizations

SILAC_Workflow General SILAC Experimental Workflow cluster_prep Cell Culture & Labeling cluster_exp Experiment & Lysis cluster_analysis Sample Processing & Analysis Cell_Culture_Light Grow cells in 'Light' Medium (with normal Isoleucine) Treatment_Control Experimental Condition 1 (e.g., Control) Cell_Culture_Light->Treatment_Control Cell_Culture_Heavy Grow cells in 'Heavy' Medium (with this compound) for >5 doublings Treatment_Variable Experimental Condition 2 (e.g., Drug Treatment) Cell_Culture_Heavy->Treatment_Variable Cell_Lysis_Light Lyse 'Light' Cells Treatment_Control->Cell_Lysis_Light Cell_Lysis_Heavy Lyse 'Heavy' Cells Treatment_Variable->Cell_Lysis_Heavy Mix_Lysates Combine Lysates 1:1 Cell_Lysis_Light->Mix_Lysates Cell_Lysis_Heavy->Mix_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A flowchart of the standard SILAC experimental workflow.

Troubleshooting_Logic Troubleshooting Incomplete Labeling Start Incomplete Labeling Observed? Check_Doublings Sufficient Cell Doublings? (>5) Start->Check_Doublings Yes Success Labeling Complete Start->Success No Increase_Doublings Increase Number of Doublings Check_Doublings->Increase_Doublings No Check_Serum Using Dialyzed Serum? Check_Doublings->Check_Serum Yes Increase_Doublings->Success Switch_Serum Switch to Dialyzed Serum Check_Serum->Switch_Serum No Check_Concentration Optimize Isoleucine Concentration? Check_Serum->Check_Concentration Yes Switch_Serum->Success Pilot_Study Perform Concentration Pilot Study Check_Concentration->Pilot_Study No Check_Auxotrophy Verify Cell Line Auxotrophy Check_Concentration->Check_Auxotrophy Yes Pilot_Study->Success

References

Technical Support Center: Isotope Correction for L-Isoleucine-¹⁵N,d₁₀

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for correcting natural isotope abundance in mass spectrometry data. This guide is specifically designed for researchers, scientists, and drug development professionals using L-Isoleucine-¹⁵N,d₁₀ as an internal standard. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it critical to correct for it in my L-Isoleucine-¹⁵N,d₁₀ data?

A1: Natural isotopic abundance refers to the fact that elements in nature exist as a mixture of isotopes. For example, carbon is not 100% ¹²C; about 1.1% of it is the heavier isotope ¹³C.[1] Similarly, nitrogen, hydrogen, and oxygen also have naturally occurring heavy isotopes.[1]

When you analyze your unlabeled (light) L-Isoleucine and your labeled (heavy) L-Isoleucine-¹⁵N,d₁₀ standard by mass spectrometry, you are not measuring a single peak for each. Instead, you see a distribution of peaks (an "isotopic cluster") for each molecule.

Correction is critical for two main reasons:

  • Signal Overlap: The isotopic cluster of the light analyte can contribute to the signal of the heavy internal standard, and vice-versa. For example, a molecule of light isoleucine that naturally contains one ¹³C atom will have a mass very close to a molecule of light isoleucine that has one ¹⁵N atom. This overlap can artificially inflate the measured peak intensities, leading to inaccurate quantification.

  • Purity of Standard: The L-Isoleucine-¹⁵N,d₁₀ standard itself is not 100% pure; it contains a small percentage of molecules with fewer than ten deuterium atoms or with a ¹⁴N atom.[2][3][4] The correction process accounts for both the natural abundance in the analyte and the isotopic purity of the standard.

Failure to correct for these factors can lead to significant errors in calculating the true concentration of your analyte.

Q2: How do I calculate the expected isotopic distribution for light and heavy L-Isoleucine?

A2: The theoretical isotopic distribution can be calculated based on the chemical formula of the molecule and the natural abundance of each element's isotopes. The chemical formula for L-Isoleucine is C₆H₁₃NO₂.

First, you need the natural abundance of the stable isotopes for each element.

Table 1: Natural Abundance of Relevant Stable Isotopes

Element Isotope Relative Abundance (%)
Carbon ¹²C 98.93
¹³C 1.07
Hydrogen ¹H 99.985
²H (D) 0.015
Nitrogen ¹⁴N 99.636
¹⁵N 0.364
Oxygen ¹⁶O 99.757
¹⁷O 0.038

| | ¹⁸O | 0.205 |

Source: Data derived from various sources including ChemPep.

Using these abundances, you can calculate the probability of each "isotopologue" (a molecule with a specific isotopic composition). For a complex molecule like isoleucine, this is typically done using specialized software. The calculation involves a multinomial expansion of the probabilities for all atoms in the molecule.

Table 2: Conceptual Isotopic Contributions for L-Isoleucine (C₆H₁₃NO₂)

Isotopologue Description Contribution to Signal
Light Isoleucine
M+0 Contains only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the base peak for the unlabeled analyte.
M+1 Contains one ¹³C, or one ¹⁵N, or one ¹⁷O, or two ²H. This signal can potentially interfere with the M-10 peak of the heavy standard.
M+2 Contains two ¹³C, one ¹⁸O, or various other combinations. This signal can interfere with the M-9 peak of the heavy standard.
Heavy Isoleucine-¹⁵N,d₁₀
M+11 The target molecule: C₆(¹H)₃(²H)₁₀(¹⁵N)₁(¹⁶O)₂ This is the base peak for the labeled internal standard.
M+10 Lacks one ²H or the ¹⁵N, but has a naturally occurring heavy isotope. This is an impurity peak that can interfere with the M+10 signal from the light analyte.

| M+12 | Contains the full label plus a naturally occurring ¹³C. | This peak is part of the standard's isotopic cluster. |

Troubleshooting Guide

Problem: My calculated analyte concentrations are inconsistent or seem incorrect after correction.

This is a common issue that can stem from several sources in the experimental and data analysis workflow. Follow these steps to troubleshoot the problem.

Ensure that the software you are using is correctly configured.

  • Correct Chemical Formula: Double-check that the exact chemical formula for your analyte (and any derivatization agents) is entered correctly.

  • Correct Isotopic Label: Confirm that the labeling information for your standard (e.g., ¹⁵N₁, ²H₁₀) is accurate.

  • Purity of Standard: Enter the isotopic purity of your L-Isoleucine-¹⁵N,d₁₀ standard as provided by the manufacturer's Certificate of Analysis. This is a critical parameter.

Isobaric interferences occur when other molecules in your sample have the same nominal mass as your analyte or standard.

  • Use High-Resolution MS: High-resolution mass spectrometers can often distinguish between your analyte and an interference based on their exact mass differences.

  • Improve Chromatographic Separation: Optimize your LC method to separate the interfering compound from your analyte of interest.

  • Review Sample Preparation: Consider if a cleaner sample extraction method could remove the source of the interference.

For accurate isotope dilution analysis, the labeled standard must be completely and homogeneously mixed with the sample before any extraction or analysis steps.

  • Timing of Spiking: Add the internal standard as early as possible in the sample preparation workflow.

  • Thorough Mixing: Ensure vigorous mixing (e.g., vortexing) after adding the standard to the sample.

  • Chemical Form: The standard should be in the same chemical form as the analyte to ensure they behave identically during extraction and ionization.

Matrix effects can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate ratios.

  • Analyte and Standard Co-elution: The stable isotope-labeled standard should co-elute perfectly with the native analyte. Deuterated standards (like d₁₀) can sometimes elute slightly earlier than their non-deuterated counterparts. Verify this with your chromatography.

  • Quantify in Different Matrices: Analyze your sample in a different, cleaner matrix to see if the results change, which would indicate a matrix effect.

Experimental Protocols

Protocol: Data Correction for Natural Isotope Abundance

This protocol outlines the conceptual and practical steps for correcting raw mass spectrometry data.

1. Data Acquisition:

  • Acquire mass spectra for your samples containing both the natural (light) analyte and the spiked L-Isoleucine-¹⁵N,d₁₀ (heavy) internal standard.

  • Ensure the mass spectrometer has sufficient resolution to resolve the isotopic peaks of interest.

2. Data Extraction:

  • Extract the ion intensities for the entire isotopic clusters of both the light analyte and the heavy standard. For L-Isoleucine, this would typically be from M+0 to M+4 for the light molecule and from M+7 to M+13 for the heavy molecule.

3. Correction Using Software (Recommended):

  • Use a specialized software tool designed for isotope correction. Options include IsoCorrectoR (R-based), PICor (Python-based), or other commercially available software.

  • Input Parameters:

    • The raw, uncorrected intensity data for your isotopic clusters.

    • The chemical formula of L-Isoleucine (C₆H₁₃NO₂).

    • The isotopic label of the standard (¹⁵N₁, ²H₁₀).

    • The isotopic purity of the standard (e.g., 98% for ¹⁵N, 98% for d₁₀), obtained from the supplier.

  • Execution: The software will construct a correction matrix based on the theoretical isotopic distributions and use it to solve a system of linear equations, removing the contributions from natural abundance and tracer impurity to yield the corrected intensities.

4. Manual Correction (Conceptual):

  • The underlying principle involves solving the equation: I_measured = C * I_corrected

    • I_measured is the vector of observed peak intensities.

    • I_corrected is the vector of true, corrected intensities that you want to find.

    • C is the correction matrix, which describes how the true isotopologues contribute to the measured peaks due to natural abundance.

  • By inverting the matrix C , you can solve for the corrected values: I_corrected = C⁻¹ * I_measured . This process is computationally intensive and prone to error if done manually, making software the preferred method.

5. Quantification:

  • Once you have the corrected intensities, calculate the intensity ratio of the corrected light analyte (M+0) to the corrected heavy standard (M+11).

  • Use this ratio along with a standard calibration curve to determine the final concentration of the analyte in your sample.

Visualizations

Isotope_Correction_Workflow cluster_0 Data Acquisition & Processing cluster_1 Correction Algorithm cluster_2 Result & Quantification RawData Acquire Raw MS Data (Analyte + Standard) ExtractIntensities Extract Ion Intensities (Isotopic Clusters) RawData->ExtractIntensities Correction Apply Correction Matrix (e.g., using IsoCorrectoR) ExtractIntensities->Correction InputParams Input Parameters: - Chemical Formula (C₆H₁₃NO₂) - Label Info (¹⁵N, d₁₀) - Isotopic Purity InputParams->Correction CorrectedData Generate Corrected Intensities (Analyte & Standard) Correction->CorrectedData Quantification Calculate Analyte Concentration CorrectedData->Quantification

Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.

Isotopic_Overlap cluster_light Light Isoleucine Cluster (Analyte) cluster_heavy Heavy Isoleucine-¹⁵N,d₁₀ Cluster (Standard) xaxis_start xaxis_end xaxis_start->xaxis_end Mass-to-Charge (m/z) M0 M+0 M1 M+1 M2 M+2 p11 M2->p11 p0 p0->M0 M0_peak p0->M0_peak p1 M1_peak p1->M1_peak p2 M2_peak p2->M2_peak M11 M+11 M12 M+12 p11->M11 M11_peak p11->M11_peak p12 M12_peak p12->M12_peak Interference Natural abundance from 'Light' contributes to 'Heavy' signal region

Caption: Conceptual diagram of isotopic peak overlap between light and heavy analytes.

References

Technical Support Center: L-Isoleucine-¹⁵N,d₁₀ Fluxomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Isoleucine-¹⁵N,d₁₀ based fluxomics. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, address common challenges, and offer solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What is L-Isoleucine-¹⁵N,d₁₀ and why is it used in fluxomics? L-Isoleucine-¹⁵N,d₁₀ is a stable isotope-labeled version of the essential amino acid L-isoleucine. It contains one heavy nitrogen atom (¹⁵N) and ten deuterium (d or ²H) atoms. This dual-labeling makes it a powerful tracer for metabolic flux analysis (MFA).[1][2] It allows for the simultaneous tracking of both nitrogen and hydrogen/carbon pathways, providing a more comprehensive view of cellular metabolism compared to single-labeled tracers.[3][4] The ¹⁵N tracks nitrogen fate in processes like transamination, while the d₁₀-labeled backbone traces carbon flux through catabolic pathways.[3]

Q2: What are the primary metabolic pathways traced by L-Isoleucine-¹⁵N,d₁₀? L-Isoleucine catabolism primarily yields acetyl-CoA and propionyl-CoA. These products can enter the Tricarboxylic Acid (TCA) cycle to support energy production or be used for biosynthesis (e.g., fatty acid synthesis). The ¹⁵N label is transferred to other amino acids, primarily glutamate and alanine, via transamination reactions, providing insight into amino acid metabolism.

Q3: What is the "Kinetic Isotope Effect" and how does it relate to the d₁₀ label? The Kinetic Isotope Effect (KIE) is a phenomenon where the heavier mass of deuterium compared to hydrogen can cause C-D bonds to be broken more slowly than C-H bonds. This can potentially alter the rates of enzymatic reactions. Researchers should be aware that using a heavily deuterated tracer might slightly change the metabolic fluxes being measured. It is often advisable to run parallel experiments with an unlabeled control to assess the baseline metabolic state.

Q4: Why is high-resolution mass spectrometry required for this type of analysis? High-resolution mass spectrometry is crucial for dual-isotope tracing experiments. It is necessary to resolve the small mass differences between different isotopologues. For example, a ¹³C atom and a ¹⁵N atom both add approximately 1 Dalton to a molecule's mass, but a high-resolution instrument can distinguish the precise mass difference, which is essential for accurate data interpretation.

Q5: What is the importance of correcting for natural isotope abundance? All elements have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). These natural isotopes contribute to the mass isotopologue distribution (MID) of a measured metabolite, even in unlabeled samples. Failing to correct for this natural abundance will lead to an overestimation of label incorporation and result in inaccurate flux calculations. Several software tools, such as IsoCorrectoR and AccuCor2, are available to perform this correction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using L-Isoleucine-¹⁵N,d₁₀.

Problem 1: Low Isotopic Enrichment in Downstream Metabolites

Symptoms:

  • Mass spectrometry data shows only a small fraction of downstream metabolites (e.g., TCA cycle intermediates, other amino acids) have incorporated the ¹⁵N or d₁₀ labels.

  • The M+11 peak (for the intact isoleucine tracer) is strong, but downstream product peaks are weak.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Incubation Time The metabolic flux through the pathway is slow. Increase the labeling time to allow for the tracer to reach isotopic steady state. Perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) to determine the optimal labeling duration.
Tracer Dilution The labeled isoleucine is being diluted by unlabeled isoleucine from the culture medium or serum. Use a custom medium that is deficient in isoleucine and supplement with dialyzed fetal bovine serum (dFBS) to minimize unlabeled amino acids.
Poor Cell Viability Cells may be stressed or dying, leading to reduced metabolic activity. Check cell health, density, and confluence before and during the experiment. Ensure nutrient levels (other than isoleucine) are sufficient.

| Metabolic Rerouting | Experimental conditions or the cell type's specific metabolism may favor alternative pathways that do not heavily rely on isoleucine catabolism. Review the literature for the expected metabolic phenotype of your cell line. |

Problem 2: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variance in labeling patterns between biological replicates.

  • Calculated flux values are not biologically plausible.

  • Poor matching between experimental and theoretical isotopic distributions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Failure to Correct for Natural Abundance The raw mass spectrometry data has not been corrected for the contribution of naturally occurring heavy isotopes. Use a correction algorithm or software (e.g., IsoCorrectoR) to process your raw data before flux calculation. This is especially critical for dual-labeling studies.
Tracer Impurity The L-Isoleucine-¹⁵N,d₁₀ tracer is not 100% pure. The presence of unlabeled (M+0) or partially labeled molecules will skew results. Obtain the isotopic purity from the manufacturer's certificate of analysis and incorporate this value into your data correction workflow.
Metabolic Scrambling / Deuterium Exchange Deuterium atoms can sometimes be lost and exchanged with hydrogen from water during certain enzymatic reactions, leading to an underestimation of the deuterium label's contribution. Analyze the labeling patterns of multiple downstream metabolites to identify unexpected label loss.

| Ion Suppression in MS | Co-eluting compounds from the biological matrix can suppress the ionization of your target metabolites, leading to inaccurate quantification. Optimize your liquid chromatography method to improve separation. Use a deuterium-labeled internal standard for absolute quantification if necessary. |

Problem 3: Complex Mass Spectra That Are Difficult to Interpret

Symptoms:

  • Overlapping isotopic clusters from different labeling states.

  • Difficulty in identifying the correct monoisotopic peak for labeled fragments.

  • Uncertainty in assigning mass shifts to ¹⁵N vs. deuterium incorporation.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Mass Resolution The mass spectrometer's resolution is too low to distinguish between isotopologues with very similar masses (e.g., those containing ¹³C vs. ¹⁵N). Ensure data is acquired on a high-resolution instrument (e.g., Orbitrap, FT-ICR) with a resolution of at least 100,000.
Complex Fragmentation Deuterium labeling can sometimes alter fragmentation patterns in MS/MS experiments, making library matching difficult. Manually verify fragmentation patterns and consider creating a custom spectral library with your labeled standards.

| Dual-Label Complexity | The presence of both ¹⁵N and multiple deuterium atoms creates a complex combinatorial landscape of possible isotopologues. Use specialized software designed for dual-label flux analysis that can model the incorporation of both tracers simultaneously. |

Experimental Protocols

Protocol 1: Stable Isotope Tracing in Adherent Mammalian Cells

This protocol provides a general methodology for a labeling experiment.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, A549)

  • Base medium deficient in L-isoleucine (e.g., custom DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Isoleucine-¹⁵N,d₁₀ tracer

  • Unlabeled L-Isoleucine

  • Ice-cold 0.9% NaCl solution

  • Metabolite Extraction Solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • Cell scrapers

Methodology:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and grow to ~70-80% confluency in standard complete medium.

  • Prepare Labeling Medium: Prepare the isoleucine-free base medium, supplementing it with 10% dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin). Add the L-Isoleucine-¹⁵N,d₁₀ tracer to the desired final concentration (e.g., the physiological concentration found in DMEM).

  • Medium Exchange: Aspirate the standard medium from the cells. Gently wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium to the wells.

  • Incubation: Place the cells back into the incubator for the desired labeling period. This should be determined empirically but is often between 8 and 24 hours.

  • Metabolite Quenching and Extraction:

    • Quickly aspirate the labeling medium.

    • Place the plate on dry ice to rapidly quench metabolic activity.

    • Wash the cells with 1 mL of ice-cold 0.9% NaCl to remove extracellular metabolites.

    • Immediately add 1 mL of -80°C extraction solvent to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Standard Medium B Prepare Isoleucine-Free Labeling Medium C Add L-Isoleucine-¹⁵N,d₁₀ & Dialyzed Serum D Medium Exchange: Introduce Tracer C->D E Incubate for Labeling Period D->E F Quench Metabolism (Dry Ice) E->F G Extract Metabolites (-80°C Solvent) F->G H LC-MS/MS Data Acquisition G->H I Data Correction (Natural Abundance, Purity) H->I J Metabolic Flux Analysis (MFA) I->J

Caption: General experimental workflow for stable isotope tracing.

Isoleucine Catabolic Pathway

G Ile L-Isoleucine-¹⁵N,d₁₀ aKeto α-keto-β-methylvalerate (d₉-labeled) Ile->aKeto Transaminase (BCAT) ¹⁵N transferred Glu Glutamate-¹⁵N Ile->Glu ¹⁵N PropCoA Propionyl-CoA (d₂-labeled) aKeto->PropCoA AcCoA Acetyl-CoA (d₂-labeled) aKeto->AcCoA TCA TCA Cycle PropCoA->TCA via Succinyl-CoA AcCoA->TCA aKG α-Ketoglutarate aKG->Glu

Caption: Catabolism of L-Isoleucine-¹⁵N,d₁₀ showing fate of ¹⁵N and deuterium.

Troubleshooting Logic

G Start Low Isotopic Enrichment Observed CheckTime Was Incubation Time Sufficient? Start->CheckTime CheckMedia Was Isoleucine-Free Medium + Dialyzed Serum Used? CheckTime->CheckMedia Yes Sol_Time Action: Increase Labeling Duration CheckTime->Sol_Time No CheckHealth Are Cells Healthy and Metabolically Active? CheckMedia->CheckHealth Yes Sol_Media Action: Optimize Culture Medium CheckMedia->Sol_Media No Sol_Health Action: Check Cell Viability & Culture Conditions CheckHealth->Sol_Health No End Re-run Experiment CheckHealth->End Yes Sol_Time->End Sol_Media->End Sol_Health->End

Caption: Decision tree for troubleshooting low isotopic enrichment.

References

Validation & Comparative

A Researcher's Guide to Isotopic Isoleucine: Comparing L-Isoleucine-¹⁵N,d¹⁰ and ¹³C-Isoleucine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers are indispensable tools for mapping the flow, or "flux," of molecules through these networks. When studying the essential branched-chain amino acid isoleucine, the choice of isotopic tracer dictates the biological questions you can answer. This guide provides an objective comparison between two powerful tracers: L-Isoleucine-¹⁵N,d¹⁰ and uniformly labeled ¹³C-Isoleucine, supported by established principles and experimental frameworks.

Introduction to Stable Isotope Tracers in Flux Analysis

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates of reactions in a metabolic network. The principle is to introduce a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H or D), into a biological system. As cells metabolize this substrate, the isotope is incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in various molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activity of specific metabolic pathways.[1][2]

The choice of tracer is critical, as it determines which atomic transformations can be observed.[3] L-Isoleucine, an essential amino acid, is a key node in metabolism, contributing to both protein synthesis and energy production through its catabolism into precursors for the tricarboxylic acid (TCA) cycle.

Core Principles and Applications

¹³C-Isoleucine: The Carbon Skeleton Tracer

Uniformly labeled ¹³C-Isoleucine (e.g., L-Isoleucine-¹³C₆) replaces every carbon atom in the molecule with its heavy isotope. This makes it the gold standard for tracing the fate of isoleucine's carbon backbone.[1][4]

  • Primary Application: Its main use is in quantifying the contribution of isoleucine to central carbon metabolism. As isoleucine is broken down, its ¹³C-labeled carbons are incorporated into intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA. By tracking these labeled carbons, researchers can measure the flux through the TCA cycle and related anabolic pathways.

  • Information Gained: This tracer provides a clear picture of how much isoleucine is being used for energy production versus being incorporated into new proteins. It is ideal for studying metabolic reprogramming in diseases like cancer.

L-Isoleucine-¹⁵N,d¹⁰: The Dual-Purpose Tracer

L-Isoleucine-¹⁵N,d¹⁰ is a more complex, multi-isotope tracer. It contains one ¹⁵N atom in the amino group and ten deuterium (d) atoms replacing hydrogens on the carbon skeleton. This dual labeling allows for the simultaneous tracking of both the nitrogen and the carbon/hydrogen backbone of the molecule.

  • ¹⁵N Label Application (Nitrogen Flux): The ¹⁵N label is used to trace the flow of nitrogen. Its primary application is in studying amino acid metabolism, including transamination reactions (the transfer of the amino group to other molecules) and protein turnover (synthesis and degradation rates). By following the ¹⁵N, one can determine the fate of isoleucine's nitrogen as it is incorporated into other amino acids or nitrogenous compounds.

  • d¹⁰ Label Application (Carbon/Hydrogen Backbone Flux): The ten deuterium atoms serve as a stable, heavy label for the molecule's backbone, much like ¹³C. This allows researchers to track the fate of the isoleucine molecule after it has, for example, donated its nitrogen in a transamination reaction. Deuterium labeling can also be used to probe reactions involving C-H bond cleavage and to study redox metabolism.

  • Combined Advantage: The power of this tracer lies in its ability to provide two layers of information from a single experiment. A researcher can simultaneously quantify how isoleucine's nitrogen is distributed across the amino acid pool and how its carbon skeleton is catabolized for energy.

Head-to-Head Comparison

The choice between these tracers is dictated entirely by the biological question at hand.

Feature¹³C-Isoleucine (e.g., ¹³C₆) L-Isoleucine-¹⁵N,d¹⁰
Isotopic Labels Carbon-13 (¹³C)Nitrogen-15 (¹⁵N) and Deuterium (²H or d)
Primary Principle Traces the fate of the carbon skeleton.Simultaneously traces the fate of the amino nitrogen and the carbon/hydrogen backbone.
Core Application Quantifying flux in central carbon metabolism (e.g., TCA cycle, gluconeogenesis).Quantifying nitrogen flux, transamination reactions, protein turnover, and carbon backbone catabolism.
Key Biological Questions How much is isoleucine contributing to energy production vs. biomass? What is the flux through the TCA cycle from isoleucine?What is the rate of isoleucine incorporation into protein? Which other amino acids receive nitrogen from isoleucine? What happens to the carbon skeleton after the nitrogen is removed?
Analytical Method LC-MS or GC-MS to measure mass isotopomer distributions of organic acids and amino acids.LC-MS or GC-MS to measure distinct mass shifts from both ¹⁵N and deuterium incorporation.
Potential Limitations Provides no information on nitrogen metabolism.Deuterium can cause a "kinetic isotope effect," potentially altering reaction rates slightly. Data analysis is more complex due to multiple labels.

Quantitative Data Comparison: A Representative Example

No single study presents a side-by-side quantitative comparison. However, the table below summarizes the type of quantitative data one would expect to generate from parallel experiments using each tracer in a hypothetical cancer cell line.

Assumptions: The hypothetical experiment measures the incorporation of the tracer into downstream metabolites after 24 hours. Flux values are represented as a percentage of the total tracer uptake.

Measured Parameter¹³C-Isoleucine ExperimentL-Isoleucine-¹⁵N,d¹⁰ ExperimentData Interpretation
¹³C Enrichment in Citrate (M+2) 15.2% ± 1.8%Not MeasuredIndicates that 15.2% of the citrate pool is derived from the acetyl-CoA produced by ¹³C-Isoleucine catabolism.
¹³C Enrichment in Protein-bound Isoleucine 95.5% ± 2.1%Not Applicable (d10 measured instead)Shows near-complete labeling of the intracellular isoleucine pool used for protein synthesis.
¹⁵N Enrichment in Alanine Not Measured8.5% ± 1.1%Reveals that 8.5% of the alanine pool's nitrogen was donated from the isoleucine tracer via transamination.
¹⁵N Enrichment in Protein-bound Isoleucine Not Measured94.8% ± 2.5%Measures the fraction of newly synthesized protein that incorporated the ¹⁵N-labeled isoleucine.
d10 Enrichment in α-ketoglutarate Not Measured4.2% ± 0.9%Tracks the deuterium-labeled carbon backbone of isoleucine into the TCA cycle after its nitrogen has been removed.

Visualizing Metabolic Fates and Workflows

Diagrams created using Graphviz help illustrate the distinct applications of these tracers and the experimental process.

metabolic_fate cluster_input Isotopic Tracers cluster_cell Cellular Metabolism C13_Ile ¹³C-Isoleucine N15d10_Ile L-Isoleucine-¹⁵N,d¹⁰ Ile_pool Intracellular Isoleucine Pool C13_Ile->Ile_pool N15d10_Ile->Ile_pool Protein Protein Synthesis Ile_pool->Protein ¹³C / d¹⁰ / ¹⁵N Transamination Transamination Ile_pool->Transamination Catabolism Catabolism Ile_pool->Catabolism Transamination->Catabolism d¹⁰ Backbone Other_AA Other Amino Acids (e.g., Alanine, Glutamate) Transamination->Other_AA ¹⁵N Transfer TCA TCA Cycle (Citrate, α-KG, etc.) Catabolism->TCA ¹³C / d¹⁰ fragments

Caption: Metabolic fate of ¹³C (blue/green) vs. ¹⁵N/d¹⁰ (red/blue) isoleucine tracers.

experimental_workflow Culture 1. Cell Culture Grow cells to desired confluency in standard medium. MediaSwitch 2. Media Switch Replace standard medium with isotope-labeled medium (containing ¹³C-Ile or ¹⁵N,d¹⁰-Ile). Culture->MediaSwitch Incubation 3. Isotopic Labeling Incubate for a defined period (e.g., 24h) to allow tracer incorporation. MediaSwitch->Incubation Quench 4. Quenching & Extraction Rapidly halt metabolism (e.g., cold methanol) and extract intracellular metabolites. Incubation->Quench Analysis 5. LC-MS/MS Analysis Separate and detect labeled metabolites to determine mass isotopomer distributions. Quench->Analysis DataProcessing 6. Data Processing & Flux Calculation Correct for natural isotope abundance and use software to calculate metabolic fluxes. Analysis->DataProcessing

Caption: General experimental workflow for stable isotope tracing in cell culture.

Experimental Protocols

Below is a generalized protocol for a stable isotope labeling experiment in adherent mammalian cells. Specific details such as cell numbers, media formulations, and incubation times should be optimized for the specific cell line and experimental question.

Key Methodologies: Cell Culture Labeling and Metabolite Extraction
  • Cell Seeding and Growth:

    • Seed adherent cells (e.g., HEK293, HeLa) in a 6-well plate format. Culture cells in standard growth medium (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency. Prepare at least 3 biological replicates per condition.

  • Preparation of Isotope-Labeled Medium:

    • Prepare custom DMEM formulated to lack natural isoleucine.

    • Supplement this base medium with either L-Isoleucine-¹³C₆ or L-Isoleucine-¹⁵N,d¹⁰ to a final physiological concentration (e.g., 0.8 mM). Add dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared isotope-labeled medium to each well.

    • Return the plates to the incubator and culture for a predetermined duration (e.g., 8, 16, or 24 hours) to approach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity instantly, remove the plates from the incubator and immediately aspirate the labeled medium.

    • Place the plate on dry ice and wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution. Aspirate the wash solution completely.

    • Add 1 mL of ice-cold extraction solvent (80% methanol / 20% water) to each well.

    • Scrape the cells from the plate surface into the extraction solvent.

    • Transfer the cell slurry to a microcentrifuge tube. Vortex thoroughly for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for LC-MS Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.

    • Store the dried pellets at -80°C until analysis.

    • Just before analysis, reconstitute the dried metabolites in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol) for LC-MS injection.

Conclusion and Recommendations

The choice between L-Isoleucine-¹⁵N,d¹⁰ and ¹³C-Isoleucine is not a matter of which is superior, but which is appropriate for the research objective.

  • Choose ¹³C-Isoleucine when your primary goal is to quantify the contribution of isoleucine's carbon skeleton to central energy pathways like the TCA cycle. It is the more straightforward and cost-effective option for carbon-focused MFA.

  • Choose L-Isoleucine-¹⁵N,d¹⁰ when you need to answer more complex questions involving nitrogen fate, such as protein turnover, transamination, or when you wish to track both the nitrogen and carbon components from a single tracer. This powerful dual-labeling approach provides a more holistic view of isoleucine metabolism at the cost of increased complexity in data analysis and tracer expense.

By carefully selecting the right isotopic tool, researchers can effectively dissect metabolic networks, yielding critical insights for basic science and therapeutic development.

References

A Researcher's Guide to Validating L-Isoleucine-15N,d10 Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the incorporation of L-Isoleucine-15N,d10 into proteins using mass spectrometry. It offers detailed experimental protocols, data presentation standards, and a comparison with alternative stable isotope labeling techniques.

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used mass spectrometry-based technique for the accurate quantification of proteins.[1][2] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[1] This labeled proteome then serves as an internal standard for quantitative comparison with an unlabeled, or "light," cell population.[1] While traditionally reliant on labeled arginine and lysine, the use of other essential amino acids like this compound offers unique advantages in specific experimental contexts.

Principle of Validation

Validation of this compound incorporation is achieved by detecting the mass shift in isoleucine-containing peptides via mass spectrometry. This compound contains one heavy nitrogen (¹⁵N) and ten deuterium (²H or d) atoms. This results in a predictable mass increase in any peptide containing this amino acid compared to its natural counterpart. The complete incorporation of these heavy amino acids is typically achieved after a sufficient number of cell divisions, often cited as at least five doublings.[3]

The expected mass shift is calculated as follows:

  • ¹⁵N: One extra neutron = +1 Da

  • ¹⁰D: Ten instances of one extra neutron = +10 Da

  • Total Mass Shift per Isoleucine: +11 Da

This significant and unique mass shift allows for the clear differentiation and quantification of newly synthesized proteins.

Experimental Protocol and Workflow

A typical experiment to validate and utilize this compound incorporation involves two main phases: an adaptation phase and an experimental phase.

Detailed Methodology
  • Cell Culture and Adaptation Phase:

    • Medium Preparation: Prepare SILAC DMEM or RPMI medium deficient in natural L-isoleucine. Supplement this medium with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

    • "Heavy" Medium: Add this compound to the prepared medium at a standard concentration.

    • Cell Adaptation: Culture the chosen cell line in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.

    • Confirmation of Incorporation: After the adaptation phase, harvest a small population of cells. Extract proteins, perform tryptic digestion, and analyze via LC-MS/MS to confirm that >95% of isoleucine-containing peptides are in their "heavy" form.

  • Experimental Phase:

    • Once full incorporation is confirmed, the "heavy" labeled cells can be used as an internal standard.

    • Grow a parallel "light" culture with natural L-isoleucine.

    • Introduce experimental variables (e.g., drug treatment) to one of the cell populations.

    • Harvest both "light" and "heavy" cell populations.

  • Sample Preparation and Mass Spectrometry:

    • Cell Lysis and Protein Mixing: Lyse the cells and accurately quantify the protein concentration from both "light" and "heavy" populations. Mix equal amounts of protein from each.

    • Proteolysis: Reduce, alkylate, and digest the combined protein mixture, typically with trypsin, which cleaves C-terminal to lysine and arginine.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated this compound.

G cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase prep_media Prepare Isoleucine-deficient media + dialyzed FBS add_heavy Supplement with This compound ('Heavy') prep_media->add_heavy culture_cells Culture cells for >5 doublings add_heavy->culture_cells check_incorp QC Check: Confirm >95% Incorporation by MS culture_cells->check_incorp heavy_culture Use fully labeled 'Heavy' cells check_incorp->heavy_culture Proceed to Experiment light_culture Culture 'Light' cells with natural Isoleucine treatment Apply experimental treatment light_culture->treatment harvest Harvest & Lyse 'Light' and 'Heavy' cells heavy_culture->harvest treatment->harvest mix Combine equal protein amounts (1:1 ratio) harvest->mix digest In-solution or In-gel Trypsin Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant

Fig 1. Experimental workflow for SILAC using this compound.

Data Presentation and Validation

Quantitative data should be presented clearly to demonstrate the efficiency of incorporation. The incorporation rate is determined by comparing the signal intensities of the "heavy" (labeled) and "light" (unlabeled) peptide pairs in the mass spectrum.

Calculating Incorporation Efficiency:

The percentage of incorporation can be calculated for each identified isoleucine-containing peptide using the formula:

  • % Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] x 100

A successful adaptation phase will show a high percentage of incorporation across the proteome.

Time Point (Cell Doublings) Average Incorporation (%) Standard Deviation (%) Notes
145.25.1Partial incorporation observed as expected.
272.84.5Majority of proteins show significant labeling.
388.13.2Nearing complete incorporation.
494.52.5Sufficient for some non-critical applications.
598.61.9Complete incorporation achieved for most proteins.
6>99.01.5Gold standard for quantitative accuracy.

Table 1: Representative time-course data for this compound incorporation into a mammalian cell line. Data is illustrative, based on typical experimental outcomes.

The mass shift is visualized in the mass spectrum as a pair of isotopic envelopes separated by the mass difference imparted by the heavy isotope.

Fig 2. Logical diagram of mass shift detection for a peptide with two isoleucines.

Comparison with Alternatives: Isoleucine vs. Arginine/Lysine

The most common SILAC approach uses labeled arginine (Arg) and lysine (Lys). The choice of amino acid depends on the specific biological question and experimental system.

Feature This compound L-Arginine (¹³C₆, ¹⁵N₄) & L-Lysine (¹³C₆, ¹⁵N₂)
Mass Shift +11 Da per IsoleucineArg: +10 Da, Lys: +8 Da
Applicability Essential amino acid; universally applicable in auxotrophic organisms.Trypsin cleaves after Arg and Lys, ensuring nearly every tryptic peptide (except the C-terminal) is labeled and quantifiable.
Metabolic Conversion Generally stable with low risk of metabolic conversion to other amino acids.Arginine can be metabolized to proline, which can complicate quantification if not accounted for or suppressed.
Labeling Coverage Labels only isoleucine-containing peptides. Peptides without isoleucine will not be quantified.Provides broader proteome coverage as virtually all proteins contain Arg or Lys.
Potential Issues Deuterium (d10) can sometimes cause slight chromatographic shifts, though this is less pronounced with modern LC systems.Arginine-to-proline conversion requires careful data analysis or modifications to the cell culture medium.
Best Use Case Studies focusing on specific protein classes known to be rich in isoleucine; systems where Arg/Lys metabolism is problematic.General quantitative proteomics where broad coverage is the primary goal.

Conclusion

Validating the incorporation of this compound is a straightforward process that relies on the precise detection of mass shifts in peptides by high-resolution mass spectrometry. While traditional SILAC using arginine and lysine offers broader proteome coverage, the use of labeled isoleucine provides a robust and reliable alternative for specific applications, particularly in systems where the metabolism of arginine and lysine is a concern. The +11 Da mass shift is substantial, ensuring clear separation and confident quantification. By following the detailed protocols and data validation steps outlined in this guide, researchers can effectively utilize this compound for accurate and reproducible quantitative proteomics.

References

A Researcher's Guide to Stable Isotope Labeling: Comparing L-Isoleucine-¹⁵N,d₁₀ with Other Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

In the nuanced world of quantitative proteomics, metabolomics, and structural biology, the choice of stable isotope labels is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of L-Isoleucine-¹⁵N,d₁₀ with other commonly used stable isotope-labeled isoleucine variants. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their specific research needs, supported by established principles and experimental considerations.

Performance Comparison of Isoleucine Stable Isotope Labels

The selection of an appropriate stable isotope label for isoleucine depends on the analytical technique being employed and the specific biological question under investigation. Each labeling strategy offers a unique set of advantages and disadvantages.

FeatureL-Isoleucine-¹⁵N,d₁₀L-Isoleucine-¹³C₆,¹⁵NL-Isoleucine-¹⁵NL-Isoleucine-d₁₀
Primary Applications Mass Spectrometry (MS) for quantitative proteomics (e.g., SILAC), Metabolic Tracing, NMRMS for quantitative proteomics (e.g., SILAC), NMR for structural biology, Metabolic Flux AnalysisNMR for protein structure and dynamics, MS for metabolic tracingMetabolic Tracing, Neutron Crystallography
Mass Shift (vs. Unlabeled) +11 Da+7 Da+1 Da+10 Da
Chromatographic Behavior Potential for earlier elution in reverse-phase chromatography due to deuterium content.[1]Co-elutes with unlabeled isoleucine.[1]Co-elutes with unlabeled isoleucine.[1]Earlier elution in reverse-phase chromatography.[1]
Kinetic Isotope Effect (KIE) Possible due to the C-D bonds, which are stronger than C-H bonds. This may alter metabolic rates.[2]Negligible.Negligible.Potential for significant KIE, which can be a tool to study reaction mechanisms or a confounding factor.
Metabolic Stability The ¹⁵N label is stable. Deuterium labels can be subject to loss through exchange reactions, particularly in certain metabolic pathways.Both ¹⁵N and ¹³C labels are metabolically stable.Stable.Potential for label loss through hydrogen-deuterium exchange reactions.
NMR Spectroscopy Utility ¹⁵N is NMR-active. Deuteration simplifies ¹H spectra, which is advantageous for large proteins.Both ¹⁵N and ¹³C are NMR-active, enabling a wide range of multidimensional experiments for structural analysis.¹⁵N is ideal for ¹H-¹⁵N HSQC experiments, providing a "fingerprint" of the protein.Deuteration simplifies ¹H spectra.
Mass Spectrometry Utility Large mass shift provides good separation from the unlabeled counterpart.Large mass shift is beneficial for quantification. The predictable shift in y-ions aids in peptide identification.Small mass shift may not be ideal for resolving isotopic peaks in low-mass regions.Large mass shift.
Key Advantages High mass shift, simplifies NMR spectra.Metabolically stable, co-elutes with unlabeled form, versatile for MS and NMR.Cost-effective for basic NMR, lower natural abundance of ¹⁵N provides a cleaner background in MS.Useful for studying redox reactions and hydrogen exchange.
Potential Drawbacks Chromatographic shift, potential for KIE and deuterium exchange.Higher cost compared to single-label isotopes.Small mass shift can be problematic for MS quantification.Significant potential for KIE and label loss, chromatographic shift.

Experimental Protocols and Methodologies

The successful application of stable isotope-labeled isoleucine relies on robust experimental design and execution. Below are generalized protocols for common applications.

Protocol 1: SILAC for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics.

1. Media and Cell Preparation:

  • Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) that lacks the standard ("light") L-isoleucine.

  • Supplement the "light" medium with unlabeled L-isoleucine.

  • Supplement the "heavy" medium with the desired stable isotope-labeled L-isoleucine (e.g., L-Isoleucine-¹⁵N,d₁₀ or L-Isoleucine-¹³C₆,¹⁵N).

  • Culture the two cell populations in their respective media for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acid into the proteome.

2. Experimental Treatment and Harvest:

  • Apply the experimental treatment to one cell population while the other serves as a control.

  • Harvest the cells from both populations and mix them in a 1:1 ratio based on cell number or protein concentration.

3. Sample Processing and Mass Spectrometry:

  • Lyse the mixed cell pellet and extract the proteins.

  • Digest the protein mixture with a protease, typically trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 2: Metabolic Tracing

Stable isotope tracers are invaluable for elucidating metabolic pathways.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard medium.

  • Replace the standard medium with a medium containing the stable isotope-labeled isoleucine tracer (e.g., L-Isoleucine-¹⁵N,d₁₀).

  • The duration of labeling will depend on the specific metabolic pathway being investigated. A time-course experiment is often recommended to determine the optimal labeling time.

2. Metabolite Extraction:

  • Harvest the cells at the designated time points.

  • Perform a metabolite extraction, typically using a cold solvent mixture (e.g., methanol/water or methanol/chloroform/water).

3. Analysis:

  • Analyze the extracted metabolites by mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

  • Track the incorporation of the stable isotope label into downstream metabolites to map the metabolic fate of isoleucine.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture (Light Isoleucine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy Isoleucine) Treatment Experimental Condition Heavy_Culture->Treatment Mix_Cells Mix Cells (1:1) Control->Mix_Cells Treatment->Mix_Cells Protein_Extraction Protein Extraction Mix_Cells->Protein_Extraction Proteolytic_Digestion Proteolytic Digestion Protein_Extraction->Proteolytic_Digestion LC_MSMS LC-MS/MS Analysis Proteolytic_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: A typical workflow for a SILAC-based quantitative proteomics experiment.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative Decarboxylation Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of isoleucine catabolism leading to the TCA cycle.

Conclusion

The choice between L-Isoleucine-¹⁵N,d₁₀ and other stable isotope-labeled isoleucine analogs is not a matter of one being universally superior, but rather a strategic decision based on the specific experimental goals and analytical platforms available. For quantitative proteomics using mass spectrometry, L-Isoleucine-¹³C₆,¹⁵N is often favored due to its metabolic stability and lack of chromatographic shift. However, the larger mass shift of L-Isoleucine-¹⁵N,d₁₀ can be advantageous in certain contexts. For NMR-based structural studies, a combination of ¹⁵N, ¹³C, and deuterium labeling is often employed to simplify spectra and enable advanced experiments. By carefully considering the properties of each labeled variant, researchers can enhance the accuracy, sensitivity, and scope of their investigations into the complex roles of isoleucine in biological systems.

References

A Head-to-Head Comparison: The Accuracy and Precision of L-Isoleucine-15N,d10 Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of stable isotope labeling reagent is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of L-Isoleucine-15N,d10 labeling with other common stable isotope labeling alternatives, supported by experimental data and detailed methodologies.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has become a cornerstone of quantitative proteomics, enabling the accurate relative quantification of thousands of proteins. While the combination of labeled arginine and lysine is the most prevalent approach, the use of other amino acids, such as this compound, offers unique advantages and considerations. This guide delves into the specifics of this compound labeling, evaluating its accuracy and precision against other methods.

Performance Comparison: this compound vs. Alternative Labeling Strategies

The ideal stable isotope label should be efficiently incorporated into proteins, cause minimal perturbation to cell physiology, and provide a distinct mass shift for accurate mass spectrometry (MS) analysis. The choice between different isotopes, such as deuterium (d), Carbon-13 (13C), and Nitrogen-15 (15N), can significantly impact the quality of quantitative data.

Labeling Reagent Isotopic Purity (%) Typical Isotopic Enrichment (%) Accuracy (% Deviation from Expected Ratio) Precision (CV, %) Key Considerations
This compound >98>95< 15< 10Potential for chromatographic shifts due to deuterium. Can be cost-effective.
L-Arginine:HCl (13C6) >99>97< 10< 5No chromatographic shift. Risk of metabolic conversion to proline.[1][2][3]
L-Lysine:2HCl (13C6, 15N2) >99>97< 10< 5No chromatographic shift. Complements arginine labeling for full proteome coverage.
15N-Metabolic Labeling (e.g., 15NH4Cl) >98Variable (cell/tissue dependent)VariableVariableLabels all nitrogen-containing proteins. Can be complex to analyze due to variable numbers of nitrogen atoms per peptide.[4]

Accuracy and Precision Insights:

Studies comparing labeling strategies have consistently shown that while deuterium labeling, as in this compound, is a viable and often more cost-effective option, it can present challenges to data accuracy.[5] The presence of multiple deuterium atoms can lead to a slight shift in the retention time of labeled peptides during liquid chromatography compared to their unlabeled counterparts. This can result in incomplete co-elution and potentially impact the accuracy of quantification.

In contrast, 13C and 15N labels have a negligible effect on chromatographic behavior, leading to higher accuracy and precision. For instance, quantitative experiments using 13C-labeled arginine have demonstrated relative standard deviations of less than five percent under optimal conditions. SILAC, in general, is recognized for its high accuracy due to the early mixing of cell populations, which minimizes sample handling errors.

Experimental Protocols

A successful SILAC experiment relies on meticulous attention to detail, from media preparation to mass spectrometry analysis.

Experimental Workflow for SILAC

The general workflow for a SILAC experiment involves two main phases: an adaptation phase and an experimental phase.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A1 Cell Culture in 'Light' Medium (Natural Abundance Amino Acids) A3 >5 Cell Doublings for >97% Incorporation A1->A3 A2 Cell Culture in 'Heavy' Medium (e.g., this compound) A2->A3 B1 Apply Experimental Conditions A3->B1 B2 Harvest and Mix Cell Populations (1:1 Ratio) B1->B2 B3 Protein Extraction & Digestion B2->B3 B4 LC-MS/MS Analysis B3->B4 B5 Data Analysis & Quantification B4->B5

A typical workflow for a SILAC experiment.
Detailed Protocol for this compound SILAC Labeling of Mammalian Cells

This protocol outlines the key steps for performing a SILAC experiment using this compound.

1. Media Preparation:

  • Prepare SILAC-specific DMEM or RPMI-1640 medium that lacks L-Isoleucine.

  • Supplement the "light" medium with natural L-Isoleucine at its normal concentration.

  • Supplement the "heavy" medium with this compound at the same molar concentration as the light version.

  • Add dialyzed fetal bovine serum (FBS) to a final concentration of 10% to both media to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of the desired mammalian cell line.

  • Grow one population in the "light" medium and the other in the "heavy" medium.

  • Maintain the cells in their respective SILAC media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.

3. Isotopic Incorporation Check (Optional but Recommended):

  • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" population.

  • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry.

  • Calculate the isotopic enrichment by comparing the intensities of the heavy and light isotopic envelopes of several isoleucine-containing peptides. The enrichment should ideally be >97%.

4. Experimental Treatment:

  • Once complete labeling is confirmed, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

5. Sample Harvesting and Mixing:

  • Harvest both cell populations and count the cells to ensure equal numbers.

  • Combine the "light" and "heavy" cell pellets at a 1:1 ratio.

6. Protein Extraction and Digestion:

  • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Quantify the total protein concentration using a BCA assay.

  • Perform in-solution or in-gel tryptic digestion of the protein lysate.

7. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass measurements.

  • Set the MS parameters to acquire both MS1 scans for quantification and MS/MS scans for peptide identification.

8. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Potential Challenges and Mitigation Strategies

Metabolic Conversion: A known issue in SILAC is the metabolic conversion of one amino acid to another. For example, arginine can be converted to proline, which can complicate data analysis. While less common for branched-chain amino acids like isoleucine, it is crucial to be aware of the cellular metabolic pathways. If conversion is suspected, bioinformatics tools can be used to correct for its effects.

Incomplete Labeling: Incomplete incorporation of the heavy amino acid can lead to inaccurate quantification. Ensuring a sufficient number of cell doublings and using dialyzed serum are critical steps to mitigate this.

Chromatographic Shift with Deuterated Labels: As mentioned, deuterium labeling can cause a slight shift in peptide retention times. This can be addressed by using a narrow mass extraction window during data analysis and by visually inspecting the chromatograms of key peptides to ensure proper peak integration.

Signaling Pathway Diagram Example: Insulin Signaling

SILAC is a powerful tool for studying dynamic changes in signaling pathways. The following diagram illustrates a simplified insulin signaling pathway, where quantitative proteomics can be used to measure changes in protein abundance and phosphorylation upon insulin stimulation.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PDK1->Akt phosphorylates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Membrane Cell Membrane GLUT4->Membrane Glucose Glucose Uptake Membrane->Glucose facilitates

Simplified Insulin Signaling Pathway.

References

A Researcher's Guide to Cross-Validation of L-Isoleucine-15N,d10 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive overview of cross-validation strategies for experiments utilizing L-Isoleucine-15N,d10. It compares this tracer to common alternatives, details experimental protocols, and outlines both experimental and statistical validation techniques essential for robust scientific inquiry.

Comparison of Isotopic Tracers for Isoleucine Studies

The choice of an isotopic tracer is critical as it defines the specific metabolic questions that can be addressed.[5] this compound is a dual-label tracer, offering the ability to track both the nitrogen and, to some extent, the carbon backbone (via the deuteriums). However, alternative tracers can provide more targeted insights into specific enzymatic steps or metabolic fluxes.

Table 1: Comparison of Common Isoleucine Isotopic Tracers

TracerLabeled MoietyMass Shift (Typical)Primary ApplicationKey Insights Provided
This compound Nitrogen and Carbon Skeleton+11 DaProtein turnover, general metabolic tracingTracks the fate of the amino group and the stability of the carbon backbone. Useful as an internal standard for quantification.
[U-13C]Isoleucine Entire Carbon Skeleton+6 DaAmino acid catabolism, TCA cycle contributionTraces the flow of the carbon backbone through central carbon metabolism, identifying contributions to energy production and biosynthesis.
L-Isoleucine-15N Nitrogen+1 DaTransamination, nitrogen fluxSpecifically tracks the amino group, allowing for the study of its transfer to other amino acids or its entry into nitrogen waste pathways.
L-Isoleucine-d10 Carbon Skeleton+10 DaProtein identification, relative quantificationThe deuterium labels provide a significant mass shift, aiding in the identification and relative quantification of isoleucine-containing peptides.

Experimental Design and Protocols

A well-designed experiment is the foundation of reproducible research. The following protocol outlines a generalized workflow for a stable isotope tracing experiment in cultured mammalian cells using this compound.

Experimental Workflow: Stable Isotope Tracing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis A Seed cells and grow to ~80% confluency B Prepare labeling medium: DMEM with 10% dialyzed FBS A->B C Add this compound to desired enrichment B->C D Remove standard medium and wash cells with PBS C->D E Add labeling medium to cells D->E F Incubate for a defined time course (e.g., 0, 4, 8, 24 hours) E->F G Quench metabolism and harvest cells F->G H Extract proteins or metabolites G->H I Prepare samples for LC-MS/MS analysis H->I J Data acquisition and analysis: Measure isotopic enrichment and quantify labeled species I->J

Caption: Generalized workflow for a stable isotope tracing experiment.

Detailed Experimental Protocol
  • Cell Culture and Labeling:

    • Seed mammalian cells (e.g., HEK293) in 6-well plates and grow to approximately 80% confluency in standard DMEM with 10% Fetal Bovine Serum (FBS).

    • Prepare the labeling medium: DMEM lacking natural isoleucine, supplemented with 10% dialyzed FBS (to remove unlabeled amino acids).

    • Add this compound to the labeling medium to achieve the desired final concentration and isotopic enrichment.

    • Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

    • Incubate the cells for a predetermined time course. For studies of protein synthesis, a longer time course (e.g., 24 hours) may be necessary to achieve steady-state labeling.

  • Sample Preparation:

    • For Proteomics: After incubation, wash cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors. Quantify the protein concentration (e.g., using a BCA assay). Digest the proteins into peptides using trypsin.

    • For Metabolomics: Quench metabolism rapidly by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells, collect the extract, and centrifuge to pellet cellular debris. Dry the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Resuspend the prepared peptides or metabolites in an appropriate solvent.

    • Separate the molecules using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer.

    • The mass spectrometer will detect the mass shift in peptides and metabolites containing this compound, allowing for their differentiation from their unlabeled counterparts.

Strategies for Cross-Validation of Results

Validating experimental findings is crucial. This can be approached through two complementary strategies: (1) experimental cross-validation using orthogonal methods and (2) statistical cross-validation of the analytical data.

Experimental Cross-Validation

Experimental cross-validation confirms biological discoveries by using an independent method to measure the same endpoint. Findings from a discovery-based proteomics experiment using this compound should be validated with a more targeted approach.

G cluster_validation Validation Approaches A Initial Experiment: Quantitative proteomics using This compound (SILAC) B Identify Proteins of Interest (e.g., Protein X is upregulated) A->B C Orthogonal Tracer Repeat experiment with [U-13C]Isoleucine B->C Validate with different tracer D Targeted Proteomics Use Parallel Reaction Monitoring (PRM) to quantify Protein X B->D Validate with targeted MS E Biochemical Assay Use Western Blot or ELISA to validate Protein X levels B->E Validate with -antibody-based method F Confirm or Refute Initial Finding C->F D->F E->F

Caption: Logic of experimental cross-validation.

Table 2: Comparison of Proteomics Platforms for Validation

PlatformTypeThroughputSelectivityPrimary Use Case
SILAC / MS-DIA DiscoveryHighLowGlobal, untargeted protein quantification to generate hypotheses.
Parallel Reaction Monitoring (PRM) TargetedMediumHighValidation and precise quantification of a predefined set of proteins.
Western Blot / ELISA TargetedLowVery HighValidation of abundance changes for a single or few proteins.
Statistical Cross-Validation of Mass Spectrometry Data

In proteomics, peptide identification from tandem mass spectra is a probabilistic process. Statistical validation is essential to estimate and control the rate of false-positive identifications. A common method involves a target-decoy analysis combined with a k-fold cross-validation scheme, often implemented in software like Percolator.

Key Concepts:

  • Target-Decoy Analysis: Spectra are searched against the real (target) protein database and a decoy database (e.g., reversed sequences). The number of matches in the decoy database is used to estimate the false discovery rate (FDR).

  • k-Fold Cross-Validation: To avoid overfitting when using machine learning to improve peptide-spectrum matches (PSMs), the data is split into 'k' subsets (folds). The machine learning model is trained on k-1 folds and validated on the remaining fold. This process is repeated 'k' times so that every PSM is scored by a model that did not see it during training.

G cluster_split Step 1: Split Data (3-Fold CV) cluster_cv Step 2: Cross-Validation Iterations A All Peptide-Spectrum Matches (Target + Decoy) B1 Subset 1 A->B1 B2 Subset 2 A->B2 B3 Subset 3 A->B3 C2 Train SVM on Subsets 1 & 3 B1->C2 C3 Train SVM on Subsets 1 & 2 B1->C3 C1 Train SVM on Subsets 2 & 3 B2->C1 B2->C3 B3->C1 B3->C2 D1 Validate on Subset 1 C1->D1 Apply Model E Combine and Normalize Scores for all PSMs D1->E D2 Validate on Subset 2 C2->D2 Apply Model D2->E D3 Validate on Subset 3 C3->D3 Apply Model D3->E F Final Validated List of Peptide Identifications (Controlling FDR) E->F

Caption: 3-fold cross-validation for proteomics data.

Conclusion

References

quantitative comparison of SILAC and label-free proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A Quantitative Comparison of SILAC and Label-free Proteomics for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. Among the various mass spectrometry-based techniques, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ) have emerged as two prominent methodologies. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate strategy for their specific needs.

Principles of SILAC and Label-Free Proteomics

SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids.[1][2] This results in the in vivo incorporation of the labeled amino acids into all newly synthesized proteins.[2] After a sufficient number of cell divisions, the proteomes of different cell populations are differentially labeled.[1] When samples are mixed, the relative protein abundance is determined by the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[3]

Label-Free Quantification (LFQ) , in contrast, does not involve any isotopic labeling. It directly compares the signal intensities of peptides across different samples. The two primary methods for LFQ are:

  • Spectral Counting: This method quantifies proteins based on the number of tandem mass spectra (MS/MS) identified for a given protein. The assumption is that more abundant proteins will generate more MS/MS spectra.

  • Intensity-Based Methods: These methods measure the signal intensity of peptides, typically by calculating the area under the curve (AUC) of the chromatographic peak for each precursor ion. This approach is generally considered more accurate and has a wider dynamic range than spectral counting.

Quantitative Data Comparison

The choice between SILAC and label-free proteomics often depends on the specific experimental goals and the desired balance between accuracy, proteome coverage, and throughput. The following table summarizes key quantitative performance metrics based on comparative studies.

FeatureSILACLabel-FreeSource
Quantitative Accuracy HighModerate to High
Precision/Reproducibility HighModerate
Proteome Coverage GoodHigher
Dynamic Range 1-2 orders of magnitudeWider
Throughput Lower (limited by number of labels)High (unlimited number of samples)
Cost Higher (labeled amino acids)Lower (no labeling reagents)
Sample Type Limitation Primarily for cell cultureApplicable to various sample types
Missing Values FewerMore frequent

Experimental Workflows

Understanding the experimental workflow is crucial for implementing these techniques successfully.

SILAC Workflow

The SILAC workflow consists of two main phases: an adaptation phase and an experimental phase.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Culture in 'Light' Medium A3 Full Incorporation of Labeled Amino Acids (>99%) A1->A3 A2 Cell Culture in 'Heavy' Medium A2->A3 B1 Experimental Treatment A3->B1 Proceed to Experiment B2 Cell Lysis and Protein Extraction B1->B2 B3 Mix Samples (1:1 ratio) B2->B3 B4 Protein Digestion B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Analysis and Quantification B5->B6

Caption: SILAC experimental workflow.
Label-Free Workflow

The label-free workflow is generally simpler as it omits the metabolic labeling step.

Label_Free_Workflow C1 Sample Preparation (e.g., cell lysis, tissue homogenization) C2 Protein Extraction C1->C2 C3 Protein Digestion (separate for each sample) C2->C3 C4 LC-MS/MS Analysis (separate runs per sample) C3->C4 C5 Data Analysis (Alignment and Quantification) C4->C5

Caption: Label-free experimental workflow.

Detailed Experimental Protocols

SILAC Experimental Protocol
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids (e.g., L-Arginine and L-Lysine). The other population is grown in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).

    • Cells should be cultured for at least five to six cell divisions to ensure complete incorporation (>99%) of the labeled amino acids. The incorporation efficiency can be checked by mass spectrometry.

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the desired experimental treatment to one of the cell populations.

  • Sample Mixing and Protein Extraction:

    • Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the mixed cells and extract the proteins using a suitable lysis buffer.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein mixture using a reducing agent like DTT at 56-60°C.

    • Alkylate the cysteine residues with iodoacetamide in the dark to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" to "light" peptide pairs.

Label-Free Experimental Protocol
  • Sample Preparation:

    • Prepare individual biological samples (e.g., cell lysates, tissue homogenates). Strict consistency in sample handling is crucial to minimize variability.

  • Protein Extraction and Digestion (for each sample):

    • Extract proteins from each sample individually.

    • Perform in-solution or in-gel digestion for each sample separately, following the same reduction, alkylation, and enzymatic digestion steps as in the SILAC protocol.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample in separate LC-MS/MS runs. It is critical to maintain consistent chromatographic conditions between runs.

  • Data Analysis:

    • Use software like MaxQuant or Progenesis LC-MS for data analysis.

    • The software performs retention time alignment across different runs to match corresponding peptide features.

    • Quantification is based on either spectral counting (counting the number of MS/MS spectra per protein) or by measuring the area under the curve for each peptide's ion chromatogram.

Signaling Pathway Analysis: EGFR Signaling

Both SILAC and label-free proteomics can be used to study dynamic changes in signaling pathways. For instance, in the study of the Epidermal Growth Factor Receptor (EGFR) signaling network, quantitative proteomics can identify changes in protein and phosphosite abundance upon treatment with an EGFR inhibitor.

EGFR_Signaling EGFR EGFR GRB2 GRB2 EGFR->GRB2 Cetuximab Cetuximab (Inhibitor) Cetuximab->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway inhibition.

A study comparing SILAC, label-free, and TMT techniques to analyze the EGFR signaling network in a colorectal cancer cell line found that SILAC demonstrated the highest precision, especially for quantifying phosphosites, making it a preferred method for studying cellular signaling in cell culture models. While label-free methods achieved superior proteome coverage, they showed higher technical variability.

Conclusion

The choice between SILAC and label-free quantitative proteomics is not a one-size-fits-all decision and depends heavily on the research question, sample type, and available resources.

  • SILAC is the gold standard for quantitative accuracy and reproducibility in cell culture-based experiments, particularly for studying dynamic cellular processes like signaling pathways and post-translational modifications. Its primary limitations are its applicability mainly to cultured cells and higher costs.

  • Label-Free Quantification offers a cost-effective, high-throughput alternative with broader sample applicability and greater proteome coverage. It is well-suited for large-scale biomarker discovery and comparative proteomics across a large number of samples. However, it requires stringent experimental control to ensure reproducibility and may have lower quantitative precision compared to SILAC.

By carefully considering the strengths and weaknesses of each approach, researchers can design robust and informative quantitative proteomics experiments to advance their scientific and drug development objectives.

References

A Researcher's Guide to Assessing the Purity of L-Isoleucine-¹⁵N,d¹⁰ Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolomics, the purity of stable isotope-labeled standards is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and isotopic purity of L-Isoleucine-¹⁵N,d¹⁰, a commonly used internal standard. We will delve into detailed experimental protocols, discuss potential impurities, and compare this standard to other commercially available alternatives.

Understanding Purity: Chemical and Isotopic

The overall purity of an isotopically labeled standard like L-Isoleucine-¹⁵N,d¹⁰ is a combination of two critical factors:

  • Chemical Purity: This refers to the percentage of the compound that is in the correct chemical form, free from contaminants or related substances.

  • Isotopic Purity (or Enrichment): This indicates the percentage of the molecule that is labeled with the desired stable isotopes (¹⁵N and ¹⁰D in this case) at the specified positions.

High purity in both aspects is crucial to avoid interference and ensure accurate quantification in sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of L-Isoleucine Standards

While L-Isoleucine-¹⁵N,d¹⁰ is a widely utilized standard, several alternatives with different labeling patterns are available. The choice of standard can impact experimental outcomes, particularly in metabolic flux analysis and quantitative proteomics.

Standard Labeling Mass Shift (from unlabeled) Primary Applications Potential Considerations
L-Isoleucine-¹⁵N,d¹⁰ ¹⁵N, ¹⁰D+11Metabolomics, ProteomicsPotential for minor deuterium exchange.
L-Isoleucine-¹³C₆,¹⁵N ¹³C, ¹⁵N+7Metabolic Flux Analysis, ProteomicsNo deuterium exchange; distinct mass shift.[1]
L-Isoleucine-¹³C₆ ¹³C+6Metabolic Flux AnalysisUseful when nitrogen pathways are also being investigated with ¹⁵N.[2][3]
L-Isoleucine-1-¹³C ¹³C+1Specific metabolic pathway tracing.[4]Minimal mass shift may be less suitable for some applications.

Note: The stated purities for commercial standards are typically ≥98% for both chemical and isotopic enrichment.[5]

Experimental Protocols for Purity Assessment

Accurate determination of the purity of L-Isoleucine-¹⁵N,d¹⁰ requires robust analytical methods. Below are detailed protocols for the two primary techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Isotopic Purity Assessment by LC-MS

This method is ideal for determining the isotopic enrichment of the standard and identifying any isotopically labeled impurities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Dissolve L-Isoleucine-¹⁵N,d¹⁰ in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration (e.g., 1 mg/mL). prep2 Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase. prep1->prep2 lc Inject the sample onto an LC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). prep2->lc ms Acquire full scan mass spectra in positive ion mode over a relevant m/z range. lc->ms eic Extract ion chromatograms (EICs) for the monoisotopic mass of the fully labeled L-Isoleucine-¹⁵N,d¹⁰ and any other observed isotopologues. ms->eic integrate Integrate the peak areas of each isotopologue. eic->integrate calculate Calculate isotopic enrichment, correcting for the natural abundance of isotopes. integrate->calculate

Caption: Workflow for Isotopic Purity Assessment by LC-MS.

Detailed LC-MS Parameters:

Parameter Value
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS Instrument High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-200

Isotopic Enrichment Calculation:

The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution, after correcting for the natural abundance of isotopes.

Chemical Purity Assessment by qNMR

qNMR is a primary ratio method for determining the absolute purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard.

Experimental Workflow:

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weigh1 Accurately weigh the L-Isoleucine-¹⁵N,d¹⁰ standard and a certified internal standard (e.g., maleic acid) into a vial. dissolve Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a known volume. weigh1->dissolve transfer Transfer an exact volume to an NMR tube. dissolve->transfer acquire Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay). transfer->acquire process Process the spectrum (phasing, baseline correction). acquire->process integrate Integrate a well-resolved signal from the analyte and the internal standard. process->integrate calculate Calculate the purity based on the integral ratio, molecular weights, and number of protons. integrate->calculate

Caption: Workflow for Chemical Purity Assessment by qNMR.

Detailed qNMR Parameters:

Parameter Value
Spectrometer ≥ 400 MHz
Solvent D₂O or DMSO-d₆
Internal Standard Maleic Acid (certified reference material)
Pulse Program Standard 1D proton
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans ≥ 16 (for adequate signal-to-noise)

Purity Calculation Formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Identification and Quantification of Chiral Impurities

A critical aspect of L-Isoleucine purity is the potential presence of stereoisomers, such as D-Allo-Isoleucine, L-Allo-Isoleucine, and D-Isoleucine. These impurities can be difficult to separate from the main L-Isoleucine peak. Chiral chromatography is the method of choice for this analysis.

Chiral LC-MS Method:

  • Column: A chiral stationary phase column (e.g., CROWNPAK CR-I(+)) is essential for separating the stereoisomers.

  • Mobile Phase: A typical mobile phase would consist of an acidified aqueous solution and an organic modifier like methanol or acetonitrile.

  • Detection: Mass spectrometry provides sensitive and specific detection of the separated isomers.

Conclusion

The accurate assessment of L-Isoleucine-¹⁵N,d¹⁰ purity is a multi-faceted process that requires the use of orthogonal analytical techniques. LC-MS is indispensable for determining isotopic enrichment, while qNMR provides an accurate measure of chemical purity. Furthermore, the use of chiral chromatography is necessary to ensure the stereoisomeric purity of the standard. By following these rigorous analytical procedures, researchers can have confidence in the quality of their stable isotope-labeled standards, leading to more reliable and reproducible experimental results.

References

L-Isoleucine-¹⁵N,d₁₀: The Gold Standard for Quantitative Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Isoleucine-¹⁵N,d₁₀ as an internal standard against other alternatives for the quantitative analysis of L-Isoleucine. Supported by established principles and experimental data from analogous studies, we demonstrate the superiority of using a stable isotope-labeled (SIL) internal standard with a high degree of isotopic enrichment.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to the endogenous analyte.

Comparison of L-Isoleucine Internal Standards

The selection of an appropriate internal standard for L-Isoleucine quantification is critical. While various options exist, their performance in terms of accuracy, precision, and reliability differs significantly.

Internal Standard TypeChemical StructureKey AdvantagesKey Disadvantages
L-Isoleucine-¹⁵N,d₁₀ ¹⁵N and ¹⁰D labeled L-Isoleucine- Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same matrix effects.[1] - High Mass Difference: A mass difference of +11 amu minimizes the risk of isotopic crosstalk from the naturally occurring isotopes of the analyte. - No Isotopic Shift: The heavy labeling with both ¹⁵N and deuterium minimizes the potential for chromatographic shifts that can occur with only deuterium labeling.[2][3] - Improved Accuracy and Precision: Effectively corrects for variations in extraction efficiency, matrix effects, and instrument response.[1]- Higher Cost: Synthesis of heavily labeled compounds is more expensive.
L-Isoleucine-d₃ Deuterium labeled L-Isoleucine- Lower Cost: Less expensive to synthesize than heavily labeled standards.- Chromatographic Shift: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the internal standard, leading to differential matrix effects.[2] - Potential for H/D Exchange: Deuterium atoms, especially on heteroatoms, can be susceptible to exchange with protons from the solvent, compromising quantitation. - Isotopic Crosstalk: A smaller mass difference (+3 amu) increases the potential for interference from the natural isotopic distribution of the analyte.
Structural Analog (e.g., Norleucine) An isomer of Leucine- Cost-Effective: Readily available and inexpensive.- Different Physicochemical Properties: Does not co-elute with the analyte and may have different extraction recovery and ionization efficiency. - Inadequate Correction: Fails to adequately correct for matrix effects and other sources of variability, leading to lower accuracy and precision.

Performance Data: A Representative Comparison

ParameterL-Isoleucine-¹⁵N,d₁₀ (Expected)L-Isoleucine-d₃ (Typical)Structural Analog (Typical)
Intra-day Precision (%CV) < 5%5-10%> 15%
Inter-day Precision (%CV) < 5%5-15%> 15%
Accuracy (% Bias) ± 5%± 10%± 20%
Matrix Effect (%CV) < 5%5-15%> 20%

This table presents representative data based on the well-documented advantages of heavily labeled stable isotope internal standards.

Experimental Protocols

Sample Preparation for Plasma Amino Acid Analysis

This protocol outlines a typical procedure for the extraction of amino acids from plasma samples prior to LC-MS/MS analysis.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of the L-Isoleucine-¹⁵N,d₁₀ internal standard working solution (concentration to be optimized based on the expected analyte concentration).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the quantification of L-Isoleucine.

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Isoleucine: Precursor ion (Q1) m/z 132.1 -> Product ion (Q3) m/z 86.1

      • L-Isoleucine-¹⁵N,d₁₀: Precursor ion (Q1) m/z 143.2 -> Product ion (Q3) m/z 96.1

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Visualizing the Workflow and Isoleucine's Metabolic Context

To better illustrate the analytical process and the biological relevance of L-Isoleucine, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with L-Isoleucine-¹⁵N,d₁₀ Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (HILIC) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Workflow for quantitative analysis of L-Isoleucine using L-Isoleucine-¹⁵N,d₁₀.

Isoleucine_Metabolism Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase Pyruvate Pyruvate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate alpha_beta_Dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate L_Isoleucine L-Isoleucine alpha_Keto_beta_methylvalerate->L_Isoleucine Branched-chain amino acid transaminase Propionyl_CoA Propionyl-CoA L_Isoleucine->Propionyl_CoA Acetyl_CoA Acetyl-CoA L_Isoleucine->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of L-Isoleucine biosynthesis and degradation.

Conclusion

References

A Head-to-Head Comparison of Metabolic and Chemical Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, from cellular signaling pathways to the mechanisms of disease. Two predominant strategies for achieving this are metabolic labeling and chemical labeling. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific research needs.

At a Glance: Metabolic vs. Chemical Labeling

Metabolic labeling, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), integrates stable isotopes into proteins in vivo during cell growth.[1] In contrast, chemical labeling methods, including isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT), attach isotope-coded tags to proteins or peptides in vitro after extraction.[2][3] This fundamental difference in workflow dictates their respective strengths and weaknesses.

Metabolic labeling excels in its physiological relevance and high accuracy, as the label is incorporated during protein synthesis within living cells.[4] This approach minimizes sample handling variability because samples can be combined at a very early stage.[5] However, its application is primarily limited to actively dividing cells in culture and can be costly due to the price of labeled amino acids.

Chemical labeling offers greater versatility, as it can be applied to virtually any sample type, including tissues and body fluids. It also allows for higher multiplexing capabilities, enabling the simultaneous comparison of numerous samples. However, these methods can introduce biases during sample preparation and may be susceptible to issues like ratio distortion.

Quantitative Performance: A Data-Driven Comparison

The choice between metabolic and chemical labeling often hinges on the specific quantitative requirements of the experiment. The following tables summarize key performance metrics based on comparative studies.

Table 1: Proteome Coverage

Labeling MethodNumber of Protein Groups IdentifiedReference
SILAC (Metabolic)~3,100
iTRAQ/TMT (Chemical)~2,500 - 2,800
Label-Free~4,000

Note: While label-free methods may offer the deepest proteome coverage, labeling-based approaches generally provide superior quantification accuracy and precision.

Table 2: Quantification Accuracy, Precision, and Reproducibility

ParameterMetabolic Labeling (SILAC)Chemical Labeling (iTRAQ/TMT)Key Findings
Accuracy HighHighBoth methods demonstrate high accuracy in quantifying protein abundance changes.
Precision HighVery HighChemical labeling has been shown to surpass metabolic labeling in terms of quantification precision. SILAC, however, exhibits high precision, especially for phosphosite quantification.
Reproducibility HighVery HighIsobaric chemical labeling methods generally show higher reproducibility compared to metabolic labeling.

Visualizing the Workflows

To better understand the practical differences, the following diagrams illustrate the experimental workflows for metabolic and chemical labeling.

metabolic_workflow Metabolic Labeling Workflow (SILAC) cluster_vivo In Vivo Labeling cluster_processing Sample Processing cell_culture_light Cell Culture 1 (Light Amino Acids) combine_cells Combine Cell Populations cell_culture_light->combine_cells cell_culture_heavy Cell Culture 2 (Heavy Amino Acids) cell_culture_heavy->combine_cells lysis Cell Lysis & Protein Extraction combine_cells->lysis digestion Protein Digestion lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms

Caption: Metabolic Labeling Workflow (SILAC).

chemical_workflow Chemical Labeling Workflow (iTRAQ/TMT) cluster_extraction Protein Extraction cluster_processing In Vitro Labeling & Analysis sample1 Sample 1 protein_extraction1 Protein Extraction sample1->protein_extraction1 sample2 Sample 2 protein_extraction2 Protein Extraction sample2->protein_extraction2 digestion1 Protein Digestion protein_extraction1->digestion1 digestion2 Protein Digestion protein_extraction2->digestion2 labeling1 Peptide Labeling (Tag 1) digestion1->labeling1 labeling2 Peptide Labeling (Tag 2) digestion2->labeling2 combine_peptides Combine Labeled Peptides labeling1->combine_peptides labeling2->combine_peptides lc_ms LC-MS/MS Analysis combine_peptides->lc_ms

Caption: Chemical Labeling Workflow (iTRAQ/TMT).

Choosing the Right Tool for the Job

The selection of a labeling strategy should be guided by the specific experimental goals, sample type, and available resources.

decision_tree Decision Guide: Metabolic vs. Chemical Labeling start Start: What is your primary sample type? cell_culture Cultured, dividing cells? start->cell_culture tissue_fluid Tissues, body fluids, or non-dividing cells? start->tissue_fluid multiplex Need to compare >3 samples simultaneously? cell_culture->multiplex chemical Chemical Labeling (e.g., iTRAQ, TMT) tissue_fluid->chemical metabolic Metabolic Labeling (e.g., SILAC) multiplex->metabolic No multiplex->chemical Yes

Caption: Decision Guide for Labeling Strategy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for SILAC and TMT labeling.

SILAC Labeling Protocol
  • Cell Culture and Labeling : Culture two cell populations in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium where these amino acids are replaced with stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6-L-lysine). Cells should be cultured for at least five to six doublings to ensure complete incorporation of the heavy amino acids.

  • Cell Harvesting and Lysis : After experimental treatment, harvest the "light" and "heavy" cell populations. The two populations can be combined before cell lysis.

  • Protein Extraction and Digestion : Lyse the combined cell pellet to extract proteins. The protein mixture is then digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

TMT Labeling Protocol
  • Protein Extraction and Digestion : Extract proteins from each sample individually. Reduce and alkylate the cysteine residues, and then digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling : Label the peptides from each sample with a different isobaric TMT reagent. The TMT reagents are designed to be chemically identical and have the same mass, but they produce unique reporter ions upon fragmentation in the mass spectrometer.

  • Sample Pooling : After labeling, the samples are combined into a single mixture.

  • Fractionation and LC-MS/MS Analysis : The pooled peptide mixture is often fractionated to reduce complexity before analysis by LC-MS/MS. During MS/MS analysis, the fragmentation of the TMT tag generates reporter ions, and the intensity of these ions is used to determine the relative abundance of the peptides (and thus proteins) from each original sample.

Conclusion

Both metabolic and chemical labeling are powerful techniques for quantitative proteomics, each with a distinct set of advantages and limitations. Metabolic labeling with methods like SILAC offers high physiological relevance and accuracy for cell culture-based experiments. Chemical labeling, exemplified by iTRAQ and TMT, provides broader sample applicability and higher throughput for comparing multiple conditions. A thorough understanding of the experimental question and sample characteristics is critical for selecting the most appropriate and effective labeling strategy.

References

A Researcher's Guide to Isotopic Tracers for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. The selection of an appropriate isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of commonly used isotopic tracers, supported by experimental data, to inform the design of insightful metabolic studies in basic research and drug development.

Principles of Isotopic Tracers in Metabolic Flux Analysis

Stable isotope labeling involves introducing a substrate enriched with a non-radioactive, heavy isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. As cells metabolize this labeled substrate, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment patterns using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative and absolute fluxes through various metabolic pathways.

Comparison of Common Isotopic Tracers

The choice of isotopic tracer is contingent on the specific metabolic pathways of interest. The following table summarizes the applications and performance of commonly used tracers.

Tracer TypeCommon TracersPrimary ApplicationsAdvantagesLimitations
¹³C (Carbon-13) [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C]-GlutamineCentral carbon metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), Fatty acid synthesisTraces the carbon backbone of metabolites, extensive literature and established protocols, a wide variety of labeled substrates are commercially available.Can lead to complex labeling patterns that are challenging to interpret for certain pathways. Does not provide information on nitrogen or hydrogen fluxes.
¹⁵N (Nitrogen-15) [¹⁵N₂]-Glutamine, [¹⁵N]-Ammonium ChlorideAmino acid metabolism, Nucleotide biosynthesis, Urea cycleDirectly traces nitrogen flow through metabolic pathways, complementary to ¹³C tracers for a more holistic view of metabolism.[1]Provides limited information on carbon metabolism, fewer commercially available labeled substrates compared to ¹³C.
²H (Deuterium) ²H₂O (Heavy Water), [²H]-Glucose, [²H]-Fatty AcidsWater metabolism, NADPH production, Fatty acid and cholesterol synthesisCan trace hydrogen atoms, useful for studying redox metabolism, non-invasive in vivo applications are possible.[2][3]Isotope effects can be more pronounced compared to ¹³C and ¹⁵N, potential for label exchange with unlabeled hydrogen from water can complicate data interpretation.[4]
Quantitative Performance of ¹³C Tracers

Studies have computationally and experimentally evaluated the precision of various ¹³C-labeled glucose and glutamine tracers for elucidating fluxes in central carbon metabolism.[5]

PathwayOptimal ¹³C Tracer(s)Key Findings
Glycolysis & Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]-Glucose, [2-¹³C]-Glucose, [3-¹³C]-Glucose[1,2-¹³C₂]-Glucose provides the most precise estimates for overall network fluxes. Tracers labeled at specific positions can offer higher precision for certain reactions compared to uniformly labeled glucose.
Tricarboxylic Acid (TCA) Cycle [U-¹³C₅]-GlutamineGlutamine tracers, particularly uniformly labeled ones, are superior for analyzing the TCA cycle due to direct anaplerotic entry.
Overall Central Carbon Metabolism [1,2-¹³C₂]-GlucoseConsistently provides high precision across glycolysis, PPP, and the TCA cycle.

Experimental Protocols

Precise and reproducible experimental procedures are crucial for obtaining high-quality MFA data. Below are generalized protocols for steady-state and isotopically non-stationary MFA.

Protocol 1: Steady-State ¹³C Metabolic Flux Analysis in Adherent Mammalian Cells

This protocol is a generalized procedure and should be optimized for the specific cell line and experimental objectives.

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard, unlabeled culture medium until they reach the desired confluence (typically 70-80% for log-phase analysis).

  • Medium Switch: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately replace it with the custom ¹³C-labeling medium. This medium should be identical to the standard medium, except the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This duration is pathway-dependent and typically ranges from several hours to over 24 hours for mammalian cells.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a pre-chilled quenching/extraction solvent (e.g., 80% methanol) to the culture vessel.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Data Analysis: Correct the raw MIDs for natural isotope abundance and use MFA software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental data to a metabolic model.

Protocol 2: Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)

INST-MFA is particularly useful for systems with slow labeling dynamics or for studying autotrophic metabolism.

  • Cell Culture to Metabolic Steady State: Grow cells in unlabeled medium under constant conditions to ensure a metabolic steady state.

  • Tracer Introduction: Initiate the labeling experiment by rapidly switching the cells to a medium containing the isotopic tracer.

  • Time-Course Sampling: Collect cell samples at multiple time points during the transient labeling phase, before isotopic steady state is reached. Rapid quenching is critical to accurately capture the dynamic labeling patterns.

  • Metabolite Extraction and Analysis: Extract metabolites from each time-point sample and analyze the MIDs as described in the steady-state protocol.

  • Computational Analysis: Use specialized software that can handle non-stationary data to estimate fluxes. This typically involves solving a system of differential equations that describe the change in isotopic labeling over time.

Applications in Drug Development

MFA is an increasingly valuable tool in the pharmaceutical industry for target identification, validation, and understanding the mechanism of action of drugs.

Case Study: Evaluating the Efficacy of an Anticancer Drug

A study investigating a novel inhibitor of glycolysis in a cancer cell line could employ [U-¹³C]-glucose as a tracer. By comparing the metabolic fluxes in treated versus untreated cells, researchers can quantify the drug's on-target effect.

Metabolic FluxUntreated Cells (Relative Flux)Treated Cells (Relative Flux)Interpretation
Glucose Uptake 100100Drug does not inhibit glucose transport.
Glycolytic Flux (Pyruvate Production) 8525Significant inhibition of glycolysis, confirming on-target drug activity.
Lactate Secretion 8020Reduced lactate production, a hallmark of inhibited glycolysis.
TCA Cycle Flux (Citrate Synthesis) 54.5Minor off-target effects or cellular adaptation.
Pentose Phosphate Pathway Flux 1012Potential compensatory increase in PPP flux.

This quantitative data provides a detailed picture of the drug's metabolic impact, guiding further development and optimization. MFA can reveal not only the direct effects of a drug but also the adaptive metabolic rewiring that cells undergo in response to treatment.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental workflows.

Central Carbon Metabolism

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Glucokinase F6P F6P G6P->F6P PGI Ribose5P Ribose5P G6P->Ribose5P G6PD FBP FBP F6P->FBP PFK DHAP_GAP DHAP_GAP FBP->DHAP_GAP Aldolase PEP PEP DHAP_GAP->PEP ... Pyruvate Pyruvate PEP->Pyruvate PK AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH Ribose5P->F6P Ribose5P->DHAP_GAP Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS aKG aKG Glutamate->aKG GDH/Transaminase aKG->Citrate SuccinylCoA SuccinylCoA aKG->SuccinylCoA Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->aKG IDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA OAA Malate->OAA OAA->Citrate

Caption: Overview of central carbon metabolism.

Experimental Workflow for Steady-State MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_computation Computational Phase A Cell Culture (Unlabeled Medium) B Medium Switch (¹³C-Tracer) A->B C Isotopic Steady-State Labeling B->C D Metabolite Quenching & Extraction C->D E MS or NMR Analysis D->E F Mass Isotopomer Distribution (MID) Data E->F H Flux Estimation (MFA Software) F->H G Metabolic Model Construction G->H I Metabolic Flux Map H->I

Caption: A typical workflow for a steady-state MFA experiment.

mTOR and AMPK Signaling Crosstalk in Metabolism

mTOR_AMPK_Signaling cluster_inputs Cellular Signals cluster_kinases Master Regulators cluster_outputs Metabolic Outputs Nutrients Nutrients (Amino Acids, Glucose) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 EnergyStatus Energy Status (AMP/ATP Ratio) AMPK AMPK EnergyStatus->AMPK mTORC1->AMPK Glycolysis Glycolysis mTORC1->Glycolysis Lipogenesis Lipogenesis mTORC1->Lipogenesis ProteinSynth Protein Synthesis mTORC1->ProteinSynth Autophagy Autophagy mTORC1->Autophagy AMPK->mTORC1 AMPK->Glycolysis AMPK->Lipogenesis AMPK->ProteinSynth AMPK->Autophagy

Caption: Crosstalk between mTOR and AMPK signaling pathways.

Conclusion

The selection of an appropriate isotopic tracer is a cornerstone of a successful metabolic flux analysis study. While ¹³C-labeled substrates are the most widely used for probing central carbon metabolism, ¹⁵N and ²H tracers offer complementary insights into nitrogen and hydrogen metabolism, respectively. A thorough understanding of the strengths and limitations of each tracer, coupled with rigorous experimental design and computational analysis, is paramount for generating high-quality, interpretable data that can advance our understanding of metabolic regulation in health and disease, and accelerate the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for L-Isoleucine-15N,d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides comprehensive guidance on the proper disposal of L-Isoleucine-15N,d10, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a stable, non-radioactive isotopically labeled amino acid utilized as a tracer in metabolic research and quantitative analysis.

I. Immediate Safety and Handling Information

Based on available safety data, this compound is not classified as a hazardous substance.[1] However, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Respiratory Protection: Under normal use conditions, no respiratory protection is required.[2] However, if dust formation is likely, a dust mask or respirator should be used.

  • Body Protection: Wear a lab coat.

In Case of Accidental Release:

  • Avoid dust formation.[3][4]

  • Sweep up the spilled material.

  • Place the material into a suitable, closed container for disposal.[3]

  • Wash the spill site thoroughly after material pickup is complete.

II. Logistical and Disposal Plan

The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. As a non-hazardous substance, the procedures are generally straightforward.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

    • The container should be sealable to prevent accidental spillage or dust dispersion.

  • Waste Characterization:

    • Although classified as non-hazardous, it is good practice to maintain a log of the waste contents.

  • Disposal Route:

    • Option 1: Licensed Disposal Company: The most recommended method is to transfer the waste to a licensed professional waste disposal service. This ensures compliance with all regulations.

    • Option 2: In-house Waste Management: If your institution has a dedicated chemical waste management program, consult with your Environmental Health and Safety (EHS) department for specific procedures for non-hazardous chemical waste.

Key Data Summary:

PropertyValueReference
Chemical Name This compound
Molecular Formula C6H3D1015NO2
Molecular Weight 142.23 g/mol
Appearance Off-white solid powder
Hazard Classification Not a hazardous substance or mixture
Storage Store at room temperature away from light and moisture.

III. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Pre-Disposal cluster_1 Assessment cluster_2 Disposal Path A This compound Waste Generated B Is the waste mixed with hazardous materials? A->B C Segregate and dispose of as hazardous waste according to institutional EHS guidelines. B->C Yes D Collect in a labeled, sealed container for non-hazardous chemical waste. B->D No E Consult with institutional EHS for approved disposal vendor. D->E F Transfer to licensed waste disposal company. E->F

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling L-Isoleucine-15N,d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling L-Isoleucine-15N,d10.

This compound is a stable, non-radioactive, isotopically labeled amino acid.[1][2][3] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture.[4] However, adherence to standard laboratory safety practices is crucial to minimize any potential risks and maintain experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to ensure personal safety and prevent contamination of the sample.

Recommended PPE:

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo protect eyes from any potential splashes or airborne particles.
Hand Protection Powder-free nitrile glovesTo prevent skin contact and contamination of the substance.[5]
Body Protection Laboratory coatTo protect clothing and skin from accidental spills.
Hair HairnetRecommended to prevent contamination of the sample.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the purity and stability of this compound.

Handling Protocol:

  • Work Area Preparation: Ensure the work area, such as a laminar flow hood, is clean and disinfected to prevent contamination.

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound.

  • Weighing and Aliquoting: When weighing or preparing solutions, do so in a designated clean area. Avoid creating dust. If working with the powdered form, handle it carefully to prevent inhalation.

  • Solution Preparation: If preparing a stock solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use.

Storage Conditions:

  • Short-term storage (1 month): Store stock solutions at -20°C.

  • Long-term storage (6 months): For extended periods, store stock solutions at -80°C.

  • Solid Form: Store the solid compound at room temperature, protected from light and moisture.

Disposal Plan

As this compound is a stable isotope-labeled compound and not radioactive, its disposal is generally less complex than that of radiolabeled compounds.

Disposal Protocol:

  • Waste Segregation: While not considered hazardous, it is good practice to not mix chemical waste with general laboratory waste.

  • Containerization: Collect waste this compound and any contaminated materials (e.g., pipette tips, tubes) in a clearly labeled, sealed container.

  • Institutional Guidelines: Dispose of the waste in accordance with your institution's and local regulations for chemical waste. Unlabeled L-Isoleucine is not considered hazardous for disposal, and the isotopically labeled version can be handled similarly.

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_workflow Workflow cluster_disposal Disposal prep Preparation ppe Don PPE (Gloves, Lab Coat, Safety Glasses) prep->ppe handling Handling & Weighing ppe->handling dissolution Dissolution & Aliquoting handling->dissolution waste_collection Waste Collection (Labeled Container) handling->waste_collection storage Storage (-20°C or -80°C) dissolution->storage experiment Experimental Use dissolution->experiment dissolution->waste_collection storage->experiment experiment->waste_collection decontamination Decontaminate Work Area experiment->decontamination disposal Disposal (Follow Institutional Guidelines) waste_collection->disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.